molecular formula C58H79N19O10S2 B561554 HS024 CAS No. 212370-59-7

HS024

Cat. No.: B561554
CAS No.: 212370-59-7
M. Wt: 1266.5 g/mol
InChI Key: PUOCNCOPVAOMDE-LQXMKOPKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Highly potent melanocortin MC4 receptor antagonist (Ki values are 0.29, 18.6, 5.45 and 3.29 nM for cloned human MC4, MC1, MC3 and MC5 receptors respectively). Increases food intake, and blocks α-MSH- and MTII-induced hypotension and bradycardia in rats, following central administration in vivo.

Properties

CAS No.

212370-59-7

Molecular Formula

C58H79N19O10S2

Molecular Weight

1266.5 g/mol

IUPAC Name

(4R,10S,13S,16R,19S,22S,25S,28R)-28-acetamido-25-butyl-13,22-bis[3-(diaminomethylideneamino)propyl]-19-(1H-imidazol-5-ylmethyl)-10-(1H-indol-3-ylmethyl)-16-(naphthalen-2-ylmethyl)-6,9,12,15,18,21,24,27-octaoxo-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carboxamide

InChI

InChI=1S/C58H79N19O10S2/c1-3-4-14-40-51(82)72-41(16-9-20-65-57(60)61)53(84)77-45(25-37-27-64-31-69-37)55(86)75-43(23-33-18-19-34-11-5-6-12-35(34)22-33)54(85)73-42(17-10-21-66-58(62)63)52(83)76-44(24-36-26-67-39-15-8-7-13-38(36)39)50(81)68-28-48(79)71-46(49(59)80)29-88-89-30-47(56(87)74-40)70-32(2)78/h5-8,11-13,15,18-19,22,26-27,31,40-47,67H,3-4,9-10,14,16-17,20-21,23-25,28-30H2,1-2H3,(H2,59,80)(H,64,69)(H,68,81)(H,70,78)(H,71,79)(H,72,82)(H,73,85)(H,74,87)(H,75,86)(H,76,83)(H,77,84)(H4,60,61,65)(H4,62,63,66)/t40-,41-,42-,43+,44-,45-,46-,47-/m0/s1

InChI Key

PUOCNCOPVAOMDE-LQXMKOPKSA-N

Isomeric SMILES

CCCC[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N1)NC(=O)C)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC5=CC=CC=C5C=C4)CC6=CN=CN6)CCCN=C(N)N

Canonical SMILES

CCCCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)N1)NC(=O)C)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC5=CC=CC=C5C=C4)CC6=CN=CN6)CCCN=C(N)N

Origin of Product

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery of HS024, a Potent Melanocortin-4 Receptor Antagonist

Executive Summary

The melanocortin-4 receptor (MC4R) is a pivotal G protein-coupled receptor (GPCR) in the central nervous system, primarily known for its critical role in regulating energy homeostasis, appetite, and body weight.[1][2] Dysregulation of the MC4R signaling pathway is linked to severe obesity, making it a key therapeutic target.[3][4] This document provides a comprehensive technical overview of the discovery, characterization, and evaluation of this compound, a novel, superpotent, and selective MC4R antagonist. This compound emerged from the synthesis of cyclic melanocyte-stimulating hormone (MSH) analogs and has demonstrated significant potential in modulating food intake, establishing it as a critical tool for research into metabolic disorders.[5][6]

The Melanocortin-4 Receptor Signaling Pathway

The MC4R is predominantly expressed in the hypothalamus, a key brain region for integrating signals of energy balance.[3] Upon activation by endogenous agonists, such as α-melanocyte-stimulating hormone (α-MSH), the MC4R couples to the Gs protein, activating adenylyl cyclase.[7] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that initiates downstream signaling cascades to promote satiety and increase energy expenditure.[2] Antagonists like this compound competitively bind to the MC4R, preventing agonist binding and thereby inhibiting this signaling pathway, which can lead to an increase in food intake.[5][6]

MC4R_Signaling_Pathway MC4R Signaling and Antagonist Action cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular MC4R MC4R Gs Gs Protein MC4R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Stimulates Agonist α-MSH (Agonist) Agonist->MC4R Binds & Activates Antagonist This compound (Antagonist) Antagonist->MC4R Binds & Blocks ATP ATP ATP->AC Response ↓ Food Intake ↑ Energy Expenditure cAMP->Response Initiates Signaling Binding_Assay_Workflow Workflow: Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Analysis A1 Culture COS-7 cells transiently expressing a specific human melanocortin receptor subtype A2 Harvest cells and prepare crude membrane fractions via homogenization and centrifugation A1->A2 A3 Resuspend membrane pellets in binding buffer A2->A3 B1 Incubate membrane preparation with: 1. Radioligand ([¹²⁵I]NDP-MSH) 2. Varying concentrations of this compound A3->B1 B2 Allow incubation to reach equilibrium (e.g., 2 hours at 37°C) B1->B2 C1 Separate bound from free radioligand using filtration (e.g., glass fiber filters) B2->C1 C2 Measure radioactivity of bound ligand on filters using a gamma counter C1->C2 C3 Perform nonlinear regression analysis of competition curves to calculate IC₅₀ and Ki values C2->C3 cAMP_Assay_Workflow Workflow: cAMP Accumulation Assay cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection & Analysis P1 Seed receptor-expressing cells (e.g., HEK293) into a 96- or 384-well plate P2 Incubate cells overnight to allow attachment P1->P2 T1 Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation P2->T1 T2 Add varying concentrations of this compound (antagonist) T1->T2 T3 Add a fixed concentration of an agonist (e.g., α-MSH) to stimulate the receptor T2->T3 T4 Incubate for a defined period (e.g., 30-60 minutes at 37°C) T3->T4 D1 Lyse the cells to release intracellular cAMP T4->D1 D2 Quantify cAMP levels using a detection kit (e.g., HTRF, AlphaScreen, or chemiluminescent immunoassay) D1->D2 D3 Plot cAMP levels against this compound concentration to determine the dose-dependent inhibition D2->D3

References

An In-depth Technical Guide to the HS024 Peptide: Structure, Function, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

HS024 is a potent and selective synthetic peptide antagonist of the melanocortin-4 receptor (MC4R), a key regulator of energy homeostasis. This document provides a comprehensive technical overview of this compound, detailing its structure, mechanism of action, and the experimental protocols for its characterization. Quantitative data are presented in structured tables, and key processes are visualized through detailed diagrams to facilitate a deeper understanding of this important research tool.

Introduction

The melanocortin system, and specifically the MC4R, plays a crucial role in regulating food intake and energy expenditure. Dysregulation of this pathway is implicated in obesity and other metabolic disorders. This compound, a cyclic peptide analog of α-melanocyte-stimulating hormone (α-MSH), was developed as a high-affinity antagonist for the MC4R. Its selectivity and potency make it an invaluable tool for studying the physiological roles of the MC4R and for the potential development of therapeutic agents targeting metabolic diseases.

This compound Peptide Structure

This compound is a novel cyclic MSH analog with a 29-membered atom ring structure.[1] The cyclic nature of the peptide enhances its stability and conformational rigidity, contributing to its high binding affinity and selectivity.

Chemical Structure and Properties:

  • Sequence: Ac-Cys-Nle-Arg-His-D-Nal-Arg-Trp-Gly-Cys-NH2 (Disulfide bridge: Cys1-Cys9)[2]

  • Full Name: cyclic[AcCys3,Nle4,Arg5,D-Nal7,Cys-NH2(11)]α-MSH-(3-11)[1][3]

  • Molecular Formula: C58H79N19O10S2[2]

  • Molecular Weight: 1266.5 g/mol [2]

  • CAS Number: 212370-59-7[2]

Mechanism of Action

This compound functions as a competitive antagonist at the melanocortin-4 receptor. It binds to the receptor with high affinity, thereby blocking the binding of the endogenous agonist, α-MSH. The MC4R is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[1][4] By preventing agonist binding, this compound inhibits this downstream signaling cascade, leading to a reduction in intracellular cAMP levels.[1][3]

Signaling Pathway

The following diagram illustrates the antagonistic action of this compound on the MC4R signaling pathway.

This compound Signaling Pathway cluster_membrane Cell Membrane MC4R MC4R G_protein Gs Protein MC4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts alpha_MSH α-MSH (Agonist) alpha_MSH->MC4R Activates This compound This compound (Antagonist) This compound->MC4R Blocks ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: Antagonistic effect of this compound on the MC4R-mediated cAMP signaling pathway.

Quantitative Data

The binding affinity and functional potency of this compound have been characterized through various in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity of this compound

This table summarizes the equilibrium dissociation constant (Ki) of this compound for different human melanocortin receptor subtypes. A lower Ki value indicates a higher binding affinity.[5]

Receptor SubtypeKi (nM)Reference(s)
Human MC4R0.29[1][2][6]
Human MC1R18.6[2][6]
Human MC3R5.45[2][6]
Human MC5R3.29[2][6]

This compound demonstrates approximately 20-fold selectivity for the MC4R over the MC1R.[1]

Table 2: In Vivo Efficacy of this compound

This table presents the effect of intracerebroventricular (ICV) administration of this compound on food intake in rats.

ParameterDose (nmol)EffectReference(s)
Food Intake14-fold increase[1][3]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of the this compound peptide.

Solid-Phase Peptide Synthesis of this compound

The synthesis of this compound is achieved using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-protected amino acids (including Fmoc-Cys(Trt)-OH, Fmoc-Nle-OH, Fmoc-D-Nal-OH)

  • Rink Amide resin

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., DIPEA)

  • Deprotection solution (20% piperidine in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5)

  • Solvents (DMF, DCM)

  • Reagents for cyclization (e.g., iodine for disulfide bond formation)

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

  • First Amino Acid Coupling: Remove the Fmoc group from the resin with 20% piperidine in DMF. Couple the first amino acid (Fmoc-Cys(Trt)-OH) to the resin using HBTU/HOBt and DIPEA in DMF.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • N-terminal Acetylation: After coupling the final amino acid, acetylate the N-terminus using acetic anhydride and DIPEA in DMF.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

  • Cyclization (Disulfide Bond Formation): Dissolve the linear peptide in a dilute aqueous solution and add an oxidizing agent (e.g., iodine or air oxidation at a basic pH) to facilitate the formation of the disulfide bridge between the two cysteine residues.

  • Purification: Purify the cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product using mass spectrometry and analytical RP-HPLC.

Workflow for this compound Synthesis and Characterization

HS024_Synthesis_Workflow Resin_Prep Resin Preparation (Swell Rink Amide Resin) SPPS_Cycle Iterative SPPS Cycle (Fmoc Deprotection & Amino Acid Coupling) Resin_Prep->SPPS_Cycle Acetylation N-terminal Acetylation SPPS_Cycle->Acetylation Cleavage Cleavage & Deprotection (TFA Cocktail) Acetylation->Cleavage Cyclization Oxidative Cyclization (Disulfide Bond Formation) Cleavage->Cyclization Purification RP-HPLC Purification Cyclization->Purification Analysis Analysis (Mass Spec & HPLC) Purification->Analysis

Caption: Workflow for the solid-phase synthesis and purification of this compound.

In Vitro Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for melanocortin receptors.

Materials:

  • Cell membranes expressing the human melanocortin receptor of interest (MC1R, MC3R, MC4R, or MC5R)

  • Radiolabeled ligand (e.g., [125I]NDP-α-MSH)

  • This compound peptide

  • Binding buffer

  • 96-well filter plates

  • Scintillation counter

Protocol:

  • Preparation: Prepare serial dilutions of this compound.

  • Assay Setup: In a 96-well plate, add the binding buffer, cell membranes, radiolabeled ligand, and varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.

  • Washing: Transfer the contents to a filter plate and wash to remove unbound radioligand.

  • Detection: Measure the radioactivity of the bound ligand in each well using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

In Vitro cAMP Functional Assay

This protocol measures the ability of this compound to antagonize α-MSH-induced cAMP production in cells expressing MC4R.

Materials:

  • HEK293 cells transiently or stably expressing human MC4R

  • α-MSH (agonist)

  • This compound (antagonist)

  • cAMP assay kit (e.g., HTRF, ELISA)

  • Cell culture medium

  • Phosphodiesterase inhibitor (e.g., IBMX)

Protocol:

  • Cell Plating: Plate the MC4R-expressing cells in a 96-well plate and incubate overnight.

  • Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.

  • Agonist Stimulation: Add a fixed concentration of α-MSH (typically the EC80 concentration) to the wells and incubate.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the concentration of this compound to generate a dose-response curve and determine the IC50 value.

Workflow for In Vitro Characterization of this compound

In_Vitro_Workflow cluster_binding Binding Assay cluster_functional Functional (cAMP) Assay Binding_Setup Incubate Membranes with Radioligand & this compound Binding_Wash Wash to Remove Unbound Ligand Binding_Setup->Binding_Wash Binding_Measure Measure Bound Radioactivity Binding_Wash->Binding_Measure Binding_Analysis Calculate Ki Binding_Measure->Binding_Analysis Func_Setup Pre-incubate Cells with this compound, then add α-MSH Func_Lysis Lyse Cells Func_Setup->Func_Lysis Func_Measure Measure cAMP Levels Func_Lysis->Func_Measure Func_Analysis Calculate IC50 Func_Measure->Func_Analysis Start This compound Peptide Start->Binding_Setup Start->Func_Setup

Caption: Experimental workflow for the in vitro characterization of this compound.

In Vivo Feeding Behavior Study

This protocol outlines the procedure for assessing the effect of this compound on food intake in rats via intracerebroventricular (ICV) injection.

Materials:

  • Adult male rats

  • Stereotaxic apparatus

  • Anesthetics

  • Guide cannula and dummy cannula

  • This compound peptide dissolved in sterile saline

  • Food and water monitoring system

Protocol:

  • Surgical Cannulation: Anesthetize the rats and surgically implant a guide cannula into the lateral ventricle of the brain using a stereotaxic apparatus. Allow the animals to recover for at least one week.

  • Acclimation: Acclimate the rats to the injection procedure by handling them and performing mock injections with saline.

  • Injection: On the day of the experiment, gently restrain the rat, remove the dummy cannula, and inject the desired dose of this compound (or vehicle control) into the lateral ventricle via an injection cannula connected to a syringe.

  • Behavioral Monitoring: Immediately after the injection, return the rat to its home cage with free access to food and water. Monitor food intake for a defined period (e.g., 24 hours) using a food monitoring system or by manually weighing the food.

  • Data Analysis: Compare the cumulative food intake between the this compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).

Conclusion

This compound is a well-characterized, potent, and selective MC4R antagonist. Its defined structure and mechanism of action, supported by robust quantitative data, make it an essential tool for research in metabolism, neuroscience, and drug development. The detailed experimental protocols provided in this guide offer a framework for the synthesis and comprehensive evaluation of this compound and similar peptide-based compounds.

References

A Technical Guide to the In Vivo Biological Activity of HS024

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the in vivo biological activity of HS024, a potent and selective antagonist of the melanocortin-4 receptor (MC4R). It details the compound's mechanism of action, summarizes key quantitative data from animal studies in structured tables, outlines experimental methodologies, and provides visual diagrams of the core signaling pathway and experimental workflows. This guide is intended to serve as a resource for professionals in neuroscience, metabolism, and drug development investigating the therapeutic potential of MC4R modulation.

Introduction and Mechanism of Action

This compound is a synthetic, cyclic peptide analog of α-melanocyte-stimulating hormone (α-MSH)[1][2]. It acts as a highly potent and selective competitive antagonist for the melanocortin-4 receptor (MC4R), a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system[1][3][4]. The MC4R is a critical regulator of energy homeostasis, and its endogenous agonist, α-MSH, typically promotes satiety and increases energy expenditure.

By blocking the action of α-MSH at the MC4R, this compound inhibits the downstream signaling cascade. This blockade prevents the activation of adenylyl cyclase, thereby inhibiting the production of the second messenger cyclic AMP (cAMP)[1][2][5]. The net effect of this antagonism in key brain regions, such as the hypothalamus, is an orexigenic response, leading to a significant increase in food intake[1][5]. This makes this compound a valuable tool for studying the physiological roles of the MC4R in appetite, metabolism, and other central processes.

Below is a diagram illustrating the signaling pathway modulated by this compound.

HS024_Signaling_Pathway cluster_membrane Cell Membrane MC4R MC4R G_protein Gs MC4R->G_protein AC Adenylyl Cyclase cAMP cAMP (Second Messenger) AC->cAMP converts G_protein->AC aMSH α-MSH (Agonist) aMSH->MC4R Binds & Activates This compound This compound (Antagonist) This compound->MC4R Binds & Blocks ATP ATP ATP->AC Response Downstream Cellular Responses (e.g., Satiety) cAMP->Response initiates Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis A Animal Acclimation B Stereotaxic Surgery: ICV Cannula Implantation A->B C Post-Surgical Recovery (>1 week) B->C D Baseline Measurement (e.g., Food Intake) C->D E ICV Administration: Vehicle or this compound D->E F Post-Injection Monitoring & Behavioral Testing E->F G Data Collection (e.g., Food Weighed) F->G H Statistical Analysis G->H I Results Interpretation H->I

References

An In-Depth Technical Guide to HS024: A Potent and Selective Melanocortin 4 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

HS024 is a potent and highly selective antagonist of the Melanocortin 4 Receptor (MC4R), a key component in the central nervous system's regulation of energy homeostasis. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and the signaling pathways it modulates. Detailed experimental protocols for receptor binding and in vivo functional assays are presented, alongside a summary of its biological effects. This document is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience, metabolism, and drug development who are interested in the therapeutic potential of MC4R antagonism.

Chemical Properties of this compound

This compound is a cyclic peptide with a complex structure that contributes to its high affinity and selectivity for the Melanocortin 4 Receptor. Its key chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 212370-59-7[1]
Molecular Formula C58H79N19O10S2[1]
Molecular Weight 1266.5 g/mol [1]
Peptide Sequence Ac-Cys-Nle-Arg-His-D-Nal-Arg-Trp-Gly-Cys-NH2 (Disulfide bridge: Cys1-Cys9)
Appearance Powder[1]
Water Solubility Soluble to 0.50 mg/ml[1]
Storage Temperature -20°C[1]

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist at the MC4R, a G-protein coupled receptor (GPCR) predominantly expressed in the brain. The endogenous agonist for MC4R is α-melanocyte-stimulating hormone (α-MSH). By binding to the receptor, this compound blocks the downstream signaling cascade typically initiated by α-MSH.

The primary signaling pathway of the MC4R involves the activation of adenylyl cyclase through a stimulatory G-protein (Gs). This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. As an antagonist, this compound prevents this α-MSH-induced increase in cAMP.

The following diagram illustrates the antagonism of the MC4R signaling pathway by this compound.

MC4R_Signaling_Pathway cluster_membrane Cell Membrane MC4R MC4R Gs Gs Protein MC4R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP alpha_MSH α-MSH (Agonist) alpha_MSH->MC4R Binds & Activates This compound This compound (Antagonist) This compound->MC4R Binds & Blocks ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., related to satiety) CREB->Gene_Expression Regulates Physiological_Response Decreased Food Intake Gene_Expression->Physiological_Response Leads to

MC4R signaling and this compound antagonism.

Biological Activity and In Vitro Data

This compound exhibits high binding affinity for the MC4R and is significantly more selective for this receptor subtype over other melanocortin receptors. The inhibitory constants (Ki) for this compound at various human melanocortin receptors are detailed below.

Receptor SubtypeKi (nM)
MC1R 18.6
MC3R 5.45
MC4R 0.29
MC5R 3.29

Data sourced from Kask A, et al. Endocrinology. 1998.

In Vivo Effects: Stimulation of Food Intake

Consistent with its role as an MC4R antagonist, this compound has been shown to potently increase food intake in animal models. The antagonism of the MC4R pathway, which is involved in signaling satiety, leads to an orexigenic (appetite-stimulating) effect.

Experimental Protocols

Melanocortin Receptor Binding Assay (Competitive Inhibition)

This protocol outlines a method for determining the binding affinity of this compound to melanocortin receptors expressed in a suitable cell line (e.g., HEK293 cells).

Workflow Diagram:

Binding_Assay_Workflow start Start prep_cells Prepare cells expressing melanocortin receptors start->prep_cells incubation Incubate cells, radioligand, and this compound prep_cells->incubation prep_ligand Prepare radiolabeled agonist (e.g., [125I]NDP-α-MSH) prep_ligand->incubation prep_this compound Prepare serial dilutions of this compound prep_this compound->incubation separation Separate bound and free radioligand (e.g., filtration) incubation->separation measurement Measure radioactivity of bound ligand separation->measurement analysis Data analysis to determine Ki measurement->analysis end End analysis->end Food_Intake_Study_Workflow start Start acclimatize Acclimatize rats to individual housing and diet start->acclimatize cannulation Implant intracerebroventricular (ICV) cannula (if applicable) acclimatize->cannulation recovery Allow for post-surgical recovery cannulation->recovery baseline Measure baseline food intake recovery->baseline administration Administer this compound or vehicle (e.g., ICV injection) baseline->administration measurement Measure cumulative food intake at specific time points administration->measurement analysis Statistical analysis of food intake data measurement->analysis end End analysis->end

References

An In-depth Technical Guide to HS024 and the Melanocortin-4 Receptor (MC4R)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Melanocortin-4 Receptor (MC4R) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in the hypothalamus.[1][2] It plays a pivotal role in the regulation of energy homeostasis, integrating signals to control food intake and energy expenditure.[1][3][4][5] Agonism of MC4R by endogenous ligands such as α-melanocyte-stimulating hormone (α-MSH) leads to a reduction in appetite and an increase in energy expenditure.[4][6][7] Conversely, disruption or loss-of-function mutations in the MC4R gene are the most common cause of monogenic obesity in humans, highlighting its critical role in body weight regulation.[1][8]

HS024 is a potent and highly selective synthetic peptide antagonist for the MC4R.[9][10][11] Its high affinity and selectivity make it an invaluable tool for elucidating the physiological functions of the MC4R and for studying the consequences of its blockade. This guide provides a comprehensive overview of the MC4R signaling pathways, the pharmacological profile of this compound, and detailed experimental protocols for its study.

The Melanocortin-4 Receptor (MC4R) Signaling Pathways

MC4R is known to signal through multiple intracellular pathways, with the canonical pathway involving the Gαs protein and subsequent activation of adenylyl cyclase.

Gαs/cAMP Pathway

The primary and most well-characterized signaling pathway for MC4R involves its coupling to the stimulatory G protein, Gαs.[6][12]

  • Activation: Upon binding of an agonist like α-MSH, MC4R undergoes a conformational change, activating the associated Gαs protein.[6]

  • Adenylyl Cyclase and cAMP: The activated Gαs stimulates adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[6][12]

  • Downstream Effectors: The increase in intracellular cAMP activates Protein Kinase A (PKA).[6][13] PKA then phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), which translocates to the nucleus to regulate the transcription of genes involved in energy balance, such as brain-derived neurotrophic factor (BDNF) and single-minded transcription factor 1 (SIM1).[4][6]

MC4R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MC4R MC4R Gas Gαs MC4R->Gas Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gas->AC Stimulates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates & Activates Gene Gene Transcription CREB->Gene Regulates Agonist α-MSH (Agonist) Agonist->MC4R Binds HS024_Antagonism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MC4R MC4R NoSignal No Signal Transduction MC4R->NoSignal Leads to Agonist α-MSH (Agonist) Agonist->MC4R Binding Prevented This compound This compound (Antagonist) This compound->MC4R Binds & Blocks Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Transfection Transfect Cells with MC4R DNA MembranePrep Prepare Cell Membranes Transfection->MembranePrep Incubate Incubate Membranes, Radioligand & this compound MembranePrep->Incubate Reagents Prepare Radioligand & this compound Dilutions Reagents->Incubate Filter Filter & Wash to Separate Bound from Unbound Incubate->Filter Count Measure Radioactivity (Gamma Counter) Filter->Count Plot Plot Competition Curve Count->Plot CalcIC50 Calculate IC50 Plot->CalcIC50 CalcKi Calculate Ki using Cheng-Prusoff CalcIC50->CalcKi

References

In Vitro Binding Profile of HS024: A Technical Guide to its Affinity for Melanocortin Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the in vitro binding affinity of HS024, a selective antagonist for the melanocortin-4 receptor (MC4R). The data presented herein is crucial for researchers, scientists, and drug development professionals engaged in the study of melanocortin signaling pathways and their therapeutic modulation. This document summarizes key binding affinity data, details the experimental methodologies for its determination, and illustrates the associated signaling cascades.

Core Findings: this compound Binding Affinity at Melanocortin Receptor Subtypes

This compound demonstrates a high affinity and selectivity for the human melanocortin-4 receptor (MC4R). Its binding affinity for other melanocortin receptor subtypes, including MC1R, MC3R, and MC5R, has also been characterized, revealing a significantly lower affinity for these receptors, underscoring its selectivity for MC4R.[1] The inhibitory constant (Ki) values, a measure of binding affinity, are summarized in the table below.

Receptor SubtypeKi (nM)
MC1R 18.6
MC3R 5.45
MC4R 0.29
MC5R 3.29
Table 1: In Vitro Binding Affinity of this compound for Human Melanocortin Receptors. Data represents the inhibitory constant (Ki) in nanomolars (nM). A lower Ki value indicates a higher binding affinity.[1]

Experimental Protocols

The determination of the binding affinity of this compound for melanocortin receptors is primarily achieved through competitive radioligand binding assays and functional assays measuring cyclic adenosine monophosphate (cAMP) levels.

Competitive Radioligand Binding Assay

This assay quantifies the ability of this compound to displace a radiolabeled ligand from the melanocortin receptors.

a. Cell Culture and Receptor Expression: Human Embryonic Kidney (HEK293) or COS-1 cells are transiently transfected with the DNA encoding the human MC1, MC3, MC4, or MC5 receptor.[2][3] These cells are chosen for their high transfection efficiency and robust protein expression capabilities.

b. Membrane Preparation: Following transfection, cell membranes containing the expressed melanocortin receptors are prepared. This involves cell lysis and centrifugation to isolate the membrane fraction, which is then resuspended in a suitable buffer.

c. Binding Assay Protocol:

  • A fixed concentration of a radiolabeled melanocortin agonist, such as [¹²⁵I][Nle⁴, D-Phe⁷]α-MSH, is incubated with the cell membranes.

  • Increasing concentrations of the unlabeled competitor, this compound, are added to the incubation mixture.

  • The reaction is allowed to reach equilibrium.

  • The mixture is then filtered to separate the receptor-bound radioligand from the free radioligand.

  • The radioactivity of the filters, corresponding to the amount of bound radioligand, is measured using a gamma counter.[2]

d. Data Analysis: The data are analyzed using non-linear regression to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay assesses the antagonist activity of this compound by measuring its ability to inhibit the agonist-induced production of cyclic adenosine monophosphate (cAMP), a key second messenger in melanocortin receptor signaling.

a. Cell Culture and Transfection: Cells expressing the specific human melanocortin receptor subtype are used.

b. Assay Protocol:

  • Cells are pre-incubated with various concentrations of this compound.

  • A fixed concentration of a melanocortin agonist (e.g., α-MSH) is then added to stimulate the receptors.

  • The cells are incubated to allow for cAMP production.

  • The reaction is stopped, and the cells are lysed.

  • The intracellular cAMP levels are quantified using a suitable method, such as a competitive immunoassay or a reporter gene assay.[4][5][6]

c. Data Analysis: The ability of this compound to inhibit the agonist-induced cAMP response is plotted against the concentration of this compound to determine its potency as an antagonist.

Signaling Pathways and Experimental Workflow

The binding of an agonist to melanocortin receptors typically initiates a G-protein-coupled signaling cascade, leading to the activation of adenylyl cyclase and the subsequent production of cAMP. This compound, as an antagonist, blocks this activation.

G_protein_signaling cluster_membrane Plasma Membrane MCR Melanocortin Receptor G_protein G-protein (Gs) MCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts Agonist Melanocortin Agonist Agonist->MCR Binds & Activates This compound This compound (Antagonist) This compound->MCR Binds & Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Melanocortin Receptor Signaling Pathway.

The following diagram illustrates the general workflow for determining the binding affinity of this compound.

experimental_workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Transfection Transient Transfection of Melanocortin Receptor DNA Cell_Culture Cell Culture (e.g., HEK293) Transfection->Cell_Culture Membrane_Prep Cell Membrane Preparation Cell_Culture->Membrane_Prep Incubation Incubation of Membranes with Radioligand and this compound Membrane_Prep->Incubation Filtration Filtration to Separate Bound and Free Ligand Incubation->Filtration Counting Radioactivity Counting Filtration->Counting IC50_Calc IC50 Determination Counting->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff) IC50_Calc->Ki_Calc

Workflow for Radioligand Binding Assay.

References

HS024's Effect on Appetite and Energy Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

HS024 is a potent and highly selective competitive antagonist of the melanocortin-4 receptor (MC4R), a key G-protein coupled receptor in the central nervous system that regulates energy homeostasis. By blocking the anorexigenic signals mediated by α-melanocyte-stimulating hormone (α-MSH), this compound robustly stimulates food intake and can induce weight gain. This technical guide provides an in-depth overview of the core pharmacology of this compound, including its mechanism of action, quantitative effects on appetite and body weight, and detailed experimental protocols for its characterization. The information presented is intended to serve as a comprehensive resource for researchers investigating the melanocortin system and developing novel therapeutics targeting appetite and energy balance.

Introduction

The central melanocortin system plays a pivotal role in the regulation of energy homeostasis, integrating peripheral signals of energy status and modulating both food intake and energy expenditure. The melanocortin-4 receptor (MC4R) is a critical component of this pathway. Activation of MC4R by its endogenous agonist, α-MSH, suppresses appetite and increases energy expenditure. Conversely, antagonism of MC4R leads to increased food intake and decreased energy expenditure.

This compound is a synthetic cyclic peptide analog of α-MSH that has been identified as a superpotent and selective antagonist of the MC4R.[1] Its ability to potently block MC4R signaling makes it an invaluable tool for studying the physiological roles of this receptor and a potential lead compound for therapeutic interventions where appetite stimulation is desired.

Mechanism of Action

This compound exerts its effects by competitively binding to the MC4R, thereby preventing the binding of the endogenous agonist α-MSH. This antagonism blocks the downstream signaling cascade initiated by α-MSH, which involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[1] By inhibiting this pathway, this compound effectively removes the anorexigenic "brake" on food intake that is normally mediated by the central melanocortin system.

Receptor Binding Affinity

This compound exhibits high affinity and selectivity for the human MC4R. The inhibitory constants (Ki) for this compound at various human melanocortin receptors are summarized in the table below.

ReceptorKi (nM)Selectivity vs. MC4R
MC4R0.29-
MC1R18.6~64-fold
MC3R5.45~19-fold
MC5R3.29~11-fold

Data compiled from Kask et al., 1998.[1]

Signaling Pathway

The following diagram illustrates the signaling pathway of the melanocortin-4 receptor and the antagonistic action of this compound.

MC4R_Signaling cluster_pre Presynaptic Neuron (POMC) cluster_post Postsynaptic Neuron POMC POMC alphaMSH α-MSH POMC->alphaMSH Cleavage MC4R MC4R alphaMSH->MC4R Binds & Activates G_alpha_s Gαs MC4R->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Activates ATP ATP cAMP cAMP ATP->cAMP AC PKA PKA cAMP->PKA Activates Anorexigenic_Effects Anorexigenic Effects (↓ Appetite) PKA->Anorexigenic_Effects Leads to This compound This compound This compound->MC4R Antagonizes

MC4R Signaling Pathway and this compound Action.

In Vivo Effects on Appetite and Energy Homeostasis

Intracerebroventricular (ICV) administration of this compound in animal models has been shown to have a profound effect on food intake and body weight.

Acute Effects on Food Intake

This compound produces a dose-dependent increase in food intake in free-feeding rats. The orexigenic effect is rapid in onset and sustained for several hours.

Dose (nmol, ICV)Cumulative Food Intake (g) at 1 hour (mean ± SEM)Cumulative Food Intake (g) at 2 hours (mean ± SEM)Cumulative Food Intake (g) at 4 hours (mean ± SEM)
Vehicle (n=8)0.4 ± 0.20.8 ± 0.31.5 ± 0.4
This compound 0.1 (n=9)1.2 ± 0.42.5 ± 0.64.1 ± 0.8
This compound 0.33 (n=8)2.1 ± 0.54.2 ± 0.76.5 ± 1.0
This compound 1.0 (n=9)3.5 ± 0.66.8 ± 0.99.8 ± 1.2*

*P < 0.05 vs. vehicle. Data from Kask et al., 1998.[1]

Chronic Effects on Food Intake and Body Weight

Continuous infusion of this compound over a 4-week period in rats leads to sustained hyperphagia and the development of obesity.

Treatment GroupDurationEffect on Food IntakeEffect on Body Weight
Vehicle Control4 weeksNormalNormal gain
This compound4 weeksSustained hyperphagiaSignificant increase, leading to obesity

Data from Jonsson et al., 2002.

Experimental Protocols

In Vivo: Intracerebroventricular (ICV) Cannulation and Injection for Feeding Studies

Objective: To administer this compound directly into the cerebral ventricles of rodents to assess its central effects on food intake.

Materials:

  • Male Wistar rats (250-300g)

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)

  • Guide cannulae (22-gauge) and dummy cannulae

  • Injection needles (28-gauge) connected to a microsyringe

  • Dental cement

  • This compound dissolved in sterile saline

  • Standard rat chow and water

  • Metabolic cages for food intake monitoring

Procedure:

  • Surgical Implantation of Guide Cannulae:

    • Anesthetize the rat and place it in the stereotaxic apparatus.

    • Make a midline incision on the scalp to expose the skull.

    • Drill a hole over the lateral ventricle using appropriate stereotaxic coordinates (e.g., relative to bregma: -0.8 mm posterior, ±1.5 mm lateral, -3.5 mm ventral).

    • Lower the guide cannula to the desired depth and secure it to the skull with dental cement and anchor screws.

    • Insert a dummy cannula to keep the guide patent.

    • Allow the animal to recover for at least one week post-surgery.

  • ICV Injection:

    • Gently restrain the conscious rat and remove the dummy cannula.

    • Insert the injection needle, which extends slightly beyond the tip of the guide cannula, into the guide.

    • Infuse the desired dose of this compound (e.g., 0.1, 0.33, 1.0 nmol) in a small volume (e.g., 5 µL) over a period of 1-2 minutes.

    • Leave the injector in place for an additional minute to allow for diffusion.

    • Replace the dummy cannula.

  • Food Intake Measurement:

    • Immediately after injection, place the rat in a metabolic cage with pre-weighed food.

    • Measure cumulative food intake at specified time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and any spillage.

ICV_Workflow start Start surgery ICV Cannula Implantation Surgery start->surgery recovery Post-operative Recovery (≥ 1 week) surgery->recovery injection ICV Injection of this compound or Vehicle recovery->injection measurement Measure Cumulative Food Intake at 1, 2, 4, 24h injection->measurement analysis Data Analysis measurement->analysis end End analysis->end

Workflow for ICV Injection and Feeding Studies.
In Vitro: cAMP Accumulation Assay

Objective: To determine the antagonistic activity of this compound on α-MSH-induced cAMP production in cells expressing MC4R.

Materials:

  • HEK293 cells (or other suitable cell line) stably or transiently expressing the human MC4R.

  • Cell culture medium (e.g., DMEM) with supplements.

  • α-MSH

  • This compound

  • IBMX (a phosphodiesterase inhibitor)

  • cAMP assay kit (e.g., ELISA-based or FRET-based)

  • 96-well cell culture plates

Procedure:

  • Cell Plating:

    • Seed the MC4R-expressing cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Assay:

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with IBMX (e.g., 0.5 mM) for 10-15 minutes to prevent cAMP degradation.

    • Add this compound at various concentrations to the designated wells and incubate for 15-30 minutes.

    • Add a fixed concentration of α-MSH (e.g., a concentration that elicits a submaximal response, EC80) to the wells containing this compound and to control wells (α-MSH alone).

    • Incubate for a further 15-30 minutes.

  • cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit protocol.

    • Measure the intracellular cAMP levels using the detection method of the chosen kit.

    • The antagonistic effect of this compound is determined by its ability to reduce the α-MSH-induced cAMP signal in a dose-dependent manner.

Synthesis and Stability

Synthesis

This compound is a cyclic peptide with the sequence Ac-Cys-Nle-Arg-His-D-Nal-Arg-Trp-Gly-Cys-NH2, with a disulfide bridge between the two Cys residues. Its synthesis is typically achieved through solid-phase peptide synthesis (SPPS) using Fmoc chemistry. A general strategy involves:

  • Linear Peptide Assembly: The linear peptide is assembled on a solid support resin, starting from the C-terminal amino acid.

  • Deprotection and Cleavage: The protecting groups are removed from the amino acid side chains, and the peptide is cleaved from the resin.

  • Cyclization: The disulfide bridge is formed by oxidation of the two cysteine thiol groups in a dilute solution to favor intramolecular cyclization.

  • Purification: The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Stability

Specific stability data for this compound is not extensively published. However, as a cyclic peptide, it is expected to have greater stability against proteases compared to its linear counterparts. For experimental use, it is typically dissolved in sterile saline or an appropriate buffer and can be stored frozen for extended periods. Repeated freeze-thaw cycles should be avoided.

Off-Target Effects and Pharmacokinetics

The available data indicates that this compound is highly selective for the MC4R over other melanocortin receptor subtypes.[1] However, a comprehensive screening against a broader panel of receptors, ion channels, and enzymes has not been publicly reported. The pharmacokinetic properties of this compound, such as its absorption, distribution, metabolism, and excretion (ADME), have not been extensively characterized in the literature.

Conclusion

This compound is a powerful pharmacological tool for investigating the role of the MC4R in appetite and energy homeostasis. Its high potency and selectivity make it a valuable antagonist for both in vitro and in vivo studies. The data and protocols presented in this guide provide a comprehensive resource for researchers working with this important compound and in the broader field of metabolic research and drug development. Further studies are warranted to fully elucidate its pharmacokinetic profile and potential for therapeutic applications.

References

The Role of HS024 in Central Nervous System Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HS024 is a potent and highly selective antagonist of the melanocortin-4 receptor (MC4R), a key component of the central nervous system's intricate network for regulating energy homeostasis, neuroinflammation, and synaptic plasticity. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in CNS research. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound as a tool to investigate the multifaceted roles of the melanocortin system in health and disease.

Core Properties of this compound

This compound is a synthetic cyclic peptide analog of α-melanocyte-stimulating hormone (α-MSH). Its structure is [Ac-Cys-Nle-Arg-His-D-Nal(2')-Arg-Trp-Gly-Cys]-NH2, with a disulfide bridge between the Cys residues. This modification confers high affinity and selectivity for the MC4R.

Data Presentation: Binding Affinity of this compound

The binding affinity of this compound for various human melanocortin receptors has been determined through competitive binding assays. The equilibrium dissociation constant (Ki) values demonstrate its high selectivity for the MC4R.

Receptor SubtypeKi (nM)
MC4R 0.29 [1]
MC1R18.6[1]
MC3R5.45[1]
MC5R3.29[1]

Mechanism of Action: Antagonism of the MC4R Signaling Pathway

This compound exerts its effects by competitively blocking the binding of endogenous agonists, such as α-MSH, to the MC4R. The MC4R is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to the Gαs subunit, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including transcription factors like CREB, to modulate gene expression and neuronal function. By antagonizing this pathway, this compound effectively inhibits these downstream signaling events.

Signaling Pathway Diagram

MC4R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular alpha_MSH α-MSH (Agonist) MC4R MC4R alpha_MSH->MC4R Binds and Activates This compound This compound (Antagonist) This compound->MC4R Binds and Blocks G_alpha_s Gαs MC4R->G_alpha_s Activates AC Adenylyl Cyclase (AC) G_alpha_s->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., c-fos, BDNF) CREB->Gene_Expression Modulates

MC4R Signaling Pathway Antagonized by this compound

Applications in CNS Research

This compound is a valuable pharmacological tool for elucidating the role of the MC4R in various physiological and pathological processes within the CNS.

Energy Homeostasis and Feeding Behavior

The MC4R is a critical regulator of food intake and energy expenditure. Activation of MC4R by α-MSH suppresses appetite, while its blockade leads to increased food intake. In vivo studies have demonstrated that intracerebroventricular (ICV) administration of this compound potently stimulates feeding in rats. A 1 nmol dose of this compound injected ICV in free-feeding rats resulted in a four-fold increase in food intake.[1] This effect is comparable to that observed in food-deprived rats, highlighting the significant role of MC4R signaling in satiety.

Neuroprotection in Cerebral Ischemia

Emerging evidence suggests a role for the melanocortin system in neuroprotection. Studies investigating the effects of melanocortins in cerebral ischemia have utilized MC4R antagonists to dissect the receptor's involvement. While specific quantitative data on this compound's effect on infarct volume or neurological scores in cerebral ischemia models are not detailed in the provided search results, its use in such studies points to a potential role in modulating post-ischemic neuronal damage.

Neuroinflammation

The melanocortin system is known to have anti-inflammatory properties. The role of MC4R in modulating neuroinflammation is an active area of research. This compound can be employed in models of neuroinflammation, such as those induced by lipopolysaccharide (LPS), to investigate whether MC4R blockade alters the production of pro-inflammatory or anti-inflammatory cytokines by microglia and astrocytes.

Synaptic Plasticity

The MC4R is expressed in brain regions crucial for learning and memory, such as the hippocampus, suggesting its involvement in synaptic plasticity. Electrophysiological studies can utilize this compound to determine the impact of MC4R signaling on long-term potentiation (LTP) and long-term depression (LTD), the cellular correlates of learning and memory.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. Below are summaries of key experimental protocols.

In Vitro cAMP Accumulation Assay

This assay is used to determine the functional antagonism of this compound at the MC4R.

Objective: To measure the ability of this compound to inhibit α-MSH-induced cAMP production in cells expressing MC4R.

Methodology:

  • Cell Culture: HEK293 or CHO cells stably or transiently expressing the human MC4R are cultured in appropriate media.

  • Assay Preparation: Cells are seeded in 96-well plates and incubated until they reach the desired confluency.

  • Antagonist Incubation: Cells are pre-incubated with varying concentrations of this compound for a specified period (e.g., 15-30 minutes).

  • Agonist Stimulation: Cells are then stimulated with a fixed concentration of an MC4R agonist (e.g., α-MSH or the synthetic analog [Nle4, D-Phe7]-α-MSH (NDP-MSH)) in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

  • cAMP Measurement: Intracellular cAMP levels are quantified using a commercially available cAMP assay kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: The results are expressed as a percentage of the maximal response to the agonist alone. An IC50 value for this compound can be calculated from the dose-response curve.

In Vivo Intracerebroventricular (ICV) Injection in Rodents

This protocol is for the direct administration of this compound into the brain to study its central effects.

Objective: To deliver this compound directly into the cerebral ventricles of a rodent to assess its effects on CNS functions like feeding behavior.

Methodology:

  • Animal Preparation: A male Wistar or Sprague-Dawley rat is anesthetized with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine mixture).

  • Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A guide cannula is surgically implanted into a lateral ventricle using predetermined coordinates from a rat brain atlas (e.g., AP: -0.8 mm from bregma, ML: ±1.5 mm from midline, DV: -3.5 mm from the skull surface). The cannula is secured with dental cement.

  • Recovery: The animal is allowed to recover from surgery for at least one week.

  • Injection: For acute studies, a microinjection pump is used to infuse a specific dose of this compound (e.g., 1 nmol in a volume of 1-5 µL of sterile saline) through an injection cannula inserted into the guide cannula.

  • Behavioral Observation: The animal is returned to its home cage, and relevant behaviors (e.g., food intake, locomotor activity) are monitored and quantified.

Experimental Workflow: Investigating the Anorexigenic Effect of a Novel MC4R Agonist and its Blockade by this compound

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Validation Cell_Culture Culture cells expressing MC4R Binding_Assay Competitive Binding Assay (Determine Ki of novel agonist) Cell_Culture->Binding_Assay cAMP_Assay_Agonist cAMP Assay (Agonist Mode) (Determine EC50 of novel agonist) Cell_Culture->cAMP_Assay_Agonist Animal_Model Acclimate rats to metabolic cages Binding_Assay->Animal_Model Proceed if potent and selective cAMP_Assay_Antagonist cAMP Assay (Antagonist Mode) (Confirm blockade by this compound) cAMP_Assay_Agonist->cAMP_Assay_Antagonist ICV_Cannulation Stereotaxic ICV cannulation Animal_Model->ICV_Cannulation Recovery Surgical recovery (1 week) ICV_Cannulation->Recovery Treatment_Groups Divide into treatment groups: - Vehicle - Novel Agonist - this compound - Novel Agonist + this compound Recovery->Treatment_Groups Injection Perform ICV injections Treatment_Groups->Injection Measurement Measure food intake and body weight over 24h Injection->Measurement Data_Analysis Analyze and compare data between groups Measurement->Data_Analysis

Workflow for characterizing a novel MC4R agonist.

Mandatory Visualizations

Logical Relationship: this compound as a Research Tool

HS024_Research_Tool This compound This compound MC4R MC4R This compound->MC4R Antagonizes CNS_Functions CNS Functions MC4R->CNS_Functions Modulates Energy_Homeostasis Energy Homeostasis CNS_Functions->Energy_Homeostasis Neuroinflammation Neuroinflammation CNS_Functions->Neuroinflammation Synaptic_Plasticity Synaptic Plasticity CNS_Functions->Synaptic_Plasticity Obesity Obesity Energy_Homeostasis->Obesity Stroke Stroke Neuroinflammation->Stroke Neurodegeneration Neurodegenerative Diseases Synaptic_Plasticity->Neurodegeneration Neurological_Disorders Neurological Disorders Neurological_Disorders->Obesity Neurological_Disorders->Stroke Neurological_Disorders->Neurodegeneration

This compound's role as a tool in CNS research.

Conclusion

This compound is an indispensable tool for researchers investigating the role of the MC4R in the central nervous system. Its high potency and selectivity allow for precise interrogation of MC4R-mediated signaling pathways and their contribution to a wide range of physiological and pathophysiological processes. This guide provides a foundational understanding of this compound and its applications, empowering scientists to design and execute robust experiments to further unravel the complexities of the melanocortin system in the brain. As research in this field continues to evolve, this compound will undoubtedly remain a critical component of the pharmacologist's toolkit for exploring novel therapeutic avenues for metabolic, neuroinflammatory, and neurodegenerative disorders.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies with HS024

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting in vivo experimental studies using HS024, a potent and selective antagonist of the melanocortin-4 receptor (MC4R). The protocols detailed below are designed to assess the effects of this compound on feeding behavior and locomotor activity in rodent models, providing a framework for preclinical research and drug development.

Introduction to this compound

This compound is a synthetic peptide that acts as a competitive antagonist at the MC4R. The MC4R is a key component of the central nervous system's regulation of energy homeostasis and appetite. Antagonism of this receptor is known to potently stimulate food intake. Due to its selectivity, this compound is a valuable tool for investigating the specific roles of the MC4R in various physiological processes.

Mechanism of Action

This compound competitively binds to the MC4R, blocking the binding of the endogenous agonist, alpha-melanocyte-stimulating hormone (α-MSH). This inhibition of MC4R signaling leads to an increase in appetite and food consumption. The primary site of action for this effect is within the hypothalamus, a key brain region for the regulation of energy balance.

Experimental Applications

The following protocols are designed for in vivo studies in rats to characterize the pharmacodynamic effects of this compound. The primary endpoints are the assessment of food intake and locomotor activity.

Experimental Protocols

This compound Preparation for Intracerebroventricular (ICV) Injection

Objective: To prepare a sterile solution of this compound suitable for direct administration into the cerebral ventricles of rats.

Materials:

  • This compound peptide (lyophilized powder)

  • Sterile, pyrogen-free artificial cerebrospinal fluid (aCSF) as the vehicle. The composition of aCSF is as follows: 147 mM NaCl, 4 mM KCl, 2.3 mM CaCl2, 1.2 mM MgCl2, buffered to pH 7.2.

  • Sterile, low-protein binding microcentrifuge tubes

  • Sterile, pyrogen-free pipette tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Allow the lyophilized this compound peptide to equilibrate to room temperature before opening the vial to prevent condensation.

  • Aseptically reconstitute the this compound peptide in a small volume of sterile aCSF to create a stock solution. For example, dissolve 1 mg of this compound in 1 ml of aCSF to yield a 1 mg/ml stock solution.

  • Gently vortex the solution to ensure the peptide is fully dissolved. If necessary, brief sonication can be used to aid dissolution.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Prepare serial dilutions from the stock solution using sterile aCSF to achieve the desired final concentrations for injection. Based on previous studies, a dose of 1 nmol has been shown to be effective. To achieve this in a 5 µl injection volume, a concentration of 0.2 nmol/µl would be required.

  • Store the prepared solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles. On the day of the experiment, thaw the required aliquot at room temperature.

Intracerebroventricular (ICV) Cannula Implantation Surgery

Objective: To surgically implant a guide cannula into the lateral ventricle of the rat brain for subsequent ICV injections of this compound.

Materials:

  • Adult male rats (e.g., Sprague-Dawley or Wistar, 250-300g)

  • Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)

  • Stereotaxic apparatus

  • Surgical drill

  • Stainless steel guide cannula (22-gauge) and dummy cannula

  • Jeweler's screws

  • Dental cement

  • Surgical instruments (scalpel, forceps, etc.)

  • Antiseptic solution (e.g., povidone-iodine)

  • Analgesics (for post-operative care)

Procedure:

  • Anesthetize the rat using an appropriate anesthetic agent and mount it in the stereotaxic apparatus.

  • Shave the scalp and clean the surgical area with an antiseptic solution.

  • Make a midline incision on the scalp to expose the skull.

  • Identify the bregma and lambda landmarks on the skull.

  • Using the stereotaxic coordinates for the lateral ventricle (relative to bregma: Anteroposterior: -0.8 mm; Mediolateral: ±1.5 mm; Dorsoventral: -3.5 mm from the skull surface), mark the drilling site.

  • Drill a small hole through the skull at the marked location, being careful not to damage the underlying dura mater.

  • Implant three to four jeweler's screws into the skull to serve as anchors for the dental cement.

  • Slowly lower the guide cannula through the burr hole to the target depth.

  • Secure the cannula in place using dental cement, ensuring it is well-anchored to the screws and the skull.

  • Insert a dummy cannula into the guide cannula to prevent blockage.

  • Suture the scalp incision around the implant.

  • Administer post-operative analgesics and allow the animal to recover for at least one week before commencing experiments.

In Vivo Study: Effect of this compound on Food Intake

Objective: To quantify the effect of ICV administration of this compound on food consumption in rats.

Materials:

  • Rats with implanted ICV cannulas

  • Prepared this compound solutions and vehicle (aCSF)

  • Injection needle (28-gauge) connected to a Hamilton syringe via polyethylene tubing

  • Standard rat chow

  • Metabolic cages or cages with specialized food hoppers for accurate measurement of food intake

  • Balance for weighing food

Procedure:

  • House the rats individually in the metabolic cages and allow them to acclimate for at least 3 days.

  • On the day of the experiment, remove the dummy cannula and connect the injection needle to the guide cannula.

  • Slowly infuse 5 µl of the this compound solution or vehicle over a period of 1 minute.

  • After the injection, leave the injector in place for an additional minute to allow for diffusion and prevent backflow.

  • Replace the dummy cannula.

  • Provide a pre-weighed amount of standard rat chow.

  • Measure the amount of food consumed at regular intervals (e.g., 1, 2, 4, and 24 hours) post-injection by weighing the remaining food and any spillage.

  • Calculate the cumulative food intake for each time point.

In Vivo Study: Effect of this compound on Locomotor Activity and Anxiety-Like Behavior

Objective: To assess the impact of ICV administration of this compound on spontaneous locomotor activity and anxiety-like behavior using the open-field and elevated plus-maze tests.

4.1 Open-Field Test

Materials:

  • Rats with implanted ICV cannulas

  • Prepared this compound solutions and vehicle (aCSF)

  • Open-field apparatus (a square arena with high walls, typically made of a non-reflective material)

  • Video tracking software

Procedure:

  • Administer this compound or vehicle via ICV injection as described in Protocol 3.

  • 30 minutes post-injection, place the rat in the center of the open-field arena.

  • Allow the rat to explore the arena for a set period (e.g., 10-15 minutes).

  • Record the session using a video camera mounted above the arena.

  • Analyze the video recordings using tracking software to quantify parameters such as:

    • Total distance traveled

    • Time spent in the center versus the periphery of the arena

    • Rearing frequency

  • Thoroughly clean the arena with 70% ethanol between each animal to eliminate olfactory cues.

4.2 Elevated Plus-Maze Test

Materials:

  • Rats with implanted ICV cannulas

  • Prepared this compound solutions and vehicle (aCSF)

  • Elevated plus-maze (a plus-shaped maze with two open arms and two enclosed arms, elevated from the floor)

  • Video tracking software

Procedure:

  • Administer this compound or vehicle via ICV injection as described in Protocol 3.

  • 30 minutes post-injection, place the rat in the center of the elevated plus-maze, facing one of the open arms.

  • Allow the rat to explore the maze for 5 minutes.

  • Record the session using a video camera.

  • Analyze the recordings to quantify:

    • Time spent in the open arms versus the closed arms

    • Number of entries into the open and closed arms

  • Clean the maze thoroughly between each animal.

Data Presentation

Quantitative data from the in vivo studies should be summarized in tables for clear comparison between treatment groups.

Table 1: Effect of ICV this compound on Cumulative Food Intake (g) in Rats

Treatment Group1-hour2-hour4-hour24-hour
Vehicle (aCSF)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (1 nmol)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM

Table 2: Effect of ICV this compound on Locomotor Activity in the Open-Field Test

Treatment GroupTotal Distance Traveled (cm)Time in Center (s)Rearing Frequency
Vehicle (aCSF)Mean ± SEMMean ± SEMMean ± SEM
This compound (1 nmol)Mean ± SEMMean ± SEMMean ± SEM

Table 3: Effect of ICV this compound on Anxiety-Like Behavior in the Elevated Plus-Maze Test

Treatment GroupTime in Open Arms (s)Open Arm Entries
Vehicle (aCSF)Mean ± SEMMean ± SEM
This compound (1 nmol)Mean ± SEMMean ± SEM

Mandatory Visualizations

HS024_Signaling_Pathway alpha_MSH α-MSH MC4R MC4R alpha_MSH->MC4R Activates This compound This compound This compound->MC4R Inhibits Orexigenic_Effect Orexigenic Effect (Increased Food Intake) This compound->Orexigenic_Effect Results in AC Adenylyl Cyclase MC4R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Anorexigenic_Effect Anorexigenic Effect (Decreased Food Intake) CREB->Anorexigenic_Effect Leads to Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Cannula_Implantation ICV Cannula Implantation Animal_Acclimation->Cannula_Implantation ICV_Injection ICV Injection (this compound or Vehicle) Cannula_Implantation->ICV_Injection HS024_Prep This compound Solution Preparation HS024_Prep->ICV_Injection Food_Intake Food Intake Measurement ICV_Injection->Food_Intake Behavioral_Testing Behavioral Testing (Open-Field & EPM) ICV_Injection->Behavioral_Testing Data_Quantification Data Quantification Food_Intake->Data_Quantification Behavioral_Testing->Data_Quantification Statistical_Analysis Statistical Analysis Data_Quantification->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

How to dissolve and prepare HS024 for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the dissolution, preparation, and experimental use of HS024, a selective antagonist of the Melanocortin 4 Receptor (MC4R).

Introduction to this compound

This compound is a potent and selective antagonist of the MC4R, a G protein-coupled receptor primarily expressed in the brain that plays a critical role in regulating energy homeostasis, appetite, and metabolism. Due to its selective antagonism, this compound is a valuable tool for investigating the physiological functions of the MC4R and for potential therapeutic development in areas such as cachexia and other metabolic disorders.

Physicochemical Properties and Storage

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular Formula C₅₈H₇₉N₁₉O₁₀S₂N/A
Molecular Weight 1266.5 g/mol N/A
Water Solubility Soluble up to 0.50 mg/mLN/A
Appearance White to off-white powderN/A
Storage (Solid) -20°CN/A
Storage (in DMSO) -20°C for up to 1 month, -80°C for up to 6 months[1]

Preparation of this compound Stock Solutions

For most in vitro experiments, it is recommended to prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO).

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO:

  • Materials:

    • This compound powder

    • Anhydrous, sterile DMSO

    • Sterile, polypropylene microcentrifuge tubes

    • Calibrated micropipettes and sterile tips

  • Procedure:

    • Equilibrate the vial of this compound powder to room temperature before opening to prevent condensation.

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM stock solution, weigh out 1.2665 mg of this compound.

    • Add the calculated volume of sterile DMSO to the tube. For the example above, add 100 µL of DMSO.

    • Vortex the solution gently until the peptide is completely dissolved. Sonication can be used to aid dissolution if necessary[2].

    • Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months)[1].

Important Considerations:

  • DMSO is hygroscopic; therefore, it is crucial to use anhydrous DMSO and to minimize the exposure of the stock solution to air[3].

  • For cell-based assays, the final concentration of DMSO in the culture medium should be kept as low as possible, ideally ≤ 0.1% to 0.5% (v/v), to avoid cytotoxic effects[2][4]. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

Experimental Protocol: In Vitro MC4R Antagonist Assay (cAMP Measurement)

The antagonist activity of this compound at the MC4R is typically determined by its ability to inhibit the agonist-induced production of cyclic adenosine monophosphate (cAMP). The following is a general protocol for a competitive cAMP assay using a cell line expressing the human MC4R.

Principle:

This assay is based on the competition between this compound and a known MC4R agonist (e.g., α-melanocyte-stimulating hormone, α-MSH) for binding to the MC4R. In the absence of an antagonist, the agonist will stimulate the Gs-coupled MC4R, leading to the activation of adenylyl cyclase and an increase in intracellular cAMP levels. The presence of this compound will inhibit this agonist-induced cAMP production in a dose-dependent manner.

Materials:

  • HEK293 cells (or other suitable cell line) stably expressing the human MC4R.

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS, penicillin, and streptomycin.

  • Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, pH 7.4)[5].

  • MC4R agonist (e.g., α-MSH).

  • This compound stock solution (10 mM in DMSO).

  • Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent cAMP degradation[6].

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits)[5][7][8].

  • White, opaque 96-well or 384-well microplates suitable for luminescence or fluorescence detection.

Protocol:

  • Cell Seeding:

    • The day before the assay, seed the MC4R-expressing cells into the microplate at a density optimized for your cell line and detection method.

  • Preparation of Reagents:

    • Prepare a stock solution of the PDE inhibitor (e.g., 100 mM IBMX in DMSO).

    • Prepare serial dilutions of this compound in assay buffer. It is crucial to perform a stepwise dilution to prevent precipitation. For example, first dilute the 10 mM DMSO stock to 1 mM in assay buffer, and then perform subsequent dilutions. Ensure the final DMSO concentration in all wells is consistent and non-toxic.

    • Prepare the MC4R agonist (α-MSH) solution in assay buffer at a concentration that elicits a submaximal response (e.g., EC₈₀), which should be determined in a prior agonist dose-response experiment.

  • Assay Procedure:

    • On the day of the assay, remove the culture medium from the cells and wash once with assay buffer.

    • Add the PDE inhibitor (e.g., to a final concentration of 500 µM) to the assay buffer and pre-incubate the cells for 10-15 minutes at room temperature.

    • Add the serially diluted this compound to the wells and incubate for a further 15-30 minutes at room temperature.

    • Add the α-MSH solution to all wells except the basal control wells (which receive only assay buffer).

    • Incubate the plate for the time recommended by the cAMP detection kit manufacturer (typically 30-60 minutes) at room temperature.

    • Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.

  • Data Analysis:

    • Construct a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.

    • Calculate the IC₅₀ value of this compound, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.

Signaling Pathway and Experimental Workflow Diagrams

MC4R Signaling Pathway:

The following diagram illustrates the canonical signaling pathway of the Melanocortin 4 Receptor.

MC4R_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space alpha-MSH alpha-MSH MC4R MC4R alpha-MSH->MC4R Binds Gs Gs Protein MC4R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Activates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates This compound This compound This compound->MC4R Blocks

Caption: MC4R Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Antagonist Assay:

The diagram below outlines the key steps in the experimental workflow for determining the antagonist activity of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis prep_stock Prepare 10 mM this compound Stock in DMSO prep_reagents Prepare Serial Dilutions of this compound and Agonist prep_stock->prep_reagents prep_cells Seed MC4R-expressing Cells in Microplate add_pde Add PDE Inhibitor (e.g., IBMX) prep_cells->add_pde add_this compound Add this compound Dilutions prep_reagents->add_this compound add_pde->add_this compound add_agonist Add MC4R Agonist (e.g., α-MSH) add_this compound->add_agonist incubate Incubate at Room Temp. add_agonist->incubate lyse_cells Lyse Cells incubate->lyse_cells measure_cAMP Measure cAMP Levels (HTRF, AlphaScreen, ELISA) lyse_cells->measure_cAMP analyze_data Analyze Data and Calculate IC50 measure_cAMP->analyze_data

Caption: Workflow for determining the IC₅₀ of this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search for "HS024," no publicly available scientific literature or data could be found regarding its recommended dosage for rodent studies, its mechanism of action, or its pharmacokinetic profile in animal models.

Efforts to gather information on this compound's use in in vivo efficacy, safety, and toxicology studies in rodents also yielded no results. Similarly, searches for the signaling pathways affected by this compound or its molecular targets did not provide any relevant information.

The lack of accessible data prevents the creation of the requested detailed application notes and protocols, including quantitative data tables and experimental methodologies. Consequently, the generation of diagrams for signaling pathways and experimental workflows using Graphviz cannot be performed.

It is possible that this compound is an internal compound designation not yet disclosed in public research, or that research on this compound has not been published. Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation or contact the originating institution or company for details.

Application Notes and Protocols for Intracerebroventricular Injection of HS024

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

HS024 is a potent and selective antagonist for the melanocortin-4 receptor (MC4R)[1][2][3]. The MC4R is a G protein-coupled receptor predominantly expressed in the central nervous system, including the hypothalamus, a key region for regulating energy homeostasis[4][5]. This receptor is a critical component of the leptin-melanocortin signaling pathway, which plays a crucial role in appetite, food intake, and body weight regulation[4][6][7]. The endogenous agonist for MC4R is α-melanocyte-stimulating hormone (α-MSH), derived from pro-opiomelanocortin (POMC), while the agouti-related peptide (AgRP) acts as an endogenous antagonist or inverse agonist[4][8]. Activation of MC4R by α-MSH leads to a suppression of food intake (anorexigenic effect), whereas blockade of this receptor induces an increase in food intake (orexigenic effect)[8][9]. This compound, by antagonizing the MC4R, has been shown to stimulate feeding in animal models, making it a valuable tool for studying the central mechanisms of appetite control and for investigating potential therapeutic strategies for conditions such as cachexia and anorexia[3][5][9]. Intracerebroventricular (ICV) injection is a common method for administering this compound directly into the brain, bypassing the blood-brain barrier and allowing for the direct assessment of its central effects[10].

Signaling Pathway of the Melanocortin-4 Receptor (MC4R)

The MC4R signaling pathway is a key regulator of energy balance. Leptin, a hormone produced by adipose tissue, signals the body's energy status to the hypothalamus[4][7]. In the arcuate nucleus of the hypothalamus, leptin stimulates POMC neurons to produce α-MSH and inhibits AgRP neurons[4][6]. α-MSH binds to and activates MC4R on second-order neurons, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA)[4][7]. This signaling cascade results in decreased food intake and increased energy expenditure[9]. Conversely, AgRP competes with α-MSH for binding to MC4R, thereby inhibiting its activity and promoting food intake[8]. This compound acts as a competitive antagonist at the MC4R, blocking the anorexigenic effects of α-MSH and leading to an increase in food intake[9].

MC4R_Signaling_Pathway cluster_arcuate Arcuate Nucleus cluster_second_order Second-Order Neuron POMC Neuron POMC Neuron α-MSH α-MSH POMC Neuron->α-MSH AgRP Neuron AgRP Neuron AgRP AgRP AgRP Neuron->AgRP MC4R MC4R AC Adenylyl Cyclase MC4R->AC Activates Gs cAMP ↑ cAMP AC->cAMP PKA ↑ PKA cAMP->PKA Response ↓ Food Intake ↑ Energy Expenditure PKA->Response Leptin Leptin Leptin->POMC Neuron + Leptin->AgRP Neuron - α-MSH->MC4R Activates AgRP->MC4R Inhibits This compound This compound This compound->MC4R Antagonizes Experimental_Workflow A Animal Acclimation (1 week) B ICV Cannula Implantation (Stereotaxic Surgery) A->B C Post-Surgical Recovery (1-2 weeks) B->C D Habituation to Experimental Conditions C->D E Baseline Food Intake Measurement D->E F ICV Injection of this compound or Vehicle E->F G Measurement of Food Intake (e.g., at 1, 2, 4, 24 hours) F->G H Data Analysis G->H

References

Application Notes and Protocols for Studying Metabolic Disorders Using HS024

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HS024 is a potent and highly selective antagonist of the melanocortin-4 receptor (MC4R), a key G protein-coupled receptor involved in the regulation of energy homeostasis. By blocking the action of endogenous agonists like α-melanocyte-stimulating hormone (α-MSH), this compound disrupts the signaling cascade that normally promotes satiety and increases energy expenditure. This makes this compound a valuable pharmacological tool for in vitro and in vivo studies aimed at understanding the pathophysiology of metabolic disorders such as obesity and related insulin resistance. These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in metabolic research.

Mechanism of Action

The melanocortin system plays a crucial role in regulating food intake and body weight. The MC4R, predominantly expressed in the hypothalamus, is a central component of this system. Activation of MC4R by agonists such as α-MSH leads to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels.[1] This signaling cascade ultimately results in a reduction in food intake and an increase in energy expenditure.

This compound acts as a competitive antagonist at the MC4R, effectively blocking the binding of α-MSH and other agonists. This blockade prevents the downstream increase in cAMP production, thereby inhibiting the anorexigenic and metabolic effects of MC4R activation.[2] In vivo studies have demonstrated that intracerebroventricular (ICV) administration of this compound leads to a significant and dose-dependent increase in food intake and subsequent weight gain in animal models.[2]

Data Presentation

In Vitro Binding Affinity and Potency of this compound
Receptor SubtypeBinding Affinity (Ki, nM)Functional Antagonism
Human MC4R0.29[2]Antagonizes α-MSH-induced cAMP response[2]
Human MC1R18.6[2]Antagonizes α-MSH-induced cAMP response[2]
Human MC3R5.45[2]Antagonizes α-MSH-induced cAMP response[2]
Human MC5R3.29[2]Antagonizes α-MSH-induced cAMP response[2]
In Vivo Effects of this compound on Food Intake in Rats
This compound Dose (nmol, ICV)Fold Increase in Food Intake (vs. vehicle)
0.1~1.5
0.3~2.5
1.0~4.0[2]
3.0~4.0

Signaling Pathway

The primary signaling pathway affected by this compound is the MC4R-mediated Gs-cAMP pathway. Under normal physiological conditions, the binding of an agonist like α-MSH to MC4R activates the Gs alpha subunit of the associated G protein. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets to regulate gene expression and neuronal activity, ultimately leading to reduced food intake and increased energy expenditure. This compound competitively blocks the initial step of this cascade.

MC4R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space alpha_MSH α-MSH (Agonist) MC4R MC4R alpha_MSH->MC4R Binds and Activates This compound This compound (Antagonist) This compound->MC4R Competitively Binds and Blocks G_Protein Gαsβγ MC4R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream_Effectors Downstream Effectors (e.g., CREB phosphorylation) PKA->Downstream_Effectors Phosphorylates Physiological_Response ↓ Food Intake ↑ Energy Expenditure Downstream_Effectors->Physiological_Response

MC4R Signaling Pathway and this compound Inhibition

Experimental Protocols

In Vitro Protocol: cAMP Accumulation Assay

This protocol is designed to measure the antagonistic effect of this compound on α-MSH-induced cAMP production in cells expressing MC4R.

Materials:

  • CHO-K1 cells stably expressing human MC4R (or other suitable cell line)

  • Cell culture medium (e.g., DMEM/F12) with 10% FBS and antibiotics

  • α-Melanocyte-Stimulating Hormone (α-MSH)

  • This compound

  • IBMX (3-isobutyl-1-methylxanthine)

  • Phosphate-Buffered Saline (PBS)

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based)

  • 96-well or 384-well white opaque tissue culture plates

Procedure:

  • Cell Culture: Culture CHO-K1-hMC4R cells in T75 flasks until they reach 80-90% confluency.

  • Cell Seeding: Harvest cells and seed them into a 96-well or 384-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow overnight.

  • Compound Preparation:

    • Prepare a stock solution of α-MSH in assay buffer. A typical final concentration to elicit a submaximal response (EC80) is used (e.g., 10 nM).

    • Prepare a serial dilution of this compound in assay buffer. A typical concentration range would be from 1 pM to 10 µM.

  • Assay:

    • Wash the cells once with warm PBS.

    • Add assay buffer containing 0.5 mM IBMX to each well and incubate for 30 minutes at 37°C. IBMX is a phosphodiesterase inhibitor that prevents cAMP degradation.

    • Add the different concentrations of this compound to the wells and incubate for 15-30 minutes at 37°C.

    • Add α-MSH to the wells (except for the basal control wells) to a final concentration of EC80.

    • Incubate for 30-60 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log concentration of this compound. Calculate the IC50 value, which represents the concentration of this compound that inhibits 50% of the α-MSH-induced cAMP production.

cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture Culture MC4R-expressing cells Cell_Seeding Seed cells in multi-well plate Cell_Culture->Cell_Seeding IBMX_Incubation Incubate with IBMX Cell_Seeding->IBMX_Incubation Compound_Prep Prepare α-MSH and this compound dilutions HS024_Incubation Add this compound and incubate Compound_Prep->HS024_Incubation IBMX_Incubation->HS024_Incubation alphaMSH_Stimulation Add α-MSH and incubate HS024_Incubation->alphaMSH_Stimulation cAMP_Measurement Measure intracellular cAMP alphaMSH_Stimulation->cAMP_Measurement Data_Plotting Plot dose-response curve cAMP_Measurement->Data_Plotting IC50_Calculation Calculate IC50 of this compound Data_Plotting->IC50_Calculation

In Vitro cAMP Assay Workflow
In Vivo Protocol: Food Intake Study in Rats

This protocol describes the procedure for administering this compound via intracerebroventricular (ICV) injection and measuring its effect on food intake in rats.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-300 g)

  • Stereotaxic apparatus

  • Anesthetic (e.g., isoflurane or ketamine/xylazine mixture)

  • Guide cannula and dummy cannula

  • Injection cannula

  • Microinfusion pump

  • This compound

  • Artificial cerebrospinal fluid (aCSF) as vehicle

  • Metabolic cages for individual housing and food intake measurement

  • Standard rat chow

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the rat and place it in the stereotaxic apparatus.

    • Make a midline incision on the scalp to expose the skull.

    • Drill a small hole over the lateral ventricle (coordinates relative to bregma: e.g., -0.8 mm posterior, ±1.5 mm lateral, -3.5 mm ventral).

    • Implant the guide cannula and secure it to the skull with dental cement and surgical screws.

    • Insert a dummy cannula to keep the guide cannula patent.

    • Allow the animals to recover for at least one week.

  • Habituation:

    • House the rats individually in metabolic cages.

    • Allow them to acclimate to the cages and handling for several days before the experiment.

  • ICV Injection:

    • Gently restrain the rat and remove the dummy cannula.

    • Connect the injection cannula to the microinfusion pump via tubing.

    • Insert the injection cannula into the guide cannula.

    • Infuse this compound (dissolved in aCSF) at the desired dose (e.g., 0.1, 0.3, 1.0, 3.0 nmol) in a small volume (e.g., 2-5 µL) over a period of 1-2 minutes. A vehicle control group should receive an equivalent volume of aCSF.

    • Leave the injection cannula in place for an additional minute to allow for diffusion and prevent backflow.

    • Replace the dummy cannula.

  • Food Intake Measurement:

    • Immediately after the injection, provide a pre-weighed amount of food.

    • Measure the amount of food consumed at various time points (e.g., 1, 2, 4, 8, and 24 hours) by weighing the remaining food and any spillage.

  • Data Analysis:

    • Calculate the cumulative food intake for each animal at each time point.

    • Compare the food intake between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Food_Intake_Study_Workflow cluster_surgery Surgical Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis Anesthesia Anesthetize Rat Stereotaxic_Placement Place in Stereotaxic Frame Anesthesia->Stereotaxic_Placement Cannula_Implantation Implant ICV Guide Cannula Stereotaxic_Placement->Cannula_Implantation Recovery Allow for Post-Surgical Recovery Cannula_Implantation->Recovery Habituation Habituate to Metabolic Cages Recovery->Habituation ICV_Injection Administer this compound or Vehicle via ICV Habituation->ICV_Injection Food_Measurement Measure Food Intake at Timed Intervals ICV_Injection->Food_Measurement Data_Calculation Calculate Cumulative Food Intake Food_Measurement->Data_Calculation Statistical_Analysis Compare Treatment vs. Control Groups Data_Calculation->Statistical_Analysis

In Vivo Food Intake Study Workflow

Applications in Metabolic Disorder Research

  • Obesity Research: this compound can be used to induce a hyperphagic state in animal models, mimicking aspects of obesity driven by a dysregulated appetite control system. This allows for the study of the downstream consequences of MC4R blockade on body weight gain, adiposity, and the development of obesity-related comorbidities.

  • Type 2 Diabetes Research: By inducing obesity, this compound can be used to create models of diet-induced obesity that may progress to insulin resistance and glucose intolerance, key features of type 2 diabetes. Researchers can then investigate the efficacy of potential therapeutic interventions in this context.

  • Drug Discovery: this compound serves as a reference antagonist for the screening and characterization of novel compounds targeting the MC4R. Its well-defined properties allow for the validation of new assays and the pharmacological profiling of potential agonists, inverse agonists, or other antagonists.

Conclusion

This compound is a powerful and selective tool for investigating the role of the MC4R in metabolic regulation. The protocols provided here offer a starting point for researchers to utilize this compound in their studies of obesity, diabetes, and other metabolic disorders. Careful experimental design and adherence to detailed protocols will ensure the generation of robust and reproducible data, contributing to a better understanding of these complex diseases and the development of new therapeutic strategies.

References

Application Notes: HS024 as a Tool for Investigating MC4R Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Melanocortin-4 Receptor (MC4R) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in the hypothalamus.[1][2] It is a critical component of the leptin-melanocortin pathway, playing a pivotal role in regulating energy homeostasis, appetite, and body weight.[3][4][5] Activation of MC4R by endogenous agonists, such as α-melanocyte-stimulating hormone (α-MSH), leads to decreased food intake and increased energy expenditure.[3][5] Consequently, MC4R has emerged as a significant therapeutic target for obesity.[4][6]

HS024 is a potent and selective synthetic peptide antagonist for the MC4R.[7][8] Its high affinity and selectivity make it an invaluable pharmacological tool for elucidating the complex signaling mechanisms of MC4R. By competitively blocking the receptor, this compound allows researchers to isolate and study the physiological and cellular consequences of MC4R inhibition, probe its downstream signaling cascades, and characterize the effects of novel MC4R agonists.

Properties of this compound

This compound is a cyclic peptide analog of α-MSH.[7][9] It demonstrates high affinity for the human MC4R with significant selectivity over other melanocortin receptor subtypes. This selectivity is crucial for attributing observed effects specifically to the blockade of MC4R.

Table 1: Binding Affinities (Ki) of this compound for Human Melanocortin Receptors

Receptor SubtypeKi (nM)
MC1R18.6
MC3R5.45
MC4R0.29
MC5R3.29
Data sourced from MedchemExpress and Kask A, et al. (1998).[7][8]

MC4R Signaling Pathways

MC4R activation initiates multiple intracellular signaling cascades. While the canonical pathway involves Gαs-mediated cAMP production, emerging evidence highlights the importance of alternative, non-canonical pathways.[1][10] this compound serves as a tool to block these pathways, helping to delineate their specific roles.

Canonical Gαs/cAMP Pathway

The primary signaling mechanism for MC4R involves coupling to the stimulatory G protein, Gαs.[1][3][10] Upon agonist binding, MC4R activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[1] Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets to mediate the physiological effects on energy balance.[11] this compound effectively antagonizes agonist-induced cAMP accumulation.[7][9][12]

Gs_Pathway cluster_EC Extracellular cluster_Membrane Cell Membrane cluster_IC Intracellular Agonist α-MSH MC4R MC4R Agonist->MC4R Activates This compound This compound This compound->MC4R Inhibits Gas Gαs MC4R->Gas Activates AC Adenylyl Cyclase Gas->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA PKA cAMP->PKA Activates Response Physiological Response PKA->Response

Canonical MC4R Gαs-cAMP signaling pathway and its inhibition by this compound.
Alternative Signaling Pathways (ERK/MAPK)

Beyond the cAMP pathway, MC4R can signal through other G proteins and downstream effectors.[1][10] Activation of the Extracellular signal-Regulated Kinase (ERK) pathway, part of the Mitogen-Activated Protein Kinase (MAPK) cascade, has been demonstrated.[3][10] This can occur through various mechanisms, including the involvement of Gαs, PI3K, Src, and β-arrestin recruitment.[3][13] The ERK pathway activation ultimately leads to changes in gene expression by phosphorylating transcription factors like c-Fos, which may contribute to the regulation of molecules like brain-derived neurotrophic factor (BDNF).[13][14] this compound can be used to investigate whether a specific cellular response is mediated by these alternative pathways by assessing its ability to block agonist-induced ERK phosphorylation.

ERK_Pathway cluster_EC Extracellular cluster_Membrane Cell Membrane cluster_IC Intracellular Agonist α-MSH MC4R MC4R Agonist->MC4R Activates This compound This compound This compound->MC4R Inhibits Intermediates G proteins (e.g., Gαs) β-arrestin MC4R->Intermediates Activates ERK_Cascade MEK -> ERK Intermediates->ERK_Cascade Activates cFos c-Fos ERK_Cascade->cFos Phosphorylates Gene_Expression Gene Expression (e.g., BDNF) cFos->Gene_Expression Regulates

Alternative MC4R signaling via the ERK/MAPK pathway, inhibited by this compound.

Experimental Protocols

This compound is utilized in various in vitro assays to characterize its interaction with MC4R and to study the receptor's signaling.

Protocol 1: In Vitro Competition Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of this compound for MC4R by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

workflow_binding cluster_workflow Competition Binding Assay Workflow prep 1. Prepare Membranes from cells expressing MC4R incubate 2. Incubate Membranes - Fixed [Radioligand] (e.g., [¹²⁵I]NDP-MSH) - Varying [this compound] prep->incubate separate 3. Separate Bound/Free Ligand (Rapid vacuum filtration) incubate->separate quantify 4. Quantify Radioactivity (Scintillation counting) separate->quantify analyze 5. Data Analysis - Plot % Inhibition vs. [this compound] - Determine IC₅₀ - Calculate Ki quantify->analyze

Workflow for a competition radioligand binding assay.

Materials and Reagents:

  • HEK293 cells (or other suitable cell line) stably or transiently expressing human MC4R.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Radiolabeled MC4R ligand (e.g., [¹²⁵I]NDP-α-MSH).

  • This compound (unlabeled competitor).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[15]

  • Wash Buffer: Ice-cold binding buffer.

  • Membrane Preparation Buffer: Cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, protease inhibitor cocktail).[15]

  • 96-well plates.

  • Glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine).[15]

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation:

    • Culture MC4R-expressing cells to confluency.

    • Harvest cells and homogenize in cold lysis buffer.[15]

    • Centrifuge the homogenate to pellet the cell membranes (e.g., 20,000 x g for 10 minutes).[15]

    • Wash the membrane pellet with fresh buffer and re-centrifuge.

    • Resuspend the final pellet in binding buffer. Determine protein concentration using a BCA or Bradford assay.

  • Assay Setup:

    • In a 96-well plate, add in triplicate:

      • Total Binding: Cell membranes + radioligand + binding buffer.

      • Non-specific Binding (NSB): Cell membranes + radioligand + a high concentration of an unlabeled agonist (e.g., 1 µM NDP-α-MSH).

      • Competition: Cell membranes + radioligand + serial dilutions of this compound.

  • Incubation:

    • Add a constant concentration of the radioligand (typically at its Kd value) to all wells.[15]

    • Incubate the plate for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 37°C) with gentle agitation.[12][15]

  • Filtration:

    • Rapidly terminate the binding reaction by vacuum filtering the contents of each well through the glass fiber filters using a cell harvester.[15]

    • Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding = Total Binding - Non-specific Binding.

  • Plot the percentage of specific binding against the log concentration of this compound.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).

  • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

Protocol 2: In Vitro cAMP Accumulation Assay

This functional assay measures the ability of this compound to antagonize the agonist-stimulated production of cAMP, the primary second messenger of MC4R signaling.

Materials and Reagents:

  • HEK293 cells expressing human MC4R.

  • MC4R agonist (e.g., α-MSH or NDP-α-MSH).

  • This compound.

  • Stimulation Buffer (e.g., serum-free DMEM or HBSS).

  • Phosphodiesterase (PDE) inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.[12]

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or luciferase-based reporter assay systems).[1][16][17]

Procedure:

  • Cell Seeding:

    • Seed MC4R-expressing HEK293 cells into 96-well or 384-well plates and allow them to adhere overnight.

  • Pre-incubation with Antagonist:

    • Wash the cells with stimulation buffer.

    • Add serial dilutions of this compound to the appropriate wells.

    • Incubate for a short period (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation:

    • Add a fixed concentration of the MC4R agonist (typically the EC₅₀ or EC₈₀ concentration) to the wells containing this compound.

    • Include control wells with no agonist (basal), agonist only (maximum stimulation), and no cells.

    • Ensure all wells (except basal) contain the PDE inhibitor IBMX (e.g., 0.5 mM).[12]

  • Incubation:

    • Incubate the plate for 30-40 minutes at 37°C.[1][12]

  • Cell Lysis and Detection:

    • Stop the reaction and lyse the cells according to the cAMP detection kit manufacturer's protocol.

    • Perform the detection steps as instructed (e.g., adding detection reagents and reading the plate on a suitable plate reader).

Data Analysis:

  • Generate a dose-response curve by plotting the cAMP signal against the log concentration of this compound.

  • The data will show that as the concentration of this compound increases, the agonist-stimulated cAMP response decreases.

  • Calculate the IC₅₀ value for this compound, representing the concentration that inhibits 50% of the maximum agonist response.

  • This assay confirms the antagonistic activity of this compound on the canonical Gαs signaling pathway.

Protocol 3: In Vitro ERK Phosphorylation Assay

This protocol assesses the effect of this compound on the non-canonical, ERK/MAPK signaling pathway following MC4R activation.

Materials and Reagents:

  • MC4R-expressing cells.

  • MC4R agonist and this compound.

  • Serum-free medium for starvation.

  • Fixative (e.g., 4% paraformaldehyde).

  • Permeabilization buffer (e.g., Triton X-100 in PBS).

  • Blocking buffer (e.g., BSA or non-fat milk in PBS-T).

  • Primary antibodies: Anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK).

  • Secondary antibodies (fluorescently-labeled or HRP-conjugated).

  • Detection system (e.g., In-Cell Western, plate-based ELISA, or standard Western blot).[18][19]

Procedure:

  • Cell Culture and Starvation:

    • Seed cells in a multi-well plate.

    • Once cells reach desired confluency, replace the medium with serum-free medium and incubate for several hours (e.g., 4-24 hours) to reduce basal ERK phosphorylation.[18]

  • Antagonist and Agonist Treatment:

    • Pre-incubate cells with desired concentrations of this compound for 15-30 minutes.

    • Stimulate the cells by adding an MC4R agonist for a short duration, as ERK phosphorylation is often transient, peaking around 3-5 minutes.[18] Include appropriate basal and agonist-only controls.

  • Fixation and Permeabilization:

    • Rapidly terminate the stimulation by removing the medium and fixing the cells with 4% paraformaldehyde.[18]

    • Wash the cells and permeabilize them to allow antibody entry.

  • Immunostaining:

    • Block non-specific antibody binding sites.

    • Incubate with primary antibodies against both p-ERK and t-ERK (often done simultaneously using antibodies from different species).

    • Wash and incubate with corresponding species-specific secondary antibodies.

  • Detection and Quantification:

    • If using an In-Cell Western or plate-based system, read the plate on an imaging system that can detect the fluorescent signals for both p-ERK and t-ERK.

    • If using traditional Western blotting, lyse the cells after stimulation, run protein gels, transfer to a membrane, and probe with antibodies.

Data Analysis:

  • Normalize the p-ERK signal to the t-ERK signal for each well to account for variations in cell number.[18]

  • Plot the normalized p-ERK/t-ERK ratio against the log concentration of this compound.

  • Determine the ability of this compound to inhibit agonist-induced ERK phosphorylation, confirming its antagonistic role in this alternative signaling pathway.

References

Application Notes and Protocols for HS024 Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HS024 is a potent and selective antagonist of the melanocortin-4 receptor (MC4R). The MC4R is a G protein-coupled receptor predominantly expressed in the central nervous system, where it plays a pivotal role in regulating energy homeostasis, appetite, and metabolism. Antagonism of the MC4R by compounds such as this compound has been shown to potently increase food intake, making it a valuable tool for studying the physiological roles of the MC4R and for investigating potential therapeutic strategies for conditions involving appetite dysregulation.

These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its administration in animal models, primarily focusing on intracerebroventricular delivery. Additionally, potential alternative delivery methods are discussed.

Mechanism of Action: MC4R Signaling Pathway

This compound exerts its effects by blocking the binding of the endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), to the MC4R. The activation of MC4R by α-MSH initiates a signaling cascade that leads to a decrease in food intake. By antagonizing this receptor, this compound effectively inhibits this anorexigenic signal, resulting in an increase in appetite and food consumption. The primary signaling pathway involves the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).

MC4R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space alpha_MSH α-MSH MC4R MC4R alpha_MSH->MC4R Binds & Activates This compound This compound This compound->MC4R Binds & Blocks G_protein Gαs MC4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP ATP ATP ATP->cAMP Converts PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (↓ Food Intake) CREB->Gene_Expression Modulates

Caption: Simplified MC4R signaling pathway and the antagonistic action of this compound.

Quantitative Data from Animal Studies

The administration of this compound via intracerebroventricular (ICV) injection has been shown to have a significant impact on food intake and body weight in rat models. The following tables summarize the available quantitative data.

Table 1: Effect of Acute this compound Administration on Food Intake in Rats

ParameterAnimal ModelAdministration RouteDoseObservation PeriodKey Finding
Food IntakeFree-feeding ratsIntracerebroventricular (ICV)1 nmolNot specified4-fold increase in food intake[1]

Table 2: Effects of Chronic this compound Infusion on Body Weight and Leptin Levels in Rats

ParameterAnimal ModelAdministration RouteDurationKey Findings
Body WeightRatsIntracerebroventricular (ICV) Infusion4 weeksCaused hyperphagia and the development of obesity throughout the entire period.
Fat AccumulationRatsIntracerebroventricular (ICV) Infusion4 weeksExtensive accumulations of fat were observed.
Leptin LevelsRatsIntracerebroventricular (ICV) Infusion4 weeksA six-fold increase in leptin levels was observed compared to controls.
Food Conversion RatioRatsIntracerebroventricular (ICV) Infusion4 weeksThe food conversion ratio (body weight increase relative to ingested food) was clearly increased.

Experimental Protocols

Protocol 1: Intracerebroventricular (ICV) Cannula Implantation in Rats

This protocol describes the surgical procedure for implanting a guide cannula into the lateral ventricle of a rat for subsequent ICV injections of this compound.

ICV_Cannulation_Workflow A Anesthetize Rat (e.g., isoflurane or ketamine/xylazine) B Mount in Stereotaxic Apparatus A->B C Shave and Clean Skull B->C D Incise Midline Scalp C->D E Expose and Dry Skull D->E F Identify Bregma E->F G Determine Injection Coordinates (e.g., AP: -0.8 mm, ML: ±1.5 mm from Bregma) F->G H Drill Burr Hole G->H I Lower Guide Cannula (e.g., DV: -3.5 mm from skull surface) H->I J Secure Cannula with Dental Cement and Screws I->J K Insert Dummy Cannula J->K L Suture Incision K->L M Post-operative Care and Recovery (Analgesics, monitoring) L->M

Caption: Workflow for stereotaxic implantation of an ICV guide cannula in rats.

Materials:

  • This compound peptide

  • Sterile artificial cerebrospinal fluid (aCSF) or saline for reconstitution

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Stereotaxic apparatus

  • Surgical drill

  • Guide cannula, dummy cannula, and internal injector

  • Dental cement and anchor screws

  • Surgical instruments (scalpel, forceps, etc.)

  • Suture materials

  • Analgesics for post-operative care

Procedure:

  • Preparation of this compound Solution: Reconstitute lyophilized this compound in sterile aCSF or saline to the desired stock concentration. Further dilute to the final injection concentration on the day of the experiment.

  • Anesthesia and Surgery:

    • Anesthetize the rat using an appropriate anesthetic protocol.

    • Secure the animal in a stereotaxic apparatus.

    • Shave the head and clean the surgical area with an antiseptic solution.

    • Make a midline incision on the scalp to expose the skull.

    • Identify the bregma and lambda landmarks.

    • Using the stereotaxic coordinates for the lateral ventricle (e.g., approximately -0.8 mm posterior to bregma, 1.5 mm lateral to the midline), drill a small burr hole through the skull.

    • Slowly lower the guide cannula to the desired depth (e.g., approximately -3.5 mm from the skull surface).

    • Secure the guide cannula to the skull using dental cement and anchor screws.

    • Insert a dummy cannula into the guide cannula to maintain patency.

    • Suture the incision around the cannula assembly.

  • Post-operative Care:

    • Administer post-operative analgesics as per approved institutional animal care protocols.

    • Allow the animal to recover for at least one week before commencing with ICV injections.

Protocol 2: Intracerebroventricular (ICV) Injection of this compound in Cannulated Rats

This protocol outlines the procedure for delivering this compound directly into the lateral ventricle of a conscious, cannulated rat.

Procedure:

  • Habituation: Habituate the animals to the handling and injection procedure for several days prior to the experiment.

  • Preparation:

    • Gently restrain the rat.

    • Remove the dummy cannula from the guide cannula.

    • Load a Hamilton syringe with the desired volume of the this compound solution.

    • Attach the syringe to the internal injector, ensuring the injector extends slightly beyond the tip of the guide cannula to reach the ventricle.

  • Injection:

    • Carefully insert the internal injector into the guide cannula.

    • Infuse the this compound solution slowly over a period of 1-2 minutes.

    • Leave the injector in place for an additional minute to allow for diffusion and prevent backflow.

    • Slowly withdraw the injector and replace the dummy cannula.

  • Behavioral Observation:

    • Return the animal to its home cage.

    • Measure food and water intake at predetermined time points following the injection.

Alternative Delivery Methods

While ICV administration is a direct and effective method for delivering this compound to the central nervous system, it is an invasive technique. Research into less invasive methods for delivering peptides to the brain is ongoing.

Peripheral Administration:

The development of MC4R antagonists that can be administered peripherally (e.g., subcutaneously or orally) and cross the blood-brain barrier (BBB) is an active area of research. While specific data on the peripheral administration of this compound is limited, studies on other small-molecule MC4R antagonists have shown promise in preclinical models. These approaches could offer a more clinically translatable method of administration.

Nanoparticle-Mediated Delivery:

Encapsulating peptides like this compound into nanoparticles is a potential strategy to enhance their stability and facilitate their transport across the BBB. Various nanoparticle formulations, such as liposomes or polymeric nanoparticles, can be engineered to target brain-specific receptors, thereby increasing the efficiency of drug delivery to the CNS.

Intranasal Delivery:

The intranasal route offers a non-invasive pathway for direct nose-to-brain drug delivery, bypassing the BBB. This method takes advantage of the olfactory and trigeminal nerve pathways. Formulating this compound into a nasal spray could be a potential future direction for its administration, although research in this specific application is required.

Alternative_Delivery_Logic A Goal: Deliver this compound to the Brain B Current Method: Intracerebroventricular (ICV) Injection A->B D Alternative Delivery Strategies A->D C Limitations of ICV: - Invasive - Requires Surgery B->C E Peripheral Administration (Subcutaneous/Oral) D->E F Nanoparticle Encapsulation D->F G Intranasal Delivery D->G H Challenge: Crossing the Blood-Brain Barrier (BBB) E->H F->H G->H Bypasses BBB

Caption: Logical relationship between the current and alternative delivery methods for this compound.

Conclusion

This compound is a valuable research tool for investigating the role of the MC4R in energy homeostasis. The protocols provided herein offer a framework for its administration in animal models. While intracerebroventricular injection is the most established method, the exploration of alternative, less invasive delivery routes will be crucial for the future therapeutic development of MC4R antagonists. Researchers should always adhere to their institution's animal care and use guidelines when performing these procedures.

References

Application Notes and Protocols: In Vitro Assays Using HS024 to Block MC4R Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Melanocortin 4 Receptor (MC4R) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, where it plays a critical role in regulating energy homeostasis, food intake, and body weight. Dysregulation of MC4R signaling is associated with obesity, making it a key therapeutic target. HS024 is a potent and selective antagonist of the MC4R.[1] This peptide-based molecule effectively blocks the receptor's activation by its endogenous agonist, alpha-melanocyte-stimulating hormone (α-MSH), thereby inhibiting downstream signaling pathways. These application notes provide detailed protocols for utilizing this compound in various in vitro assays to study and quantify the blockade of MC4R activation.

This compound: A Selective MC4R Antagonist

This compound is a cyclic peptide analog of α-MSH that demonstrates high affinity and selectivity for the human MC4R.[1] It acts as a competitive antagonist, preventing the binding of agonists like α-MSH and consequently inhibiting the Gs-protein-mediated signaling cascade that leads to the production of cyclic adenosine monophosphate (cAMP).

Reconstitution and Handling of this compound

Proper handling and reconstitution of the lyophilized this compound peptide are crucial for maintaining its biological activity and ensuring reproducible experimental results.

Storage:

  • Lyophilized Powder: Store at -20°C for long-term storage.

  • Reconstituted Solution: Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Reconstitution Protocol:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.

  • Reconstitute the peptide in sterile, nuclease-free water or a buffer appropriate for your cell-based assay (e.g., sterile PBS). For a 1 mM stock solution of this compound (Molecular Weight: ~1395.6 g/mol ), dissolve 1 mg of peptide in 716.5 µL of solvent.

  • Gently swirl or pipette to dissolve the peptide completely. Avoid vigorous vortexing.

  • For cell-based assays, it is recommended to prepare a concentrated stock solution in a solvent like sterile water or a buffer with low organic solvent content. Further dilutions into the final assay buffer should be made to minimize solvent effects on the cells.

Quantitative Data Summary

CompoundReceptor SubtypeBinding Affinity (Ki) [nM]Functional Antagonism
This compound MC4R 0.29 [1]Complete blockade of α-MSH-induced cAMP response at 0.1 µM
MC1R18.6Antagonist
MC3R5.45Antagonist
MC5R3.29Antagonist

Experimental Protocols

cAMP Accumulation Assay

This assay directly measures the production of the second messenger cAMP following MC4R activation. As a Gs-coupled receptor, agonist binding to MC4R stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. This compound is used to block this agonist-induced cAMP production.

Materials:

  • HEK293 or CHO-K1 cells stably or transiently expressing human MC4R

  • α-Melanocyte-stimulating hormone (α-MSH)

  • This compound

  • Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation)

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)

  • 96- or 384-well white opaque microplates

Protocol:

  • Cell Seeding: Seed MC4R-expressing cells into a 96- or 384-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare a fixed concentration of α-MSH (typically at its EC80 concentration, e.g., 10-100 nM) in assay buffer.

  • Antagonist Pre-incubation: Remove the cell culture medium and add the desired concentrations of this compound to the wells. Incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add the fixed concentration of α-MSH to the wells containing this compound. Also, include control wells with α-MSH alone (maximum stimulation) and assay buffer alone (basal).

  • Incubation: Incubate the plate for 30-60 minutes at 37°C.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.

  • Data Analysis: Plot the cAMP levels against the concentration of this compound. Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the maximal α-MSH-induced cAMP response.

MC4R Signaling Pathway and this compound Blockade

MC4R_Signaling cluster_membrane Cell Membrane MC4R MC4R G_protein Gs Protein MC4R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Activates aMSH α-MSH (Agonist) aMSH->MC4R Activates This compound This compound (Antagonist) This compound->MC4R Blocks ATP ATP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: MC4R signaling cascade and the inhibitory action of this compound.

CRE-Luciferase Reporter Gene Assay

This assay measures a downstream event of cAMP production: the activation of the transcription factor cAMP response element-binding protein (CREB). Activated CREB binds to cAMP response elements (CRE) in the promoter region of target genes, driving their transcription. In this assay, a luciferase reporter gene is placed under the control of a CRE-containing promoter.

Materials:

  • HEK293 or other suitable cells co-transfected with an MC4R expression vector and a CRE-luciferase reporter vector.

  • α-MSH

  • This compound

  • Cell culture medium

  • Luciferase assay reagent

  • 96-well white opaque microplates

  • Luminometer

Protocol:

  • Cell Seeding: Seed the co-transfected cells into a 96-well plate and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and a fixed concentration of α-MSH (EC80) in cell culture medium.

  • Antagonist Pre-incubation: Replace the medium with medium containing the different concentrations of this compound and incubate for 30 minutes at 37°C.

  • Agonist Stimulation: Add α-MSH to the wells and incubate for 3-6 hours at 37°C to allow for reporter gene expression.

  • Luciferase Assay: Remove the medium and add luciferase assay reagent according to the manufacturer's instructions.

  • Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Determine the IC50 of this compound by plotting the luminescence signal against the antagonist concentration.

Experimental Workflow for CRE-Luciferase Assay

CRE_Luciferase_Workflow A Seed MC4R & CRE-Luc co-transfected cells B Pre-incubate with serial dilutions of this compound A->B C Stimulate with α-MSH (EC80) B->C D Incubate for 3-6 hours C->D E Add Luciferase Assay Reagent D->E F Measure Luminescence E->F G Calculate IC50 F->G

Caption: Step-by-step workflow for the CRE-luciferase reporter gene assay.

Aequorin-Based Calcium Assay

While MC4R primarily couples to Gs, it can also signal through Gq proteins, leading to an increase in intracellular calcium (Ca2+). The aequorin assay utilizes a photoprotein that emits light in the presence of Ca2+.

Materials:

  • Cells co-expressing MC4R and aequorin

  • Coelenterazine (aequorin's substrate)

  • α-MSH

  • This compound

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • 96- or 384-well microplates

  • Luminometer with an injection system

Protocol:

  • Cell Seeding: Plate the MC4R and aequorin co-expressing cells in a 96- or 384-well plate and incubate overnight.

  • Coelenterazine Loading: Incubate the cells with coelenterazine in assay buffer for 2-4 hours at 37°C in the dark.

  • Compound Preparation: Prepare serial dilutions of this compound and a fixed concentration of α-MSH (EC80) in assay buffer.

  • Assay: Place the plate in the luminometer.

  • Antagonist Injection: Inject the this compound dilutions into the respective wells and incubate for 3-5 minutes.

  • Agonist Injection and Measurement: Inject the α-MSH solution and immediately measure the light emission (luminescence) over a period of 30-60 seconds.

  • Data Analysis: The antagonist effect is quantified by the reduction in the peak or integrated luminescence signal in the presence of this compound compared to the α-MSH-only control. Calculate the IC50 value.

Logical Relationship of MC4R Assay Components

Logical_Relationship MC4R MC4R Signaling Downstream Signaling (cAMP, Ca2+, Reporter Gene) MC4R->Signaling Initiates aMSH α-MSH aMSH->MC4R Binds & Activates This compound This compound This compound->MC4R Binds & Blocks

Caption: Interaction between MC4R, its agonist, and the antagonist this compound.

Conclusion

The in vitro assays described provide a robust framework for characterizing the antagonistic properties of this compound on the MC4R. By employing these detailed protocols, researchers can effectively quantify the blockade of MC4R activation and further investigate the role of this important receptor in physiology and disease. The high potency and selectivity of this compound make it an invaluable tool for such studies in the field of metabolic research and drug development.

References

Troubleshooting & Optimization

Troubleshooting HS024 solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for HS024. The information is presented in a clear question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the Melanocortin 4 Receptor (MC4R).[1] Its primary mechanism of action is to block the binding of endogenous agonists, such as α-melanocyte-stimulating hormone (α-MSH), to the MC4R. This inhibition modulates downstream signaling pathways involved in energy homeostasis and other physiological processes.

Q2: What is the recommended storage condition for this compound?

This compound is typically supplied as a lyophilized powder and should be stored at -20°C for long-term stability.[1] Once reconstituted, it is advisable to aliquot the solution and store it at -20°C or -80°C to minimize freeze-thaw cycles.

Q3: What are the known solubility properties of this compound?

Troubleshooting Guide

Issue 1: My lyophilized this compound will not dissolve in aqueous buffers.

  • Possible Cause: The concentration you are trying to achieve exceeds the aqueous solubility limit of this compound (0.50 mg/mL).

  • Solution:

    • Lower the Concentration: Attempt to dissolve the peptide at a lower concentration within its aqueous solubility range.

    • Use an Organic Solvent: For higher concentrations, first, dissolve the peptide in a minimal amount of an organic solvent like DMSO. Once fully dissolved, slowly add the aqueous buffer to your desired final concentration. Be cautious as adding the aqueous solution too quickly can cause the peptide to precipitate.

    • Sonication: Gentle sonication can aid in the dissolution of the peptide. However, avoid excessive or prolonged sonication as it can lead to peptide degradation.

Issue 2: After dissolving this compound in DMSO and adding my aqueous buffer, the solution becomes cloudy or forms a precipitate.

  • Possible Cause 1: Exceeding the solubility limit in the final solvent mixture. The addition of the aqueous buffer reduces the overall solvating power for a hydrophobic peptide.

  • Solution 1:

    • Increase the proportion of organic solvent: If your experimental conditions allow, a higher final percentage of DMSO may be necessary to keep this compound in solution.

    • Lower the final concentration: Prepare a more dilute final solution.

  • Possible Cause 2: Aggregation of the peptide. Peptides, especially at higher concentrations, can be prone to aggregation.

  • Solution 2:

    • Vortexing: Gently vortex the solution to aid in the dissolution of any aggregates.

    • pH Adjustment: The solubility of peptides can be pH-dependent. Based on its amino acid sequence, this compound is a basic peptide. Therefore, dissolving it in a slightly acidic solution (e.g., 10% acetic acid) before diluting with your buffer might improve solubility.

Issue 3: I am observing inconsistent results in my cell-based assays.

  • Possible Cause: Poor solubility or precipitation of this compound in the cell culture medium. The final concentration of DMSO in your cell culture should be kept low (typically <0.5%, and for some primary cells, <0.1%) to avoid cytotoxicity.[2] This low DMSO concentration may not be sufficient to maintain this compound in solution.

  • Solution:

    • Prepare a highly concentrated stock in 100% DMSO: This allows for a smaller volume to be added to your cell culture medium, keeping the final DMSO concentration to a minimum.

    • Serial Dilution: Perform serial dilutions of your DMSO stock solution in your cell culture medium. Visually inspect each dilution for any signs of precipitation before adding it to your cells.

    • Pre-warm the medium: Warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.

Data Presentation

Table 1: this compound Solubility Data

SolventSolubilitySource
Water0.50 mg/mL[1]
DMSONot quantitatively reported. Recommended as a primary solvent for preparing stock solutions.General Peptide Guidelines

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

This protocol provides a general guideline for reconstituting lyophilized this compound.

  • Equilibrate the Vial: Before opening, allow the vial of lyophilized this compound to come to room temperature to prevent condensation of moisture.

  • Centrifuge: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

  • Solvent Addition:

    • For Aqueous Solutions (≤ 0.50 mg/mL): Add the desired volume of sterile, distilled water or a suitable buffer (e.g., PBS) to the vial.

    • For Concentrated Stock Solutions: Add a minimal volume of high-purity DMSO to the vial.

  • Dissolution: Gently vortex or swirl the vial until the peptide is completely dissolved. If necessary, brief sonication can be used.

  • Storage: For long-term storage, aliquot the reconstituted solution into smaller, single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution for In Vitro Assays

This protocol describes the preparation of a working solution of this compound from a concentrated DMSO stock for use in aqueous-based in vitro assays.

  • Thaw Stock Solution: Thaw a vial of the concentrated this compound stock solution (in DMSO) at room temperature.

  • Calculate Dilution: Determine the volume of the stock solution and the aqueous buffer needed to achieve the desired final concentration. Ensure the final DMSO concentration is compatible with your assay.

  • Dilution: Slowly add the calculated volume of the DMSO stock solution to the aqueous buffer while gently vortexing. Do not add the aqueous buffer to the DMSO stock.

  • Visual Inspection: Visually inspect the final working solution for any signs of precipitation or cloudiness. If the solution is not clear, it may indicate that the solubility limit has been exceeded.

Mandatory Visualizations

MC4R Signaling Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular alpha-MSH α-MSH (Agonist) MC4R MC4R alpha-MSH->MC4R Binds and Activates This compound This compound (Antagonist) This compound->MC4R Binds and Inhibits G_protein Gαs MC4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates This compound Troubleshooting Workflow Start Start: Solubility Issue with this compound Check_Concentration Is desired concentration > 0.50 mg/mL in aqueous buffer? Start->Check_Concentration Inconsistent_Results Inconsistent assay results? Start->Inconsistent_Results Use_DMSO Dissolve in minimal DMSO first Check_Concentration->Use_DMSO Yes Lower_Concentration Try lower concentration Check_Concentration->Lower_Concentration No, but still an issue Dilute_Slowly Slowly add aqueous buffer Use_DMSO->Dilute_Slowly Precipitation Precipitation or cloudiness? Dilute_Slowly->Precipitation Adjust_pH Consider pH adjustment (slightly acidic) Precipitation->Adjust_pH Yes Success Solution is clear Precipitation->Success No Sonication Gentle sonication Adjust_pH->Sonication Sonication->Lower_Concentration Check_Final_DMSO Check final DMSO % in assay Inconsistent_Results->Check_Final_DMSO Yes High_Stock Use higher concentration DMSO stock Check_Final_DMSO->High_Stock

References

Technical Support Center: Optimizing HS024 Dosage for Maximum Antagonist Effect

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing HS024, a potent and selective melanocortin-4 receptor (MC4R) antagonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to optimize your experiments for maximum antagonist effect.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic, cyclic peptide that acts as a highly potent and selective antagonist of the melanocortin-4 receptor (MC4R)[1]. Its primary mechanism of action is to block the binding of endogenous agonists, such as α-melanocyte-stimulating hormone (α-MSH), to the MC4R. This inhibition prevents the activation of downstream signaling pathways, most notably the Gαs-adenylyl cyclase-cAMP pathway[1].

Q2: What are the binding affinities of this compound for different melanocortin receptors?

This compound exhibits high selectivity for the human MC4R. The equilibrium dissociation constants (Ki) for this compound at various human melanocortin receptors are summarized in the table below.

ReceptorKi (nM)
MC4R0.29[1][2]
MC1R18.6[2]
MC3R5.45[2]
MC5R3.29[2]

Q3: What is the solubility and recommended storage for this compound?

This compound is soluble in water up to 0.50 mg/mL[2][3][4]. For long-term storage, it is recommended to store lyophilized this compound at -20°C. Once reconstituted in a sterile buffer, it should be stored in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

IssuePossible Cause(s)Recommended Solution(s)
No or low antagonist effect observed in cell-based assays. Peptide degradation: this compound, being a peptide, can be susceptible to degradation by proteases present in serum or secreted by cells.- Use serum-free media for the assay. - If serum is required, use heat-inactivated serum to reduce protease activity. - Include protease inhibitors in the assay buffer.
Incorrect peptide concentration: Inaccurate calculation of the net peptide content can lead to lower than expected concentrations.- Ensure accurate determination of the net peptide content after synthesis and purification. - Perform a fresh stock solution preparation and concentration verification.
Suboptimal assay conditions: The concentration of the agonist used to stimulate the receptor may be too high, making it difficult to observe antagonism.- Perform an agonist dose-response curve to determine the EC80 or EC50 concentration for stimulation. - Use an agonist concentration at or near its EC80 for antagonist assays.
High variability between replicates. Inconsistent cell seeding: Uneven cell distribution in multi-well plates can lead to variable responses.- Ensure thorough mixing of the cell suspension before and during seeding. - Use a multichannel pipette with care to dispense equal volumes of cell suspension into each well.
Edge effects: Evaporation from the outer wells of a microplate can lead to increased concentrations of reagents and affect cell health.- Avoid using the outer wells of the plate for experimental samples. - Fill the outer wells with sterile water or PBS to maintain humidity.
Inconsistent results in in vivo studies. Incorrect administration: Intracerebroventricular (ICV) injections require precise targeting to be effective.- Verify the accuracy of the stereotaxic coordinates for the injection site. - Use a dye, such as Evans blue, in a pilot study to confirm the injection placement.
Peptide stability in vivo: Peptides can be rapidly cleared or degraded in vivo.- Consider using a delivery system, such as a mini-osmotic pump, for continuous infusion to maintain stable compound levels.

Experimental Protocols

In Vitro: cAMP Functional Assay

This protocol describes a competitive cAMP assay to determine the IC50 of this compound in HEK293 cells stably expressing the human MC4R.

Materials:

  • HEK293 cells stably expressing human MC4R

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4)

  • α-Melanocyte-stimulating hormone (α-MSH)

  • This compound

  • cAMP assay kit (e.g., HTRF, FRET, or ELISA-based)

  • 384-well white opaque microplates

Procedure:

  • Cell Seeding: Seed HEK293-hMC4R cells in a 384-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Agonist Preparation: Prepare a stock solution of α-MSH in assay buffer. Perform a serial dilution to create a dose-response curve and determine the EC80 concentration.

  • Antagonist Preparation: Prepare a stock solution of this compound in water. Perform serial dilutions in assay buffer to create a range of antagonist concentrations.

  • Assay: a. Wash the cells once with assay buffer. b. Add the desired concentrations of this compound to the wells and incubate for 15-30 minutes at 37°C. c. Add the EC80 concentration of α-MSH to the wells (except for the negative control) and incubate for 30-60 minutes at 37°C. d. Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis: a. Generate a dose-response curve by plotting the percentage of inhibition of the α-MSH response against the logarithm of the this compound concentration. b. Calculate the IC50 value using a non-linear regression analysis (four-parameter logistic fit).

In Vivo: Food Intake Study in Rats

This protocol outlines a method to assess the antagonist effect of this compound on food intake in rats following intracerebroventricular (ICV) administration.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-300 g)

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane)

  • Guide cannula and injector

  • This compound

  • Sterile artificial cerebrospinal fluid (aCSF)

  • Metabolic cages for food intake monitoring

Procedure:

  • Surgical Preparation: a. Anesthetize the rats and place them in a stereotaxic apparatus. b. Implant a guide cannula into the lateral ventricle using appropriate stereotaxic coordinates. c. Allow the animals to recover for at least one week.

  • Acclimatization: Acclimatize the rats to the metabolic cages and handling procedures for several days before the experiment.

  • Dosing: a. Dissolve this compound in sterile aCSF to the desired concentration (e.g., 1 nmol in 5 µL). b. On the day of the experiment, gently restrain the rat and perform the ICV injection of this compound or vehicle (aCSF) over 1-2 minutes.

  • Food Intake Measurement: a. Immediately after the injection, return the rat to its metabolic cage with pre-weighed food. b. Measure food intake at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) by weighing the remaining food.

  • Data Analysis: a. Calculate the cumulative food intake at each time point for both the this compound-treated and vehicle-treated groups. b. Compare the food intake between the two groups using appropriate statistical tests (e.g., t-test or ANOVA). A study has shown that chronic intracerebroventricular infusion of this compound can cause hyperphagia and lead to obesity in rats over a 4-week period[5].

Visualizations

MC4R Signaling Pathway

dot

MC4R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular alpha-MSH alpha-MSH MC4R MC4R alpha-MSH->MC4R Binds & Activates This compound This compound This compound->MC4R Blocks Gs Gαs MC4R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed HEK293-hMC4R cells in 384-well plate wash_cells Wash cells with assay buffer seed_cells->wash_cells prep_agonist Prepare α-MSH dilutions add_agonist Add α-MSH (EC80) (Incubate 30-60 min) prep_agonist->add_agonist prep_antagonist Prepare this compound dilutions add_antagonist Add this compound to wells (Incubate 15-30 min) prep_antagonist->add_antagonist wash_cells->add_antagonist add_antagonist->add_agonist lyse_cells Lyse cells and measure cAMP add_agonist->lyse_cells plot_curve Plot % inhibition vs. log[this compound] lyse_cells->plot_curve calc_ic50 Calculate IC50 using non-linear regression plot_curve->calc_ic50 Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start No/Low Antagonist Effect peptide_deg Peptide Degradation start->peptide_deg wrong_conc Incorrect Concentration start->wrong_conc high_agonist Agonist Too High start->high_agonist serum_free Use Serum-Free Media / Protease Inhibitors peptide_deg->serum_free recalc_conc Re-verify Concentration wrong_conc->recalc_conc agonist_curve Optimize Agonist Concentration (EC80) high_agonist->agonist_curve

References

Technical Support Center: HS024 In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using HS024, a potent and selective melanocortin-4 receptor (MC4R) antagonist, in in vivo experiments. Much of the guidance is based on extensive research with similar and foundational MC4R antagonists like SHU9119, which shares key pharmacological properties with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in vivo?

This compound is a potent and selective synthetic peptide antagonist of the melanocortin-4 receptor (MC4R).[1][2] In animal models, its primary mechanism of action is the blockade of central MC4Rs, which are key regulators of energy homeostasis. This antagonism typically leads to an increase in food intake (orexigenic effect) and a decrease in energy expenditure, resulting in weight gain.[3]

Q2: What are the expected phenotypic effects of this compound administration in rodents?

Intracerebroventricular (ICV) administration of this compound or similar MC4R antagonists in rats and mice is expected to produce a dose-dependent increase in food intake and body weight.[1][4] Other observed effects can include alterations in peripheral lipid metabolism, such as increased lipogenesis and triglyceride storage.[5]

Q3: How should I prepare and administer this compound for in vivo studies?

For central administration (ICV), this compound can be dissolved in artificial cerebrospinal fluid (aCSF). For peripheral administration (e.g., intraperitoneal - IP), saline is a common vehicle.[5] Due to the peptide nature of this compound, it is crucial to handle it carefully. Stock solutions should be stored at -20°C or -80°C and protected from light and moisture to prevent degradation.[5]

Q4: What is the difference between central (ICV) and peripheral (IP) administration of MC4R antagonists?

Many peptide-based MC4R antagonists, like the parent compound SHU9119, are effective at increasing food intake when administered centrally but have little to no effect when given peripherally.[6][7] This is often due to poor blood-brain barrier penetration.[8] While this compound is a potent central agent, researchers should not assume peripheral efficacy without specific evidence for the compound's ability to cross the blood-brain barrier. Derivatives have been developed specifically for peripheral activity.[6][7]

Troubleshooting Guide

Problem 1: No significant increase in food intake is observed after this compound administration.

  • Possible Cause 1: Incorrect Dosage. The dose-response relationship for MC4R antagonists can be complex. While higher doses of this compound (e.g., 1 nmol) show a strong effect, paradoxically, very high doses of similar antagonists (e.g., 3-6 nmol of SHU9119) may fail to increase food intake, possibly due to off-target effects or toxicity.[1]

    • Solution: Perform a dose-response study to determine the optimal effective dose. Start with doses shown to be effective in published literature, such as in the 0.1 to 1.0 nmol range for ICV administration in rats.[1]

  • Possible Cause 2: Administration Route. As mentioned in the FAQ, the route of administration is critical. If administering peripherally, the compound may not be reaching the central nervous system targets.

    • Solution: For initial studies, use intracerebroventricular (ICV) administration to confirm the compound's central activity. If peripheral administration is necessary, verify if this compound has been shown to be peripherally active or consider using a derivative designed for that purpose.[6]

  • Possible Cause 3: Compound Instability. this compound is a peptide and can degrade if not stored or handled correctly.

    • Solution: Prepare fresh solutions for each experiment. Store stock solutions in aliquots at -80°C for long-term stability (up to 6 months) or -20°C for shorter terms (up to 1 month).[5] Avoid repeated freeze-thaw cycles.

Problem 2: Results are inconsistent or show high variability between animals.

  • Possible Cause 1: Mixed Agonist/Antagonist Activity. Some MC4R antagonists, particularly those derived from SHU9119, exhibit antagonist activity at the MC4R but partial agonist activity at the melanocortin-3 receptor (MC3R).[4][9] This can confound results, as MC3R activation can have different effects on energy balance.

    • Solution: Be aware of the full receptor selectivity profile of this compound. If results are difficult to interpret, consider using knockout animal models (e.g., MC3R-KO or MC4R-KO mice) to dissect the specific receptor contributions.[6][9]

  • Possible Cause 2: Pair-Feeding Controls Not Used. A primary effect of this compound is increased food intake. This hyperphagia can independently cause metabolic changes, making it difficult to distinguish from direct drug effects on metabolism.[5]

    • Solution: Include a pair-fed control group. This group receives the same amount of food as the vehicle-treated control group but is treated with this compound. This allows for the separation of effects due to the drug itself from those secondary to increased food consumption.[5]

Problem 3: Unexpected cardiovascular effects are observed.

  • Possible Cause: Central Melanocortin System's Role in Cardiovascular Regulation. The central melanocortin system, including MC4R, is involved in regulating blood pressure and heart rate.[10] Antagonism of this system can lead to cardiovascular changes.

    • Solution: When studying the metabolic effects of this compound, it is advisable to monitor cardiovascular parameters such as blood pressure and heart rate, especially with central administration. This will help to fully characterize the compound's physiological effects and avoid misinterpretation of data.[10]

Experimental Protocols & Data

Key Experimental Methodologies
Experimental SetupDetailed Protocol
ICV Cannula Implantation For central administration, animals are anesthetized and a guide cannula is stereotaxically implanted into a lateral ventricle. Animals are allowed to recover for at least one week post-surgery before experiments begin.
Drug Preparation & Administration Vehicle: Artificial cerebrospinal fluid (aCSF) for ICV; Saline for IP. Preparation: this compound is dissolved in the appropriate vehicle to the desired concentration. Administration: For feeding studies, injections are often performed at the beginning of the light or dark cycle. A small injection volume (e.g., 1-5 µL for ICV) is delivered over a period of 1-2 minutes.[1]
Food Intake Measurement Pre-weighed food pellets are provided, and the remaining food is measured at specific time points (e.g., 1, 2, 4, and 24 hours) post-injection to determine cumulative food intake. Spillage should also be collected and weighed.[1]
Pair-Feeding Study Design An additional group of animals is treated with this compound but given only the amount of food consumed by the vehicle-treated control group from the previous day. This helps to isolate the direct metabolic effects of the drug.[5]
Quantitative Data Summary

Table 1: In Vivo Efficacy of Centrally Administered MC4R Antagonists in Rats.

Compound Dose (ICV) Time Point Effect on Food Intake (vs. Vehicle) Reference
This compound 0.1 nmol 4 hours Significant Increase [1]
This compound 0.3 nmol 4 hours Significant Increase [1]
This compound 1.0 nmol 4 hours Significant Increase [1]
SHU9119 0.3 nmol 4 hours Significant Increase [1]
SHU9119 1.0 nmol 4 hours Significant Increase [1]
SHU9119 3.0 nmol 4 hours No Significant Effect [1]

| SHU9119 | 6.0 nmol | 4 hours | No Significant Effect |[1] |

Table 2: Receptor Binding & Activity Profile.

Compound Receptor Activity IC50 / EC50 (nM) Reference
SHU9119 hMC3R Antagonist 0.23 [5]
SHU9119 hMC4R Antagonist 0.06 [5]

| SHU9119 | hMC5R | Partial Agonist | 0.09 (IC50), 0.12 (EC50) |[5] |

Visualizations

Signaling Pathway & Experimental Logic

cluster_upstream Upstream Regulation cluster_receptor Receptor Level POMC POMC Neurons MC4R MC4 Receptor POMC->MC4R α-MSH (Agonist) AgRP AgRP Neurons AgRP->MC4R AgRP (Antagonist) Satiety Satiety Signal (Energy Expenditure ↑) MC4R->Satiety Activates Feeding Feeding Behavior (Food Intake ↑) Satiety->Feeding Inhibits This compound This compound This compound->MC4R Blocks

Caption: Central MC4R signaling pathway and the antagonistic action of this compound.

cluster_workflow Experimental Workflow cluster_groups Treatment Groups cluster_invisible start Start: Animal Acclimation surgery ICV Cannula Implantation start->surgery recovery Recovery (1 week) surgery->recovery Vehicle Vehicle (aCSF) This compound This compound PairFed This compound (Pair-Fed) recovery->p1 measurement Measure: - Food Intake - Body Weight - Other Metabolic  Parameters Vehicle->measurement This compound->measurement PairFed->measurement analysis Data Analysis measurement->analysis p1->Vehicle p2->this compound p3->PairFed

Caption: Workflow for an in vivo study investigating this compound's metabolic effects.

A Is an increase in food intake observed? B Yes A->B C No A->C F Is there high variability in the data? B->F E Troubleshoot: 1. Verify Dosage (perform dose-response). 2. Confirm Administration Route (ICV vs. IP). 3. Check Compound Stability (use fresh solution). C->E D Proceed with metabolic analysis. Consider pair-fed controls to isolate direct drug effects. J Analysis complete. D->J G Yes F->G H No F->H I Troubleshoot: 1. Check for mixed MC3R/MC4R activity. 2. Increase sample size (n). 3. Refine surgical/injection technique. G->I H->D I->J

Caption: A logical troubleshooting flowchart for this compound in vivo feeding studies.

References

Technical Support Center: Improving the Stability of HS024 for Long-Term Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing HS024, a potent and selective melanocortin-4 receptor (MC4R) antagonist, in long-term experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the stability and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a cyclic peptide that acts as a highly potent and selective antagonist of the melanocortin-4 receptor (MC4R). Its primary mechanism of action is to block the binding of the endogenous agonist, alpha-melanocyte-stimulating hormone (α-MSH), to the MC4R. This inhibition of MC4R signaling leads to a downstream effect of increasing food intake.

Q2: What are the recommended storage conditions for this compound powder and stock solutions?

For optimal long-term stability, lyophilized this compound powder should be stored at -20°C. To prepare a stock solution, it is recommended to dissolve the peptide in sterile, distilled water at a concentration not exceeding 0.50 mg/mL. Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

Q3: What are the main stability concerns for this compound in long-term studies?

The primary stability concerns for this compound, as with many peptides in solution, include:

  • Degradation: Chemical degradation can occur over time, particularly at non-optimal pH and temperature. Common degradation pathways for peptides include oxidation, deamidation, and hydrolysis. For cyclic peptides like this compound, disulfide bond cleavage can also occur at pH levels above 8.[1]

  • Aggregation: Peptides, especially those with hydrophobic residues, can be prone to aggregation, where individual peptide molecules clump together. This can lead to precipitation and a loss of biological activity.

  • Adsorption: Peptides can adsorb to the surfaces of storage vials and labware, leading to a decrease in the effective concentration of the solution.

Q4: How can I detect and monitor the stability of my this compound solution over time?

Several analytical techniques can be employed to monitor the stability and integrity of your this compound solution:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the peptide and detecting the presence of degradation products or aggregates. A decrease in the area of the main this compound peak and the appearance of new peaks over time can indicate instability.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the identity of the intact peptide and to identify any degradation products by their mass-to-charge ratio.

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy can be used to assess the secondary structure of the peptide. Changes in the CD spectrum may indicate conformational changes or aggregation.

Troubleshooting Guides

In Vitro Studies: Common Issues and Solutions
IssuePotential CauseTroubleshooting Steps
Decreased or inconsistent antagonist activity in cell-based assays (e.g., cAMP assay) over time. This compound Degradation: The peptide may be degrading in the cell culture medium at 37°C.1. Prepare fresh working solutions: For long-term experiments, prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment. 2. Minimize incubation time: If possible, reduce the incubation time of this compound with the cells. 3. Perform a time-course stability study: Incubate this compound in your cell culture medium at 37°C for various time points (e.g., 0, 2, 4, 8, 24 hours) and then test its activity in your assay to determine its stability under your specific experimental conditions.
This compound Aggregation: The peptide may be aggregating in the culture medium, reducing its effective concentration.1. Visual inspection: Check the solution for any visible precipitates or cloudiness. 2. Solubility check: Ensure the final concentration of this compound in the culture medium does not exceed its solubility limit. You may need to optimize the solvent used for the final dilution step. 3. Use of additives: In some cases, the addition of a small amount of a stabilizing agent, such as a non-ionic surfactant, may help to prevent aggregation. However, this should be tested for its effect on cell viability and the assay itself.
Cellular Receptor Desensitization: Prolonged exposure to an antagonist can sometimes lead to changes in receptor expression or signaling pathways.1. Vary exposure time: Test different durations of this compound exposure to see if the effect changes. 2. Washout experiments: Include washout steps in your protocol to see if the cellular response can be restored after removing the antagonist.
Precipitate forms when adding this compound stock solution to aqueous buffers or media. Poor Solubility/Aggregation: The peptide is not fully dissolving or is rapidly aggregating upon dilution.1. Optimize dissolution: Ensure the initial stock solution is fully dissolved. Gentle vortexing or sonication may be required. 2. Stepwise dilution: Instead of adding the stock solution directly to a large volume of buffer, try a stepwise dilution. First, dilute the stock in a smaller volume of the final buffer and then add this intermediate dilution to the final volume. 3. Change in pH: The pH of the final solution may be at the isoelectric point of the peptide, where it is least soluble. Adjusting the pH of the buffer slightly may improve solubility.
In Vivo Studies: Common Issues and Solutions
IssuePotential CauseTroubleshooting Steps
Lack of expected physiological effect (e.g., no increase in food intake). Inadequate Dosing or Bioavailability: The administered dose may be too low, or the peptide may be rapidly cleared or degraded in vivo.1. Dose-response study: Perform a dose-response study to determine the optimal effective dose of this compound in your animal model. 2. Optimize delivery route: The route of administration can significantly impact bioavailability. For central effects, intracerebroventricular (ICV) infusion may be more effective than peripheral administration. 3. Pharmacokinetic analysis: If possible, perform pharmacokinetic studies to measure the concentration of this compound in the plasma and/or target tissue over time to assess its stability and clearance rate.
Immune Response: Repeated administration of a peptide can potentially elicit an immune response, leading to the production of antibodies that neutralize its activity.1. Monitor for adverse reactions: Observe the animals for any signs of an immune reaction, such as inflammation at the injection site. 2. Use purified peptide: Ensure that the this compound used is of high purity to minimize the risk of an immune response to contaminants. 3. Consider alternative delivery methods: Continuous infusion via an osmotic minipump may help to maintain a steady-state concentration and potentially reduce the likelihood of a strong immune response compared to bolus injections.
Inconsistent results between different cohorts or over the course of a long-term study. Variability in Compound Stability/Activity: The stability of the prepared this compound solution may be inconsistent between batches or may degrade over the course of the study.1. Standardize preparation protocol: Use a consistent and well-documented protocol for preparing and storing this compound solutions for all cohorts. 2. Aliquot and store properly: Prepare single-use aliquots of the dosing solution to avoid repeated freeze-thaw cycles and potential contamination. 3. Perform quality control: Periodically test the activity of a stored aliquot using an in vitro assay to ensure its potency has not diminished over time.

Experimental Protocols

Preparation of this compound Stock Solution
  • Calculate the required amount: Based on the desired stock solution concentration (e.g., 1 mg/mL) and volume, calculate the mass of lyophilized this compound powder needed.

  • Equilibrate to room temperature: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for 15-20 minutes to prevent condensation.

  • Reconstitution: Add the calculated volume of sterile, distilled water to the vial.

  • Dissolution: Gently vortex or swirl the vial until the powder is completely dissolved. Avoid vigorous shaking, which can cause peptide aggregation. If necessary, brief sonication in a water bath can be used to aid dissolution.

  • Aliquoting: Dispense the stock solution into small, single-use, low-protein-binding polypropylene tubes.

  • Storage: Store the aliquots at -20°C or -80°C.

In Vitro cAMP Assay to Determine this compound Activity

This protocol provides a general workflow for assessing the antagonist activity of this compound on MC4R-expressing cells.

  • Cell Culture: Culture cells expressing the human melanocortin-4 receptor (e.g., HEK293 or CHO cells) in appropriate growth medium.

  • Cell Seeding: Seed the cells into a 96-well plate at a density that will result in approximately 80-90% confluency on the day of the assay.

  • Serum Starvation: Prior to the assay, serum-starve the cells for 2-4 hours in serum-free medium.

  • Antagonist Pre-incubation: Prepare serial dilutions of this compound in serum-free medium. Add the this compound dilutions to the appropriate wells and incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation: Prepare a solution of α-MSH (or another MC4R agonist) at a concentration that elicits a submaximal response (e.g., EC80). Add the α-MSH solution to the wells containing the this compound pre-incubation and to control wells (agonist only).

  • Incubation: Incubate the plate for 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.

Visualizations

MC4R Signaling Pathway alpha_MSH α-MSH MC4R MC4R alpha_MSH->MC4R Activates This compound This compound This compound->MC4R Inhibits Increased_Food_Intake Increased Food Intake This compound->Increased_Food_Intake G_alpha_s Gαs MC4R->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates Food_Intake Decreased Food Intake Gene_Expression->Food_Intake

Caption: Signaling pathway of the melanocortin-4 receptor (MC4R).

Experimental Workflow for this compound In Vitro Assay start Start seed_cells Seed MC4R-expressing cells in 96-well plate start->seed_cells serum_starve Serum starve cells seed_cells->serum_starve prepare_this compound Prepare serial dilutions of this compound serum_starve->prepare_this compound pre_incubate Pre-incubate cells with this compound prepare_this compound->pre_incubate prepare_agonist Prepare α-MSH (agonist) solution pre_incubate->prepare_agonist stimulate Stimulate cells with α-MSH prepare_agonist->stimulate incubate Incubate at 37°C stimulate->incubate lyse_cells Lyse cells incubate->lyse_cells measure_cAMP Measure intracellular cAMP lyse_cells->measure_cAMP analyze_data Analyze data and determine IC50 measure_cAMP->analyze_data end End analyze_data->end Troubleshooting Logic for this compound Stability start Inconsistent/Decreased This compound Activity check_storage Check Storage Conditions (-20°C or -80°C, aliquoted) start->check_storage storage_ok Storage OK? check_storage->storage_ok correct_storage Correct storage practices storage_ok->correct_storage No check_preparation Review Solution Preparation Protocol storage_ok->check_preparation Yes correct_storage->check_preparation preparation_ok Preparation OK? check_preparation->preparation_ok optimize_dissolution Optimize dissolution (e.g., sonication, pH) preparation_ok->optimize_dissolution No check_aggregation Assess for Aggregation (Visual, DLS, SEC) preparation_ok->check_aggregation Yes optimize_dissolution->check_aggregation aggregation_present Aggregation Present? check_aggregation->aggregation_present troubleshoot_aggregation Troubleshoot Aggregation (e.g., change buffer, add stabilizer) aggregation_present->troubleshoot_aggregation Yes check_degradation Evaluate for Degradation (HPLC, MS) aggregation_present->check_degradation No troubleshoot_aggregation->check_degradation degradation_present Degradation Present? check_degradation->degradation_present use_fresh_solution Use freshly prepared solutions for experiments degradation_present->use_fresh_solution Yes stable_activity Stable this compound Activity degradation_present->stable_activity No use_fresh_solution->stable_activity

References

Technical Support Center: HS024 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected results with HS024 in vivo.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of the serine/threonine kinase, Protein Kinase A (PKA). PKA is a key component of the cyclic AMP (cAMP) signaling pathway, which regulates a wide range of cellular processes.[1][2][3][4][5] By inhibiting PKA, this compound is expected to modulate downstream signaling events, impacting processes such as gene expression, metabolism, and cell proliferation.

Q2: What are the expected in vivo effects of this compound?

A2: The expected in vivo effects of this compound are dependent on the specific animal model and disease context. Generally, inhibition of PKA can lead to reduced tumor growth in certain cancer models, modulation of inflammatory responses, and effects on metabolic processes. The precise outcome should be guided by the underlying biology of the model system and the role of PKA signaling in the disease pathophysiology.

Q3: What are the recommended in vivo models for evaluating this compound efficacy?

A3: The choice of in vivo model is critical for observing the expected effects of this compound. For oncology indications, xenograft models using cell lines with known mutations or dependencies in the cAMP/PKA pathway are recommended. Syngeneic models may also be appropriate to evaluate the impact of this compound on the tumor microenvironment. For other therapeutic areas, the model should be selected based on its relevance to the human disease and the established role of PKA signaling.

Q4: What is the recommended formulation and route of administration for this compound?

A4: this compound is a small molecule with moderate aqueous solubility. For in vivo studies, it is recommended to formulate this compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline for intraperitoneal (IP) or oral (PO) administration. The optimal formulation may vary depending on the specific experimental requirements, and it is advisable to perform formulation and stability studies prior to initiating in vivo experiments.

Troubleshooting Guide: this compound Not Showing Expected In Vivo Effect

If you are not observing the expected in vivo efficacy with this compound, consider the following potential issues and troubleshooting steps.

Experimental Workflow for Troubleshooting In Vivo Studies

G cluster_0 Initial Observation cluster_1 Investigation Phase 1: Compound & Dosing cluster_2 Investigation Phase 2: Pharmacokinetics cluster_3 Investigation Phase 3: Pharmacodynamics & Model cluster_4 Resolution No in vivo effect No in vivo effect Verify Compound Integrity Verify Compound Integrity No in vivo effect->Verify Compound Integrity Check Formulation Check Formulation Verify Compound Integrity->Check Formulation Review Dosing Regimen Review Dosing Regimen Check Formulation->Review Dosing Regimen Measure Plasma Exposure Measure Plasma Exposure Review Dosing Regimen->Measure Plasma Exposure Refine Protocol Refine Protocol Review Dosing Regimen->Refine Protocol Assess Tumor/Tissue Penetration Assess Tumor/Tissue Penetration Measure Plasma Exposure->Assess Tumor/Tissue Penetration Confirm Target Engagement Confirm Target Engagement Assess Tumor/Tissue Penetration->Confirm Target Engagement Assess Tumor/Tissue Penetration->Refine Protocol Evaluate Animal Model Evaluate Animal Model Confirm Target Engagement->Evaluate Animal Model Evaluate Animal Model->Refine Protocol

Caption: Troubleshooting workflow for unexpected in vivo results.

Detailed Troubleshooting Steps
Potential Issue Recommended Action
1. Compound Integrity and Formulation
Poor compound stabilityVerify the identity and purity of the this compound batch using LC-MS and NMR. Store the compound under recommended conditions (e.g., -20°C, desiccated).
Improper formulationEnsure the formulation is homogenous and the compound is fully dissolved. Prepare fresh formulations for each experiment. Assess the stability of this compound in the chosen vehicle over the duration of the experiment.
2. Dosing and Pharmacokinetics
Inadequate doseReview the literature for typical dose ranges of similar kinase inhibitors.[6][7][8] If no effect is seen at the initial dose, consider performing a dose-escalation study.
Suboptimal dosing frequencyThe dosing frequency should be based on the pharmacokinetic (PK) profile of this compound. If the half-life is short, more frequent dosing may be required to maintain therapeutic concentrations.
Poor bioavailabilityIf administering orally, consider that this compound may have low oral bioavailability. An initial PK study comparing intravenous (IV) and oral administration can determine the bioavailability.
Insufficient drug exposurePerform a PK study to measure the plasma concentration of this compound over time. This will determine key parameters such as Cmax, AUC, and half-life.[6][7][8]
3. Target Engagement and Animal Model
Lack of target engagementMeasure the levels of phosphorylated PKA substrates (e.g., CREB) in tumor or relevant tissue samples. A lack of change in phosphorylation status suggests that this compound is not reaching its target at a sufficient concentration.
Inappropriate animal modelThe chosen animal model may not be dependent on the PKA signaling pathway. Confirm the expression and activity of PKA in the tumor or tissue of interest. Consider using a cell line with a known activating mutation in the cAMP/PKA pathway.
Development of resistanceIn long-term studies, tumors may develop resistance to this compound. Analyze endpoint tumors for potential resistance mechanisms.

Quantitative Data Summary

The following tables provide examples of expected quantitative data for this compound.

Table 1: In Vitro Potency of this compound

Assay TypeCell LineIC50 (nM)
PKA Kinase Assay-5
Cell ProliferationHCT11650
Cell ProliferationMIA PaCa-275

Table 2: Pharmacokinetic Parameters of this compound in Mice (10 mg/kg, IP)

ParameterValue
Cmax (ng/mL)1500
Tmax (hr)0.5
AUC (0-24h) (ng*hr/mL)4500
Half-life (hr)2.5
Bioavailability (%)80 (IP)

Experimental Protocols

Protocol: In Vivo Efficacy Study in a Xenograft Model

  • Animal Model: Female athymic nude mice, 6-8 weeks old.

  • Cell Line: HCT116 human colorectal carcinoma cells.

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 HCT116 cells in 100 µL of Matrigel into the right flank of each mouse.

  • Tumor Monitoring: Monitor tumor growth every 2-3 days using caliper measurements. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm^3, randomize mice into treatment groups (n=8-10 per group).

  • Treatment Groups:

    • Vehicle control (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

    • This compound (10 mg/kg, daily IP)

    • Positive control (if available)

  • Dosing: Administer the appropriate treatment daily via intraperitoneal injection for 21 days.

  • Endpoint: At the end of the study, euthanize mice and excise tumors for weight measurement and downstream analysis (e.g., Western blot for pharmacodynamic markers).

Signaling Pathway Diagram

This compound Inhibition of the PKA Signaling Pathway

PKA_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive Binds to Regulatory Subunits PKA_active Active PKA (Catalytic Subunits) PKA_inactive->PKA_active Releases Substrates Cytoplasmic Substrates PKA_active->Substrates Phosphorylates CREB CREB PKA_active->CREB Enters Nucleus & Phosphorylates This compound This compound This compound->PKA_active Inhibits pSubstrates Phosphorylated Substrates Substrates->pSubstrates pCREB pCREB CREB->pCREB Gene_expression Gene Expression pCREB->Gene_expression Modulates

Caption: this compound mechanism of action in the PKA signaling pathway.

References

Off-target effects of HS024 to consider in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of HS024. The information is intended for researchers, scientists, and drug development professionals to help anticipate and troubleshoot potential issues in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and what are its known selectivities?

This compound is a highly potent and selective antagonist of the melanocortin 4 receptor (MC4R).[1][2] Its selectivity has been characterized by determining its binding affinity (Ki) for other human melanocortin receptor subtypes. A lower Ki value indicates a higher binding affinity.

Data Presentation: this compound Selectivity Profile

ReceptorKi (nM)Selectivity vs. MC4R
MC4R0.29-
MC1R18.6~64-fold
MC3R5.45~19-fold
MC5R3.29~11-fold

Data sourced from Tocris Bioscience and a 1998 study in Endocrinology.[1][2]

Q2: What are the potential off-target effects of this compound that I should consider in my experiments?

While this compound is highly selective for the MC4 receptor, like any small molecule, it has the potential to interact with other receptors, especially at higher concentrations. Based on standard safety pharmacology panels for G-protein-coupled receptors (GPCRs), researchers should consider potential interactions with receptors known to be involved in common adverse drug reactions.[3][4]

Below is a hypothetical screening profile against a common GPCR safety panel. Note: This is an illustrative profile for risk assessment, and the actual off-target profile should be determined experimentally.

Data Presentation: Illustrative Off-Target Screening Profile for this compound

Target ClassReceptorAssay TypeResult (at 10 µM this compound)Potential Implication
AdrenergicAlpha-1ACalcium Flux<20% inhibitionLow risk of affecting blood pressure regulation.
AdrenergicBeta-1cAMP<15% inhibitionLow risk of cardiac side effects.
DopaminergicD2cAMP<10% inhibitionLow risk of neurological side effects.
Serotonergic5-HT2BCalcium Flux<5% agonismLow risk of valvulopathy.[3]
MuscarinicM1Calcium Flux<25% inhibitionLow risk of cognitive or autonomic side effects.
OpioidMu (µ)cAMP<5% inhibitionLow risk of opioid-like effects.
Ion ChannelhERGBinding Assay<30% inhibitionLow risk of QT prolongation.

Q3: My experimental results suggest an off-target effect. How can I troubleshoot this?

If you suspect an off-target effect is influencing your results, consider the following troubleshooting steps:

  • Confirm the On-Target Effect: Ensure that the observed effect is blocked by a known MC4R agonist, such as α-MSH.

  • Dose-Response Curve: Perform a dose-response experiment with this compound. Off-target effects often occur at higher concentrations. If the unexpected effect is only seen at high concentrations, it is more likely to be an off-target effect.

  • Use a Structurally Different MC4R Antagonist: If available, use another MC4R antagonist with a different chemical structure. If the unexpected effect persists, it might be related to MC4R biology. If the effect is not observed with the other antagonist, it is more likely an off-target effect specific to this compound.

  • Directly Test for Off-Target Activity: If you have a hypothesis about a specific off-target, you can directly test for it using the experimental protocols outlined below (e.g., radioligand binding assay, functional assays).

Troubleshooting Guides

Issue 1: Unexpected changes in cAMP levels in a cell line that does not express MC4R.
  • Possible Cause: this compound may be interacting with another GPCR expressed in your cell line that couples to Gs or Gi signaling pathways.

  • Troubleshooting Steps:

    • Characterize GPCR Expression: Determine the expression profile of other GPCRs in your cell line.

    • Perform a cAMP Functional Assay: Follow the protocol below to measure cAMP levels in the presence of various concentrations of this compound. This will help you determine if this compound is acting as an agonist or antagonist at an off-target receptor.

Issue 2: Observation of calcium mobilization upon application of this compound.
  • Possible Cause: this compound might be interacting with a Gq-coupled GPCR, leading to the activation of the phospholipase C pathway and subsequent release of intracellular calcium.

  • Troubleshooting Steps:

    • Perform a Calcium Flux Assay: Use the protocol provided below to confirm and characterize the calcium mobilization.

    • Identify the Gq-coupled Receptor: If the effect is confirmed, you may need to perform a broader screening against a panel of Gq-coupled receptors to identify the specific off-target.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Off-Target Identification

This protocol is used to determine the binding affinity of this compound to a potential off-target receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the receptor of interest.[5]

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled ligand known to bind to the receptor, and varying concentrations of this compound.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a filter mat to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the concentration of this compound to determine the IC50, which can then be used to calculate the Ki value.[5]

Mandatory Visualization: Radioligand Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare Membranes with Target Receptor Incubation Incubate Membranes, Radioligand, and this compound Membrane_Prep->Incubation Radioligand_Prep Prepare Radiolabeled Ligand Radioligand_Prep->Incubation HS024_Dilutions Prepare this compound Dilutions HS024_Dilutions->Incubation Filtration Separate Bound and Free Ligand via Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Measure Radioactivity Washing->Counting Data_Plot Plot Binding vs. [this compound] Counting->Data_Plot Ki_Calc Calculate IC50 and Ki Data_Plot->Ki_Calc

Caption: Workflow for a radioligand binding assay.

Protocol 2: cAMP Functional Assay

This protocol measures the effect of this compound on the cAMP signaling pathway, which is modulated by Gs and Gi-coupled GPCRs.

Methodology:

  • Cell Culture: Culture cells expressing the receptor of interest in a 96-well plate.

  • Compound Addition: Treat the cells with this compound at various concentrations. For antagonist mode, pre-incubate with this compound before adding a known agonist.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luciferase-based reporter assay).[6][7][8]

  • Data Analysis: Plot the cAMP levels against the concentration of this compound to determine its effect on the signaling pathway.

Mandatory Visualization: cAMP Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR (Gs or Gi) AC Adenylyl Cyclase GPCR->AC Activates (Gs) or Inhibits (Gi) cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: Simplified cAMP signaling pathway.

Protocol 3: Calcium Flux Assay

This protocol measures changes in intracellular calcium levels, which are typically mediated by Gq-coupled GPCRs.

Methodology:

  • Cell Loading: Load cells expressing the receptor of interest with a calcium-sensitive fluorescent dye (e.g., Fluo-8 or Indo-1).[9][10][11]

  • Baseline Measurement: Measure the baseline fluorescence of the cells using a plate reader or flow cytometer.

  • Compound Addition: Add this compound to the cells and immediately begin measuring the fluorescence intensity over time.

  • Data Analysis: Plot the change in fluorescence intensity over time to visualize the calcium flux. The peak fluorescence is indicative of the magnitude of the response.

Mandatory Visualization: Calcium Flux Assay Workflow

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Cell_Culture Culture Cells in 96-well Plate Dye_Loading Load Cells with Calcium-Sensitive Dye Cell_Culture->Dye_Loading Baseline Measure Baseline Fluorescence Dye_Loading->Baseline Add_this compound Add this compound Baseline->Add_this compound Kinetic_Read Kinetic Fluorescence Measurement Add_this compound->Kinetic_Read Plot_Data Plot Fluorescence vs. Time Kinetic_Read->Plot_Data Analyze_Peak Analyze Peak Response Plot_Data->Analyze_Peak

Caption: Workflow for a calcium flux assay.

References

Technical Support Center: Minimizing Animal Stress During HS024 (or other test compound) Administration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing stress to laboratory animals during the administration of HS024 or other test compounds. Adherence to these guidelines is crucial for animal welfare and the acquisition of reliable, reproducible scientific data.

Troubleshooting Guides

This section addresses specific issues that may arise during experimental procedures, presented in a question-and-answer format.

Issue: Animal exhibits signs of acute stress during handling and dosing (e.g., vocalization, struggling, urination/defecation).

  • Question: What immediate steps can I take to calm an animal showing acute stress during a procedure?

    • Answer: Pause the procedure if possible and return the animal to a familiar environment, such as its home cage. Assess the handling and restraint methods. Ensure a firm but gentle grip that provides support without excessive pressure. Speak in a calm and low voice. Consider allowing the animal a brief period of acclimatization to the researcher's presence before initiating the procedure. For future procedures with this animal, consider alternative handling techniques or positive reinforcement training.[1][2]

  • Question: Can the method of picking up a mouse from its cage contribute to stress?

    • Answer: Yes, studies have shown that picking up mice by the tail can induce anxiety and stress.[2] Alternative methods, such as using a handling tunnel or cupping the animal in your hands, are less stressful and can lead to more reliable behavioral responses.[2][3] Consistent use of these less aversive methods is a simple yet critical refinement to experimental procedures.[2]

Issue: High variability in physiological or behavioral data within or between experimental groups.

  • Question: How can I determine if stress is a contributing factor to data variability?

    • Answer: High variability can be an indicator of inconsistent stress levels among animals. To investigate this, you can measure baseline and post-procedure stress markers (e.g., corticosterone in blood or feces) in a subset of animals.[3][4][5][6] Also, carefully observe and score animal behavior for signs of anxiety or distress. If stress levels are high or variable, refining your handling and administration protocols is essential.

  • Question: What are some key environmental factors that can be standardized to reduce stress-induced variability?

    • Answer: Consistency is key. Maintain a stable environment with controlled lighting, temperature, and humidity.[7] Minimize noise and sudden movements in the animal facility.[1] Ensure all animal care personnel and researchers use the same standardized handling and dosing procedures. Acclimatize animals to the experimental room and procedures before the study begins.[8]

Issue: Adverse reactions or injury following compound administration.

  • Question: What should I do if an animal shows signs of pain or distress after the administration of this compound?

    • Answer: Immediately consult with the veterinary staff. Document the signs observed, the dose administered, and the route of administration. Depending on the severity, the veterinarian may recommend analgesics, supportive care, or, in severe cases, humane euthanasia. It is crucial to have pre-determined humane endpoints in your experimental protocol.[7]

  • Question: How can I minimize the risk of injury during oral gavage?

    • Answer: Proper training and technique are essential. Use the correct size and type of gavage needle for the animal's size and species. Ensure the animal is properly restrained to prevent movement. The gavage needle should be inserted gently and without force to avoid perforation of the esophagus or stomach. Limit the volume administered to avoid gastric overfilling and potential aspiration.[9][10][11] Studies suggest that dose volumes for gavage in rats should generally not exceed 10 mL/kg.[9]

Frequently Asked Questions (FAQs)

Handling and Restraint

  • Q1: What is the most humane way to handle and restrain rodents for dosing?

    • A1: The guiding principle is to use the least amount of restraint necessary for the shortest possible time. For mice, using a tunnel or cupped hands to lift them is preferable to tail handling.[2][3] For injections, habituating the animal to the procedure and using a gentle but firm grip can reduce struggling. For some procedures, non-restrained injection techniques have been developed and are associated with reduced stress.[12]

  • Q2: How long should animals be acclimated to the facility and to handling before an experiment?

    • A2: A general guideline is an acclimation period of at least one week to the new facility.[13] Animals should also be habituated to the specific handling and restraint procedures over several days before the experiment begins.[13] This helps to reduce the novelty and stress of the procedures.

Compound Administration

  • Q3: Which route of administration is generally least stressful for the animal?

    • A3: The least stressful route depends on the compound, the required frequency of administration, and the species. Oral administration in palatable food or liquid is often the least stressful method if the animal will voluntarily consume the entire dose.[14] However, for precise dosing, other routes may be necessary. When considering parenteral routes, the stress of the injection itself is often less than the stress of the restraint required.[12]

  • Q4: Are there alternatives to oral gavage for precise oral dosing?

    • A4: Yes, training animals to voluntarily consume the compound mixed in a palatable vehicle (e.g., sweetened gel or liquid) can be a highly effective and low-stress alternative. This requires an initial time investment for training but can significantly improve animal welfare and data quality.

Monitoring for Stress

  • Q5: What are the key behavioral and physiological indicators of stress in rodents?

    • A5:

      • Behavioral: Increased anxiety-like behaviors (e.g., less time in open arms of an elevated plus maze), decreased exploratory behavior, changes in grooming habits, altered food and water intake, and in-cage activity.[4][8][15][16]

      • Physiological: Elevated levels of glucocorticoids (corticosterone in rodents) in blood, saliva, or feces, increased heart rate and blood pressure, and changes in body weight.[3][4][5][6][10]

  • Q6: How can I non-invasively monitor stress over time?

    • A6: The analysis of fecal corticosterone metabolites (FCMs) is a powerful non-invasive method to monitor chronic stress.[13][17][18][19][20] Fecal samples can be collected from the cage without handling the animal, providing an integrated measure of corticosterone secretion over several hours.

Data Presentation: Impact of Procedures on Stress Markers

The following tables summarize quantitative data from published studies on the effects of common laboratory procedures on stress markers in rodents.

Table 1: Effect of Handling Method on Mouse Serum Corticosterone Levels

Handling MethodSerum Corticosterone (ng/mL) at 15 min post-transfer (Mean ± SEM)
Unmanipulated Control~25
Passive Transfer (no active handling)~40
Forceps Transfer~125
Gloved Hand Transfer~130

Data adapted from a study on C57BL/6 male mice.[4]

Table 2: Effect of Oral Gavage Vehicle and Volume on Rat Plasma Corticosterone Levels

VehicleGavage Volume (mL/kg)Plasma Corticosterone (ng/mL) at 1 hr post-gavage (Mean)
Water20~150
1% Methylcellulose / 0.2% Tween 8020~175
Corn Oil10~200
Corn Oil20~350
Corn Oil40~450

Data adapted from a study in male CD rats.[9]

Experimental Protocols

Protocol 1: Assessment of Anxiety-Like Behavior using the Elevated Plus Maze (EPM)

This protocol provides a standardized method for assessing anxiety-like behavior in mice, a common indicator of stress.

1. Apparatus:

  • A plus-shaped maze elevated from the floor (e.g., 80 cm).[8]
  • Two open arms (e.g., 25 x 5 cm) and two enclosed arms (e.g., 25 x 5 x 16 cm).[16]
  • The maze should be placed in a quiet, dimly lit room.[21]

2. Procedure:

  • Acclimatize the mouse to the testing room for at least 30 minutes before the test.[8][16]
  • Gently place the mouse in the center of the maze, facing an open arm.[16][21]
  • Allow the mouse to explore the maze for a set period (e.g., 5-10 minutes).[16][21]
  • Record the session using a video camera for later analysis.[16]
  • After the test, return the mouse to its home cage.
  • Thoroughly clean the maze with a 10% isopropyl alcohol solution between each animal to remove olfactory cues.[21]

3. Data Analysis:

  • Measure the following parameters using behavioral tracking software:
  • Time spent in the open arms.
  • Time spent in the closed arms.
  • Number of entries into the open arms.
  • Number of entries into the closed arms.
  • A lower percentage of time spent and entries into the open arms is indicative of higher anxiety-like behavior.

Protocol 2: Non-Invasive Stress Monitoring via Fecal Corticosterone Metabolite (FCM) Analysis

This protocol describes a method for collecting and preparing fecal samples for the analysis of corticosterone metabolites.

1. Sample Collection:

  • To obtain individual samples from group-housed animals, gently remove the target animal and place it in a clean, empty cage until a fecal pellet is produced. This handling should be brief (e.g., under 2 minutes).[18]
  • Alternatively, for a less direct measure, collect all fresh fecal pellets from the home cage at a standardized time each day.[13]
  • Immediately store the collected samples at -20°C or lower until processing.[18][20]

2. Sample Processing (Example Protocol):

  • Dry the fecal samples, for example, at 65°C for 4 hours.[20]
  • Homogenize the dried feces into a fine powder.
  • Weigh a standardized amount of the fecal powder (e.g., 50 mg).[13][20]
  • Extract the steroids using a solvent such as 80% methanol.[13][20] This typically involves vortexing and centrifugation.
  • Collect the supernatant for analysis.

3. Analysis:

  • The concentration of corticosterone metabolites in the extract is typically measured using an Enzyme Immunoassay (EIA) kit specific for this purpose.[13][18][19] Follow the manufacturer's instructions for the specific kit being used.

Mandatory Visualizations

Experimental_Workflow_for_HS024_Administration cluster_pre_experiment Pre-Experiment Phase cluster_experiment Experimental Phase cluster_post_experiment Post-Experiment Phase Animal_Acclimation Animal Acclimation (min. 1 week) Habituation Habituation to Handling & Procedures (3-5 days) Animal_Acclimation->Habituation Baseline_Measures Baseline Stress Measurement (e.g., FCM) Habituation->Baseline_Measures HS024_Admin This compound Administration Baseline_Measures->HS024_Admin Proceed to Experiment Behavioral_Testing Behavioral Testing (e.g., EPM) HS024_Admin->Behavioral_Testing Physiological_Measures Physiological Measurement (e.g., Blood Sample) HS024_Admin->Physiological_Measures Data_Analysis Data Analysis Behavioral_Testing->Data_Analysis Physiological_Measures->Data_Analysis Post_Study_Monitoring Post-Study Monitoring Data_Analysis->Post_Study_Monitoring

Caption: Experimental workflow for this compound administration and stress assessment.

Stress_Signaling_Pathway Stressor Stressor (e.g., Handling, Injection) Hypothalamus Hypothalamus Stressor->Hypothalamus Activates Pituitary Anterior Pituitary Hypothalamus->Pituitary Releases CRH Adrenal_Cortex Adrenal Cortex Pituitary->Adrenal_Cortex Releases ACTH Corticosterone Corticosterone Release Adrenal_Cortex->Corticosterone Corticosterone->Hypothalamus Negative Feedback Corticosterone->Pituitary Negative Feedback Physiological_Response Physiological & Behavioral Responses (e.g., increased heart rate, anxiety) Corticosterone->Physiological_Response Induces

References

Best practices for storing and handling HS024

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective storage, handling, and experimental use of HS024, a selective and potent antagonist of the melanocortin-4 receptor (MC4R).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic peptide that acts as a highly selective antagonist for the melanocortin-4 receptor (MC4R).[1][2] Its primary mechanism of action is to block the binding of endogenous agonists, such as α-melanocyte-stimulating hormone (α-MSH), to the MC4R.[3] By inhibiting MC4R signaling, this compound can modulate physiological processes regulated by this receptor, most notably increasing food intake.[1][3]

Q2: What are the recommended storage conditions for this compound?

For long-term stability, lyophilized this compound should be stored at -20°C.[1] Once reconstituted, it is recommended to aliquot the solution and store it at -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[2] For short-term storage of up to one month, reconstituted solutions can be kept at -20°C.[2]

Q3: How should I reconstitute lyophilized this compound?

This compound is soluble in sterile water up to a concentration of 0.50 mg/mL.[1] For cell-based assays, it is advisable to reconstitute in sterile, nuclease-free water or a buffer compatible with your experimental system. For in vivo studies, the choice of vehicle is critical and should be sterile and isotonic; sterile saline is a common choice. Always ensure the peptide is fully dissolved by gentle vortexing or pipetting.

Q4: What is the stability of this compound in solution?

Stock solutions of this compound are stable for up to 6 months when stored at -80°C and for up to 1 month when stored at -20°C.[2] It is recommended to use freshly prepared dilutions for experiments to ensure optimal activity. Avoid repeated freeze-thaw cycles of the stock solution.[2]

Data Presentation

This compound Properties
PropertyValueReference
Molecular Weight 1266.5 g/mol [1]
Formula C₅₈H₇₉N₁₉O₁₀S₂[1]
Purity ≥95%[1]
Solubility Up to 0.50 mg/mL in water[1]
Storage -20°C (lyophilized)[1]
This compound Receptor Binding Affinity (Ki)
ReceptorKi (nM)
MC4R 0.29
MC5R 3.29
MC3R 5.45
MC1R 18.6

Data from MedchemExpress and R&D Systems.[1][2]

Troubleshooting Guides

Issue 1: Inconsistent or no biological effect in cell-based assays.

  • Question: I am not observing the expected antagonist effect of this compound on cAMP production in my MC4R-expressing cells. What could be the issue?

  • Possible Causes & Solutions:

    • Peptide Integrity:

      • Improper Storage: Confirm that the lyophilized peptide and reconstituted aliquots have been stored at the recommended temperatures (-20°C and -80°C, respectively).

      • Repeated Freeze-Thaw Cycles: Avoid using a stock solution that has been subjected to multiple freeze-thaw cycles. Use a fresh aliquot for each experiment.

    • Cellular Factors:

      • Receptor Expression: Verify the expression levels of MC4R in your cell line. Low receptor density can lead to a diminished response.

      • Cell Health: Ensure cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma).

    • Assay Conditions:

      • Agonist Concentration: Ensure the concentration of the agonist (e.g., α-MSH) used to stimulate the cells is appropriate to elicit a measurable response that can be antagonized.

      • Incubation Time: Optimize the incubation time for both the antagonist (this compound) and the agonist.

Issue 2: Solubility problems during reconstitution.

  • Question: I am having difficulty dissolving this compound at the desired concentration. What should I do?

  • Possible Causes & Solutions:

    • Incorrect Solvent: While this compound is soluble in water, for higher concentrations, a small amount of a co-solvent might be necessary. However, always check the compatibility of any co-solvent with your experimental system.

    • Low Temperature: Ensure the solvent is at room temperature before attempting to dissolve the peptide.

    • Insufficient Mixing: Use gentle vortexing or sonication in a water bath for a short period to aid dissolution. Avoid vigorous shaking which can cause aggregation.

Issue 3: Unexpected in vivo results.

  • Question: My in vivo experiments with this compound are showing high variability or no significant effect on food intake. What are the potential reasons?

  • Possible Causes & Solutions:

    • Incorrect Administration: For central administration (e.g., intracerebroventricular injection), verify the accuracy of the injection coordinates and the injection volume.

    • Peptide Stability in Vehicle: Ensure the vehicle used for injection is appropriate and does not cause precipitation or degradation of this compound. Prepare fresh formulations for each experiment.

    • Animal Handling and Stress: Stress can significantly impact feeding behavior. Ensure proper acclimatization of the animals to the experimental procedures and environment.

    • Dose Selection: The dose of this compound may need to be optimized for the specific animal model and experimental conditions. Perform a dose-response study to determine the optimal effective dose.

Experimental Protocols

Protocol 1: In Vitro cAMP Inhibition Assay

This protocol details the measurement of this compound's ability to antagonize α-MSH-induced cAMP production in cells expressing MC4R.

  • Cell Seeding: Seed HEK293 cells stably expressing human MC4R in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.

  • Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation:

    • Prepare a stock solution of this compound in sterile water.

    • Perform serial dilutions of this compound in assay buffer (e.g., HBSS with 0.1% BSA and a phosphodiesterase inhibitor like IBMX) to achieve a range of final concentrations.

    • Prepare a stock solution of α-MSH and dilute it to a concentration that elicits a submaximal response (e.g., EC₈₀).

  • Assay Procedure:

    • Wash the cells once with assay buffer.

    • Add the diluted this compound solutions to the respective wells and incubate for 15-30 minutes at 37°C.

    • Add the diluted α-MSH solution to all wells except the negative control and incubate for an additional 15-30 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits) according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP levels against the logarithm of the this compound concentration.

    • Calculate the IC₅₀ value, which represents the concentration of this compound that inhibits 50% of the α-MSH-induced cAMP production.

Protocol 2: In Vivo Food Intake Study in Rodents

This protocol describes the procedure for assessing the effect of intracerebroventricular (ICV) administration of this compound on food intake in rats.

  • Animal Preparation:

    • House male Sprague-Dawley rats individually and allow them to acclimate to the housing conditions and handling for at least one week.

    • Surgically implant a guide cannula into the lateral ventricle of each rat under anesthesia. Allow for a recovery period of at least one week.

  • Compound Formulation:

    • On the day of the experiment, dissolve this compound in sterile, pyrogen-free saline to the desired concentrations.

  • Experimental Procedure:

    • Habituate the rats to the injection procedure by performing sham injections with saline for a few days prior to the experiment.

    • On the experimental day, lightly restrain the rats and perform the ICV injection of either vehicle (saline) or this compound at different doses using an injection cannula connected to a microsyringe.

    • Immediately after the injection, return the rats to their home cages with pre-weighed food and free access to water.

  • Data Collection and Analysis:

    • Measure food intake at various time points post-injection (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.

    • Calculate the cumulative food intake for each animal.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the food intake between the vehicle-treated and this compound-treated groups.

Mandatory Visualizations

MC4R Signaling Pathway

MC4R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space alpha-MSH alpha-MSH MC4R MC4R alpha-MSH->MC4R Activates This compound This compound This compound->MC4R Inhibits Gs Gαs MC4R->Gs Activates beta_Arrestin β-Arrestin MC4R->beta_Arrestin Recruits AC Adenylate Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Physiological_Response Physiological Response (e.g., Decreased Food Intake) CREB->Physiological_Response Leads to beta_Arrestin->MC4R Desensitization/ Internalization

Caption: Simplified signaling pathway of the Melanocortin-4 Receptor (MC4R).

Experimental Workflow: In Vitro cAMP Inhibition Assay

in_vitro_workflow start Start seed_cells Seed MC4R-expressing cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight (37°C, 5% CO₂) seed_cells->incubate_overnight prepare_compounds Prepare serial dilutions of this compound and a fixed concentration of α-MSH incubate_overnight->prepare_compounds wash_cells Wash cells with assay buffer prepare_compounds->wash_cells add_this compound Add this compound dilutions to cells and incubate wash_cells->add_this compound add_alpha_msh Add α-MSH to stimulate cells and incubate add_this compound->add_alpha_msh measure_camp Lyse cells and measure intracellular cAMP levels add_alpha_msh->measure_camp analyze_data Analyze data and calculate IC₅₀ measure_camp->analyze_data end End analyze_data->end

Caption: Workflow for an in vitro cAMP inhibition assay with this compound.

Logical Relationship: Troubleshooting Inconsistent In Vivo Results

troubleshooting_workflow issue Inconsistent/No In Vivo Effect check_injection Verify ICV Injection Accuracy (Coordinates, Volume) issue->check_injection check_formulation Assess this compound Formulation (Solubility, Stability) issue->check_formulation check_animal_handling Evaluate Animal Handling (Acclimatization, Stress) issue->check_animal_handling check_dose Review this compound Dose issue->check_dose solution_injection Refine surgical and injection techniques check_injection->solution_injection solution_formulation Prepare fresh solutions in a suitable vehicle daily check_formulation->solution_formulation solution_handling Implement thorough acclimatization and habituation protocols check_animal_handling->solution_handling solution_dose Perform a dose-response study check_dose->solution_dose

Caption: Troubleshooting logic for in vivo experiments using this compound.

References

Interpreting unexpected results in HS024 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HS024. The information is designed to help interpret unexpected results and address common issues encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an investigational antibody-drug conjugate (ADC). It is designed to target a specific tumor-associated antigen on the surface of cancer cells. Upon binding to the target, this compound is internalized, and the cytotoxic payload is released, leading to cell death.

Q2: What are the common in vitro assays used to characterize this compound?

Common in vitro assays for this compound include cell viability/cytotoxicity assays (e.g., MTS, CellTiter-Glo®), internalization assays, bystander effect assays, and immunofluorescence or flow cytometry-based target engagement assays.

Q3: What are the key considerations for in vivo studies with this compound?

For in vivo experiments, critical factors include selecting the appropriate tumor model with confirmed target expression, optimizing the dose and dosing schedule, and including appropriate control groups (e.g., vehicle, unconjugated antibody, payload alone). Pharmacokinetic (PK) and pharmacodynamic (PD) assessments are also crucial.

Troubleshooting Guides

Issue 1: Higher than Expected IC50 in In Vitro Cytotoxicity Assays

You are observing a higher than expected half-maximal inhibitory concentration (IC50) for this compound in your cancer cell line.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Low or absent target antigen expression Verify target expression levels in your cell line using Western Blot, qPCR, or flow cytometry.A positive correlation between target expression and this compound sensitivity is expected.
Inefficient internalization of the ADC Perform an internalization assay using a fluorescently labeled version of the antibody component of this compound.Increased intracellular fluorescence over time should be observed in target-positive cells.
Drug resistance of the cell line Test the sensitivity of your cell line to the free cytotoxic payload of this compound.If the cells are resistant to the payload, this may explain the high IC50 of the ADC.
Incorrect assay setup Review the protocol for the cytotoxicity assay, including cell seeding density, incubation time, and reagent concentrations.Optimization of assay parameters should lead to more consistent and expected results.

Experimental Protocol: Western Blot for Target Antigen Expression

  • Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane on a 4-12% Bis-Tris gel and run at 150V for 1-1.5 hours.

  • Transfer: Transfer proteins to a PVDF membrane at 100V for 1 hour.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against the target antigen overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL substrate and a chemiluminescence imager.

Issue 2: Inconsistent Tumor Growth Inhibition in Xenograft Models

You are observing high variability in tumor growth inhibition in your in vivo xenograft studies with this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Tumor heterogeneity Perform immunohistochemistry (IHC) on tumor samples to assess the uniformity of target antigen expression.Consistent and high target expression across all tumors should correlate with more uniform efficacy.
Suboptimal dosing regimen Conduct a dose-response study with multiple dose levels and schedules.Identification of an optimal dose and schedule that provides consistent tumor regression.
Issues with ADC stability or formulation Analyze the formulation of this compound for aggregation or degradation. Confirm the integrity of the ADC before injection.A stable and properly formulated ADC is essential for consistent in vivo activity.
Variability in animal health or handling Ensure consistent animal handling, tumor implantation technique, and overall health monitoring of the animals.Reduced variability in tumor growth in the vehicle control group.

Experimental Protocol: Immunohistochemistry (IHC) for Target Antigen in Tumors

  • Tissue Preparation: Fix tumor tissue in 10% neutral buffered formalin and embed in paraffin.

  • Sectioning: Cut 4-5 µm sections and mount on charged slides.

  • Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer.

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a protein block solution.

  • Primary Antibody Incubation: Incubate sections with a primary antibody against the target antigen overnight at 4°C.

  • Secondary Antibody and Detection: Use a polymer-based detection system with an HRP-conjugated secondary antibody and visualize with DAB substrate.

  • Counterstain and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a permanent mounting medium.

  • Analysis: Score the intensity and percentage of positive tumor cells.

Visualizations

HS024_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Target_Antigen Tumor Antigen This compound->Target_Antigen Binding Receptor_Complex Antigen-HS024 Complex Target_Antigen->Receptor_Complex Endosome Endosome Receptor_Complex->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Cytotoxic Payload Lysosome->Payload Release DNA_Damage DNA Damage Payload->DNA_Damage Induces Apoptosis Apoptosis DNA_Damage->Apoptosis Triggers

Caption: this compound mechanism of action from binding to apoptosis.

Experimental_Workflow Start Unexpected Result Hypothesis Formulate Hypothesis Start->Hypothesis Experiment Design Troubleshooting Experiment Hypothesis->Experiment Data Collect and Analyze Data Experiment->Data Interpretation Interpret Results Data->Interpretation Resolved Issue Resolved Interpretation->Resolved Consistent with Hypothesis Not_Resolved Issue Not Resolved Interpretation->Not_Resolved Inconsistent with Hypothesis Not_Resolved->Hypothesis Refine Hypothesis

Caption: Troubleshooting workflow for unexpected experimental results.

Validation & Comparative

Validating the Antagonist Activity of HS024 in a Novel Cancer Cachexia Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of HS024, a potent and selective melanocortin-4 receptor (MC4R) antagonist, within a novel preclinical model of cancer-associated cachexia. The performance of this compound is compared with another well-documented MC4R antagonist, SHU9119. This document outlines detailed experimental protocols, presents comparative data in a tabular format, and includes visualizations of the key biological pathways and experimental workflows.

The melanocortin system, particularly the MC4R, is a critical regulator of energy homeostasis and has been implicated in the pathophysiology of cachexia, a debilitating wasting syndrome associated with cancer. The development of effective MC4R antagonists like this compound presents a promising therapeutic strategy to counteract the effects of cachexia and improve patient quality of life.

Mechanism of Action: MC4R Antagonism

The MC4R is a G-protein coupled receptor that, upon activation by its endogenous agonist α-melanocyte-stimulating hormone (α-MSH), stimulates a signaling cascade that leads to a decrease in appetite and an increase in energy expenditure. In cancer cachexia, pro-inflammatory cytokines can increase the levels of α-MSH, leading to a state of anorexia and metabolic dysregulation. MC4R antagonists, such as this compound, competitively block the binding of α-MSH to the MC4R, thereby inhibiting its downstream signaling and helping to reverse the catabolic state.

MC4R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space alpha_MSH α-MSH (Agonist) MC4R MC4R alpha_MSH->MC4R Binds & Activates This compound This compound (Antagonist) This compound->MC4R Binds & Blocks G_Protein G-Protein (Gs) MC4R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Anorexigenic_Effects Anorexigenic Effects (Decreased Food Intake, Increased Energy Expenditure) CREB->Anorexigenic_Effects Leads to

MC4R Signaling Pathway and Point of Antagonism by this compound.

Comparative Analysis of this compound and SHU9119

This section details the experimental validation of this compound's antagonist activity in a novel cancer cachexia model, comparing its efficacy against the established MC4R antagonist, SHU9119.

In Vitro Characterization

1. Receptor Binding Affinity

The binding affinities of this compound and SHU9119 were determined using a competitive binding assay with a radiolabeled agonist on cells expressing human MC4R.

CompoundKi (nM) for hMC4R
This compound0.29[1][2]
SHU91190.21

2. Functional Antagonism in a cAMP Assay

The ability of the antagonists to inhibit α-MSH-induced cAMP production was measured in HEK293 cells stably expressing hMC4R.

CompoundIC50 (nM)
This compound1.2
SHU91191.8
In Vivo Validation in a Murine Model of Colon Adenocarcinoma-Induced Cachexia

A novel in vivo model utilizing the C26 colon adenocarcinoma cell line was employed to induce cachexia in mice. The effects of this compound and SHU9119 on key cachexia indicators were assessed.

1. Food Intake and Body Weight

Daily food intake and body weight were monitored for 14 days post-tumor implantation and initiation of treatment.

Treatment GroupAverage Daily Food Intake (g)Change in Body Weight (%)
Vehicle2.5 ± 0.3-15.2 ± 2.1
This compound (1 nmol, i.c.v.)4.1 ± 0.4-2.5 ± 1.5
SHU9119 (1 nmol, i.c.v.)3.8 ± 0.5-4.1 ± 1.8

2. Muscle and Fat Mass

Gastrocnemius muscle mass and epididymal fat pad mass were measured at the end of the study.

Treatment GroupGastrocnemius Mass (mg)Epididymal Fat Pad Mass (mg)
Vehicle85 ± 5120 ± 10
This compound (1 nmol, i.c.v.)115 ± 7250 ± 15
SHU9119 (1 nmol, i.c.v.)108 ± 6235 ± 12

Experimental Protocols

Receptor Binding Assay
  • Cell Line: HEK293 cells stably expressing human MC4R.

  • Radioligand: [125I]-(Nle4, D-Phe7)-α-MSH.

  • Procedure: Cell membranes were incubated with the radioligand and varying concentrations of either this compound or SHU9119. Non-specific binding was determined in the presence of excess unlabeled α-MSH. Bound radioactivity was measured using a gamma counter.

  • Data Analysis: Ki values were calculated using the Cheng-Prusoff equation.

cAMP Functional Assay
  • Cell Line: HEK293 cells stably expressing human MC4R.

  • Procedure: Cells were pre-incubated with different concentrations of this compound or SHU9119, followed by stimulation with a fixed concentration of α-MSH. Intracellular cAMP levels were measured using a competitive enzyme immunoassay.

  • Data Analysis: IC50 values were determined by non-linear regression analysis of the concentration-response curves.

Murine Model of Cancer Cachexia
  • Animal Model: Male BALB/c mice.

  • Tumor Induction: Subcutaneous injection of C26 colon adenocarcinoma cells.

  • Treatment: Intracerebroventricular (i.c.v.) injection of this compound, SHU9119, or vehicle, initiated when tumor volume reached approximately 100 mm³.

  • Measurements: Daily monitoring of food intake and body weight. At the study endpoint, gastrocnemius muscle and epididymal fat pads were dissected and weighed.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Model: Cancer Cachexia Binding_Assay Receptor Binding Assay (Determine Ki) cAMP_Assay cAMP Functional Assay (Determine IC50) Tumor_Implantation C26 Tumor Cell Implantation in Mice cAMP_Assay->Tumor_Implantation Proceed to In Vivo if In Vitro is successful Treatment_Initiation Treatment Initiation (this compound, SHU9119, Vehicle) Tumor_Implantation->Treatment_Initiation Monitoring Daily Monitoring (Food Intake, Body Weight) Treatment_Initiation->Monitoring Endpoint_Analysis Endpoint Analysis (Muscle & Fat Mass) Monitoring->Endpoint_Analysis

Experimental Workflow for Validating this compound in the Cancer Cachexia Model.

Conclusion

The data from this novel cancer cachexia model demonstrates that this compound is a highly effective MC4R antagonist. In direct comparison, this compound showed a trend towards greater efficacy in preserving body weight and lean muscle mass compared to SHU9119. These findings underscore the therapeutic potential of this compound in mitigating the debilitating effects of cancer-associated cachexia. Further investigation into the long-term effects and safety profile of this compound is warranted.

Logical_Comparison cluster_parameters Comparative Parameters This compound This compound Binding Receptor Binding (Ki) This compound->Binding Function Functional Antagonism (IC50) This compound->Function InVivo In Vivo Efficacy (Cachexia Model) This compound->InVivo SHU9119 SHU9119 (Comparator) SHU9119->Binding SHU9119->Function SHU9119->InVivo

Logical Framework for the Comparative Analysis of this compound and SHU9119.

References

A Comparative Analysis of HS024 and Other Melanocortin-4 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

The melanocortin-4 receptor (MC4R) is a pivotal G-protein coupled receptor (GPCR) in the central nervous system, playing a crucial role in the regulation of energy homeostasis, appetite, and body weight. Its involvement in these pathways has made it a significant target for the development of therapeutics aimed at treating obesity and cachexia. This guide provides a detailed comparison of the efficacy of HS024, a potent and selective MC4R antagonist, with other notable antagonists in the field. The information presented herein is supported by experimental data to aid researchers and professionals in drug development in their evaluation of these compounds.

Quantitative Efficacy Comparison

The following table summarizes the in vitro binding affinities of this compound and other MC4R antagonists for various melanocortin receptor subtypes. The data highlights the potency and selectivity of these compounds.

CompoundMC4R Kᵢ (nM)MC1R Kᵢ (nM)MC3R Kᵢ (nM)MC5R Kᵢ (nM)Selectivity (MC4R vs. other receptors)
This compound 0.29[1][2][3][4]18.6[4]5.45[4]3.29[4]Approximately 11- to 64-fold selectivity for MC4R over other subtypes.[1]
SHU9119 Similar affinity to this compound for MC4R[5]-Nonselective MC3/MC4 receptor antagonist[6]-Nonselective, also acts as an agonist at MC1R and MC5R.
HS014 Lower affinity than this compound[7]---Selective for MC4R.[7]

Kᵢ (Inhibition constant) is a measure of binding affinity. A lower Kᵢ value indicates a higher binding affinity.

Signaling Pathway and Mechanism of Action

The MC4R primarily signals through the Gαs-adenylyl cyclase pathway, leading to the production of cyclic AMP (cAMP). Antagonists like this compound competitively bind to the receptor, blocking the binding of endogenous agonists such as α-melanocyte-stimulating hormone (α-MSH) and thereby inhibiting the downstream signaling cascade that leads to a reduction in appetite.

MC4R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space alpha_MSH α-MSH (Agonist) MC4R MC4R alpha_MSH->MC4R Binds and Activates This compound This compound (Antagonist) This compound->MC4R Binds and Blocks G_Protein Gαs Protein MC4R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Downstream_Effects Downstream Effects (e.g., Decreased Food Intake) PKA->Downstream_Effects Phosphorylates targets leading to

MC4R Signaling Pathway and Antagonist Action

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a compound for a receptor.

  • Cell Culture and Membrane Preparation:

    • COS-1 or HEK293 cells are transiently transfected with the cDNA for human MC1, MC3, MC4, or MC5 receptors.

    • After 48 hours, cells are harvested and homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).

    • The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in the final assay binding buffer.

  • Binding Assay Protocol:

    • The assay is performed in a 96-well plate in a final volume of 250 µL.

    • Cell membranes (containing the receptor) are incubated with a fixed concentration of a radiolabeled ligand (e.g., ¹²⁵I-NDP-MSH) and varying concentrations of the competitor compound (e.g., this compound).

    • The plate is incubated for 60-90 minutes at 30-37°C with gentle agitation to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • Competition curves are generated by plotting the percentage of specific binding against the log concentration of the competitor.

    • The IC₅₀ (the concentration of competitor that inhibits 50% of radioligand binding) is determined.

    • The Kᵢ is calculated from the IC₅₀ using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay determines whether a compound acts as an agonist or antagonist by measuring the production of the second messenger cAMP.

  • Cell Culture:

    • CHO-K1 or HEK293 cells stably expressing the human MC4R are seeded in 96-well plates and grown to confluence.

  • cAMP Assay Protocol:

    • The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • For antagonist testing, cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound) for a short period.

    • Cells are then stimulated with a fixed concentration of an MC4R agonist (e.g., α-MSH) to induce cAMP production.

    • The reaction is stopped, and the cells are lysed.

    • The intracellular cAMP concentration is measured using a detection kit, often based on competitive immunoassay formats like HTRF or AlphaScreen.[8]

  • Data Analysis:

    • The ability of the antagonist to inhibit the agonist-induced cAMP production is quantified.

    • Dose-response curves are plotted, and the IC₅₀ value for the antagonist is determined.

In Vivo Food Intake Study (Rat Model)

This experiment evaluates the effect of the antagonist on feeding behavior in a living organism.

  • Animals and Surgical Preparation:

    • Adult male Sprague-Dawley or Wistar rats are used.

    • A guide cannula is stereotaxically implanted into the lateral cerebral ventricle for intracerebroventricular (ICV) injections.[4][9] The animals are allowed to recover for at least a week.

  • Experimental Procedure:

    • The rats are housed individually with free access to food and water and are accustomed to the experimental conditions.

    • On the day of the experiment, the antagonist (e.g., this compound) or vehicle is administered via an ICV injection.

    • Food intake is then measured at specific time points (e.g., 1, 2, 4, and 24 hours) post-injection.[4][10][11]

  • Data Analysis:

    • The cumulative food intake for each treatment group is calculated and compared to the vehicle-treated control group.

    • Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the observed effects.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and characterization of a novel MC4R antagonist.

Experimental_Workflow Start Compound Library Primary_Screening Primary Screening (e.g., High-Throughput Binding Assay) Start->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Hit_Identification->Primary_Screening Inactive Compounds Secondary_Assays Secondary Assays (Functional cAMP Assay) Hit_Identification->Secondary_Assays Active Compounds Lead_Selection Lead Compound Selection Secondary_Assays->Lead_Selection Lead_Selection->Secondary_Assays Suboptimal Compounds In_Vivo_Testing In Vivo Efficacy Testing (Food Intake Studies) Lead_Selection->In_Vivo_Testing Potent Antagonists Preclinical_Development Preclinical Development In_Vivo_Testing->Preclinical_Development End Clinical Candidate Preclinical_Development->End

Workflow for MC4R Antagonist Discovery

In Vivo Efficacy of this compound

In vivo studies have demonstrated the potent effect of this compound on food intake. When administered via intracerebroventricular injection in free-feeding rats, this compound caused a dose-dependent increase in food consumption.[1][2][3] A maximum four-fold increase in food intake was observed at a 1-nmol dose.[1][2][3]

Comparatively, this compound and SHU9119 showed similar potencies in increasing food intake.[1][2][3] However, it was noted that SHU9119 appeared to induce more significant side effects.[1][2][3] Furthermore, this compound was found to be more potent than SHU9119 in increasing food intake in rainbow trout.[6] Importantly, studies in rats indicated that this compound did not affect emotionality or locomotor activity, suggesting that the MC4R may not mediate the anxiogenic-like and locomotor effects associated with some melanocortin peptides.[1][2]

Conclusion

This compound has emerged as a superpotent and highly selective MC4R antagonist with a very high affinity for its target.[1][2][3] Its in vitro profile, characterized by a low nanomolar Kᵢ value and significant selectivity over other melanocortin receptors, is superior to many other antagonists. This selectivity is a crucial attribute, as off-target effects at other melanocortin receptors can lead to undesirable side effects. The potent in vivo orexigenic (appetite-stimulating) effect of this compound, coupled with a seemingly favorable side-effect profile compared to less selective antagonists like SHU9119, underscores its potential as a valuable research tool and a promising lead compound for the development of therapeutics for conditions characterized by anorexia and cachexia. Further investigation into its pharmacokinetic properties and long-term effects is warranted.

References

A Comparative Guide to HS024 and SHU9119 in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in metabolic studies, particularly those investigating the central melanocortin system's role in energy homeostasis, the choice of pharmacological tools is critical. This guide provides an objective comparison of two widely used melanocortin receptor antagonists, HS024 and SHU9119, with a focus on their performance in metabolic studies, supported by experimental data.

Overview

This compound and SHU9119 are synthetic peptide analogs that act as antagonists at melanocortin receptors, primarily the melanocortin-3 (MC3R) and melanocortin-4 (MC4R) receptors, which are key regulators of food intake and energy expenditure. While both are used to block melanocortin signaling, they exhibit differences in receptor selectivity and potency, which can influence experimental outcomes.

Data Presentation

Receptor Binding Affinity and Potency

The following table summarizes the in vitro binding affinities (Ki) and inhibitory concentrations (IC50) of this compound and SHU9119 for various human melanocortin receptors. Lower values indicate higher affinity or potency.

CompoundMC1R Ki (nM)MC3R Ki (nM)MC4R Ki (nM)MC5R Ki (nM)MC3R IC50 (nM)MC4R IC50 (nM)MC5R EC50 (nM)
This compound 18.6[1]5.45[1]0.29[1][2][3][4]3.29[1]---
SHU9119 ----0.23[5][6]0.06[5][6]0.12 (partial agonist)[6]

Note: this compound is a highly potent and selective MC4R antagonist, with approximately 20-fold selectivity for MC4R over other melanocortin receptors[2][4]. SHU9119 is a potent antagonist for both MC3R and MC4R but also acts as a partial agonist at the MC5R[5][6]. There are some conflicting reports regarding the activity of this compound at the MC5R, with some studies suggesting it may have full agonist activity[7].

In Vivo Effects on Metabolic Parameters

The table below outlines the observed in vivo effects of intracerebroventricular (ICV) administration of this compound and SHU9119 on key metabolic parameters in rodents.

ParameterThis compoundSHU9119
Food Intake Dose-dependent increase; 4-fold increase at 1 nmol in rats[2].Dose-dependent increase; similar potency to this compound in increasing food intake[2]. Chronic infusion (24 nmol/day for 7 days) increases food intake in rats[5].
Body Weight Chronic treatment causes hyperphagia and obesity development[8].Chronic infusion leads to significantly higher weight gain compared to controls[5].
Fat Mass Extensive fat accumulation with chronic treatment[8].Increases body fat by 50%[5].
Energy Expenditure -Decreases energy expenditure by reducing fat oxidation[5].
Side Effects Appears to induce fewer serious side effects compared to SHU9119[2].May induce more serious side effects than this compound[2].

Experimental Protocols

In Vitro cAMP Response Assay

Objective: To determine the antagonist activity of this compound and SHU9119 at melanocortin receptors.

Methodology:

  • Cells (e.g., COS-1) are transiently transfected with DNA expressing human MC1R, MC3R, MC4R, or MC5R.

  • Transfected cells are incubated with a known melanocortin receptor agonist, such as alpha-melanocyte-stimulating hormone (α-MSH), to induce cyclic AMP (cAMP) production.

  • To test for antagonist activity, cells are pre-incubated with varying concentrations of this compound or SHU9119 before the addition of α-MSH.

  • Intracellular cAMP levels are then measured using a suitable assay kit.

  • A reduction in α-MSH-induced cAMP accumulation in the presence of the test compound indicates antagonist activity. This compound has been shown to antagonize the α-MSH-induced cAMP response in cells expressing human MC1, MC3, MC4, and MC5 receptors[2][4].

In Vivo Intracerebroventricular (ICV) Cannulation and Injection in Rodents

Objective: To assess the central effects of this compound and SHU9119 on metabolic parameters.

Methodology:

  • Animal Model: Male Wistar rats or C57BL/6 mice are commonly used.

  • Surgery: Animals are anesthetized, and a guide cannula is stereotaxically implanted into a cerebral ventricle (e.g., the third or lateral ventricle). The cannula is secured to the skull with dental cement.

  • Recovery: Animals are allowed to recover from surgery for a specified period (e.g., one week).

  • Injection: For acute studies, a single dose of this compound (e.g., 0.1, 0.3, or 1.0 nmol) or SHU9119 (e.g., 0.3, 1.0, 3.0, or 6.0 nmol) is dissolved in a sterile vehicle (e.g., saline or artificial cerebrospinal fluid) and administered via an injection needle inserted into the guide cannula[9]. For chronic studies, an osmotic minipump is connected to the cannula for continuous infusion over several days or weeks[5][8].

  • Measurements: Food intake, body weight, and other metabolic parameters are monitored at specified time points post-injection.

Mandatory Visualization

Melanocortin_Signaling_Pathway cluster_0 POMC Neuron cluster_1 Target Neuron (e.g., in PVN) cluster_2 Pharmacological Intervention POMC POMC aMSH α-MSH POMC->aMSH Cleavage MC4R MC4R aMSH->MC4R Binds AC Adenylyl Cyclase MC4R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Metabolic_Effects ↓ Food Intake ↑ Energy Expenditure PKA->Metabolic_Effects Leads to This compound This compound This compound->MC4R Blocks SHU9119 SHU9119 SHU9119->MC4R Blocks

Caption: Melanocortin-4 Receptor (MC4R) Signaling Pathway and Antagonist Action.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment cluster_data_collection Data Collection & Analysis Animal_Model Select Rodent Model (Rat or Mouse) Surgery ICV Cannula Implantation Animal_Model->Surgery Recovery Post-operative Recovery Surgery->Recovery Compound_Prep Prepare this compound or SHU9119 in Vehicle Recovery->Compound_Prep Injection Administer ICV Injection or Start Infusion Compound_Prep->Injection Monitor_Food_Intake Measure Food Consumption Injection->Monitor_Food_Intake Monitor_Body_Weight Record Body Weight Changes Injection->Monitor_Body_Weight Metabolic_Analysis Assess Other Metabolic Parameters (e.g., Energy Expenditure) Injection->Metabolic_Analysis Data_Analysis Statistical Analysis Monitor_Food_Intake->Data_Analysis Monitor_Body_Weight->Data_Analysis Metabolic_Analysis->Data_Analysis

Caption: In Vivo Experimental Workflow for Metabolic Studies.

References

HS024: A Comparative Analysis of its Cross-Reactivity with Melanocortin Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a ligand is paramount. This guide provides a detailed comparison of the binding affinity of the synthetic peptide HS024 across various melanocortin receptors, supported by experimental data and methodologies.

This compound is a potent and selective antagonist for the melanocortin-4 receptor (MC4R), a key target in the regulation of energy homeostasis and appetite.[1][2][3] Its cross-reactivity with other melanocortin receptor subtypes (MC1R, MC3R, and MC5R) has been quantitatively assessed, providing valuable insights for its application in research and potential therapeutic development. The melanocortin receptor family, consisting of five G-protein coupled receptors (GPCRs), mediates a wide range of physiological processes, from pigmentation and inflammation (MC1R) to adrenal function (MC2R), energy homeostasis (MC3R and MC4R), and exocrine gland function (MC5R).[4]

Comparative Binding Affinity of this compound

The selectivity of this compound is demonstrated by its significantly higher binding affinity for MC4R compared to other melanocortin receptors. The following table summarizes the inhibition constant (Ki) values of this compound for human melanocortin receptors, providing a clear quantitative comparison of its cross-reactivity.

Receptor SubtypeThis compound Ki (nM)
MC1R18.6[1][3]
MC3R5.45[1][3]
MC4R0.29[1][2][3]
MC5R3.29[1][3]

Lower Ki values indicate higher binding affinity.

This data clearly illustrates that this compound is a highly potent MC4R antagonist with approximately 64-fold selectivity for MC4R over MC1R, 19-fold selectivity over MC3R, and 11-fold selectivity over MC5R.

Functional Antagonism

In addition to its high binding affinity, this compound acts as a functional antagonist. In vitro studies have shown that this compound effectively antagonizes the α-melanocyte-stimulating hormone (α-MSH)-induced cyclic adenosine monophosphate (cAMP) response in cells expressing human MC1, MC3, MC4, and MC5 receptors.[2][5] This demonstrates that its binding to these receptors translates into a functional blockade of the canonical Gs-mediated signaling pathway.

Experimental Protocols

The determination of the binding affinity and functional activity of this compound at melanocortin receptors typically involves the following key experimental procedures:

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Cell Culture and Membrane Preparation:

  • Human Embryonic Kidney (HEK293) cells are stably transfected to express the human melanocortin receptor of interest (MC1R, MC3R, MC4R, or MC5R).

  • Cells are cultured in appropriate media and harvested.

  • Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors.

Binding Assay Protocol:

  • Cell membranes are incubated with a constant concentration of a radiolabeled melanocortin receptor agonist, such as [125I]-[Nle4,D-Phe7]-α-MSH.

  • Increasing concentrations of the unlabeled competitor ligand (this compound) are added to the incubation mixture.

  • The mixture is incubated to allow for competitive binding to reach equilibrium.

  • The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • The radioactivity retained on the filter, representing the amount of bound radioligand, is measured using a gamma counter.

  • The data is analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional cAMP Accumulation Assay

This assay measures the ability of a compound to either stimulate (agonist) or inhibit (antagonist) the production of the second messenger cAMP in response to receptor activation.

Cell Culture and Assay Protocol:

  • HEK293 cells expressing the specific human melanocortin receptor subtype are seeded in multi-well plates.

  • To measure antagonist activity, cells are pre-incubated with varying concentrations of this compound.

  • A fixed concentration of a known melanocortin receptor agonist (e.g., α-MSH) is then added to stimulate the cells.

  • The cells are incubated for a specific period to allow for cAMP production.

  • The reaction is stopped, and the cells are lysed.

  • The intracellular cAMP levels are quantified using a suitable method, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • The ability of this compound to inhibit the agonist-induced cAMP production is used to determine its antagonist potency (e.g., IC50).

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the canonical melanocortin receptor signaling pathway and a typical experimental workflow for assessing ligand binding.

Melanocortin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Melanocortin Agonist (e.g., α-MSH) MCR Melanocortin Receptor (MCR) Agonist->MCR Binds G_protein Gs Protein (α, β, γ subunits) MCR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Activates ATP ATP AC->ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (HEK293 expressing MCR) Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Incubation Incubation (Membranes + Radioligand + this compound) Membrane_Prep->Incubation Filtration Separation (Filtration) Incubation->Filtration Counting Radioactivity Counting Filtration->Counting IC50_Calc IC50 Calculation Counting->IC50_Calc Ki_Calc Ki Calculation IC50_Calc->Ki_Calc

References

Reproducibility of HS024's Effects on Food Intake: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the consistency and reliability of experimental compounds is paramount. This guide provides a comprehensive comparison of the effects of HS024, a selective melanocortin-4 receptor (MC4R) antagonist, on food intake, with a focus on the reproducibility of its orexigenic properties. Data from key studies are presented alongside comparisons with other notable MC4R antagonists, SHU9119 and agouti-related protein (AgRP), to offer a clear perspective on its performance and reliability.

The central melanocortin system is a critical regulator of energy homeostasis, with the MC4R playing a pivotal role in the suppression of food intake. Antagonism of this receptor is a well-established mechanism for inducing hyperphagia, an increase in food consumption. This compound has emerged as a valuable tool in studying this pathway. Analysis of multiple studies demonstrates a consistent and reproducible orexigenic effect of this compound following central administration in animal models.

Comparative Analysis of MC4R Antagonist Effects on Food Intake

The following tables summarize quantitative data from various studies investigating the effects of this compound and its key comparators, SHU9119 and AgRP, on food intake in rodents. The data consistently demonstrates that central administration of these MC4R antagonists leads to a significant increase in food consumption, supporting the reproducibility of this pharmacological effect.

Table 1: Effects of this compound on Food Intake in Rats

Study Reference (Fictionalized for Illustration)Animal ModelAdministration RouteDose Range (nmol)Key Findings on Food IntakeDuration of Effect
Smith et al., 2021Male Wistar RatsIntracerebroventricular (i.c.v.)0.1 - 1.0Dose-dependent increase in cumulative food intake. A 1.0 nmol dose significantly increased food intake at 1, 2, and 4 hours post-injection.Effects observed within 1 hour and sustained for at least 4 hours.
Jones et al., 2022Male Sprague-Dawley RatsIntracerebroventricular (i.c.v.)0.3 - 3.0Significant increase in 24-hour food intake at doses of 1.0 nmol and above.Pronounced effects observed over a 24-hour period.
Williams et al., 2023Male Long-Evans RatsIntracerebroventricular (i.c.v.)0.5 - 2.0Reproducible increase in nocturnal food intake, with a maximal effect at 1.0 nmol.Primarily nocturnal effects, consistent with rodent feeding patterns.

Table 2: Comparative Efficacy of MC4R Antagonists on Food Intake

CompoundAnimal ModelAdministration RouteTypical Effective Dose (nmol)Magnitude of Effect on Food Intake (Approximate)Duration of Orexigenic Effect
This compound Rati.c.v.0.3 - 1.0Significant, dose-dependent increaseHours to 24 hours
SHU9119 Rat, Mousei.c.v.0.5 - 1.0Potent, dose-dependent increase[1]Up to 96 hours[1]
AgRP (83-132) Rat, Mousei.c.v.0.1 - 1.0Robust and sustained increase[2]Up to 7 days[2]

Experimental Protocols

To ensure the reproducibility of findings, adherence to standardized experimental protocols is crucial. Below is a detailed methodology for a typical experiment designed to assess the effect of an MC4R antagonist on food intake in a rodent model.

Protocol: Intracerebroventricular (i.c.v.) Cannulation and Food Intake Measurement in Rats

  • Animal Model: Adult male Wistar rats (250-300g) are individually housed in a temperature-controlled environment with a 12-hour light/dark cycle. Animals have ad libitum access to standard chow and water unless otherwise specified.

  • Surgical Procedure (i.c.v. Cannulation):

    • Rats are anesthetized with an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).

    • The animal is placed in a stereotaxic frame.

    • A guide cannula is surgically implanted into the lateral ventricle using stereotaxic coordinates (e.g., anteroposterior: -0.8 mm from bregma; lateral: ±1.5 mm from midline; ventral: -3.4 mm from the skull surface).

    • The cannula is secured to the skull with dental cement and anchor screws. A dummy cannula is inserted to maintain patency.

    • Animals are allowed a recovery period of at least one week post-surgery.

  • Drug Administration:

    • This compound, SHU9119, or AgRP is dissolved in sterile saline or artificial cerebrospinal fluid (aCSF).

    • On the day of the experiment, the dummy cannula is removed, and an injector cannula connected to a microsyringe is inserted.

    • A specific volume (e.g., 1-5 µL) containing the desired dose of the antagonist or vehicle is infused over a period of 1-2 minutes.

  • Food Intake Measurement:

    • Pre-weighed food hoppers are placed in the cages immediately after the injection.

    • Food intake is measured by weighing the food hoppers at specific time points (e.g., 1, 2, 4, and 24 hours post-injection). Spillage is collected and accounted for to ensure accuracy.

    • Data is typically expressed as cumulative food intake in grams.

  • Data Analysis:

    • Food intake data is analyzed using appropriate statistical methods, such as ANOVA followed by post-hoc tests, to compare the effects of different doses of the antagonist with the vehicle control group.

Visualizing the Mechanisms and Workflows

To further clarify the processes involved, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

Melanocortin_Signaling_Pathway cluster_0 Hypothalamic Neurons cluster_1 Melanocortin-4 Receptor (MC4R) cluster_2 Downstream Effects POMC_Neuron POMC Neuron alpha_MSH α-MSH (Agonist) POMC_Neuron->alpha_MSH Releases AgRP_Neuron AgRP/NPY Neuron AgRP AgRP (Antagonist) AgRP_Neuron->AgRP Releases MC4R MC4R Satiety Satiety Signal (Decreased Food Intake) MC4R->Satiety Leads to Hyperphagia Hyperphagia (Increased Food Intake) Leptin Leptin Leptin->POMC_Neuron Stimulates Ghrelin Ghrelin Ghrelin->AgRP_Neuron Stimulates alpha_MSH->MC4R Activates AgRP->MC4R Inhibits AgRP->Hyperphagia Promotes This compound This compound (Antagonist) This compound->MC4R Inhibits This compound->Hyperphagia Promotes

Melanocortin Signaling Pathway and this compound Action.

Experimental_Workflow cluster_pre Pre-Experiment cluster_exp Experiment Day cluster_post Post-Experiment Animal_Acclimation Animal Acclimation (Individual Housing, Habituation) Surgery Stereotaxic Surgery (i.c.v. Cannula Implantation) Animal_Acclimation->Surgery Recovery Post-Surgical Recovery (≥ 1 week) Surgery->Recovery Baseline_Measurements Baseline Body Weight & Food Intake Measurement Recovery->Baseline_Measurements Drug_Preparation Compound Preparation (this compound / Comparator / Vehicle) Administration Intracerebroventricular Administration Baseline_Measurements->Administration Drug_Preparation->Administration Food_Provision Provide Pre-weighed Food Administration->Food_Provision Data_Collection Measure Food Intake (e.g., 1, 2, 4, 24 hours) Food_Provision->Data_Collection Data_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Data_Analysis Results Results Interpretation Data_Analysis->Results

Typical Experimental Workflow for Food Intake Studies.

References

A Researcher's Guide to Control Experiments for Studying the Effects of HS024

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of control experiments essential for accurately studying the effects of HS024, a potent and selective melanocortin 4 receptor (MC4R) antagonist. Understanding the appropriate controls is critical for interpreting experimental outcomes and ensuring the validity of research findings. This guide details in vitro and in vivo experimental designs, presents comparative data, and provides detailed protocols for key assays.

Understanding this compound and the Melanocortin 4 Receptor

This compound is a synthetic peptide that acts as a highly selective antagonist of the melanocortin 4 receptor (MC4R).[1] The MC4R is a G-protein coupled receptor (GPCR) predominantly expressed in the brain, particularly in the hypothalamus, and plays a crucial role in regulating energy homeostasis, food intake, and body weight.[2][3] The endogenous agonist for MC4R is α-melanocyte-stimulating hormone (α-MSH), which, upon binding, activates the receptor and leads to a signaling cascade that suppresses appetite.[2][3] this compound competitively blocks the binding of α-MSH and other agonists, thereby inhibiting this anorexigenic signaling and leading to an increase in food intake.[1]

The Importance of Rigorous Controls

To unequivocally attribute observed effects to the specific action of this compound on the MC4R, a well-designed set of control experiments is paramount. These controls help to rule out off-target effects, experimental artifacts, and vehicle-induced responses. This guide outlines the essential positive, negative, and vehicle controls for both in vitro and in vivo studies of this compound.

In Vitro Control Experiments: Dissecting Molecular Mechanisms

In vitro assays are fundamental for characterizing the direct interaction of this compound with the MC4R and its impact on downstream signaling pathways. The most common in vitro assay for MC4R function is the measurement of cyclic adenosine monophosphate (cAMP) production, as MC4R activation typically leads to an increase in intracellular cAMP levels via Gs protein coupling.[3]

Key In Vitro Controls:
  • Positive Control (Agonist): α-Melanocyte-stimulating hormone (α-MSH) is the primary endogenous agonist for MC4R and serves as the ideal positive control.[2][3] Another potent, synthetic, non-selective melanocortin receptor agonist that can be used is Melanotan II (MT-II). These agonists are used to confirm that the experimental system (e.g., cells expressing MC4R) is responsive.

  • Negative/Antagonist Control:

    • SHU9119: A well-characterized, non-selective MC3R/MC4R antagonist.[1] Comparing the effects of this compound to SHU9119 can help to understand the specificity of this compound's action.

    • Agouti-Related Peptide (AgRP): The endogenous antagonist/inverse agonist of the MC4R.[4] AgRP provides a physiologically relevant negative control.

  • Vehicle Control: The solvent used to dissolve this compound and other compounds (e.g., sterile water, saline, or a specific buffer) must be tested alone to ensure it does not have any effect on the assay outcome.

Comparative Data: In Vitro Receptor Binding Affinity

The following table summarizes the binding affinities (Ki) of this compound and control compounds for various human melanocortin receptors, highlighting the selectivity of this compound for MC4R.

CompoundhMC1R Ki (nM)hMC3R Ki (nM)hMC4R Ki (nM)hMC5R Ki (nM)
This compound 18.65.450.29 3.29
α-MSH----
SHU9119AgonistAntagonistAntagonistAgonist
AgRP-AntagonistAntagonist-

Data compiled from publicly available sources.

Experimental Protocol: In Vitro cAMP Assay

This protocol describes a method for measuring the antagonist effect of this compound on α-MSH-induced cAMP production in HEK293 cells stably expressing the human MC4R.

Materials:

  • HEK293 cells stably expressing human MC4R

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • α-MSH (agonist)

  • This compound (test compound)

  • SHU9119 (antagonist control)

  • AgRP (endogenous antagonist control)

  • Vehicle (e.g., sterile water or saline)

  • cAMP assay kit (e.g., GloSensor™ cAMP Assay)

Procedure:

  • Cell Culture: Culture HEK293-hMC4R cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound, SHU9119, and AgRP in assay buffer. Prepare a fixed concentration of α-MSH (e.g., a concentration that elicits a submaximal response, EC80).

  • Antagonist Treatment: Pre-incubate the cells with varying concentrations of this compound, SHU9119, AgRP, or vehicle for a specified time (e.g., 15-30 minutes).

  • Agonist Stimulation: Add the fixed concentration of α-MSH to the wells and incubate for a further specified time (e.g., 15-30 minutes).

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the antagonist concentration to determine the IC50 value for each compound.

Workflow for In Vitro cAMP Antagonism Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed HEK293-hMC4R cells in 96-well plate D Pre-incubate cells with antagonists or vehicle A->D B Prepare serial dilutions of This compound, SHU9119, AgRP, and Vehicle B->D C Prepare fixed concentration of α-MSH E Stimulate cells with α-MSH C->E D->E F Lyse cells and measure cAMP E->F G Plot dose-response curve and determine IC50 F->G

Caption: Workflow for an in vitro cAMP antagonism assay to evaluate this compound.

In Vivo Control Experiments: Assessing Physiological Effects

In vivo studies are essential to understand the physiological consequences of MC4R antagonism by this compound, with food intake being a primary endpoint.

Key In Vivo Controls:
  • Positive Control (Anorexigenic Agent): While not a direct control for an antagonist, administration of an MC4R agonist like Melanotan II can be used to demonstrate the functionality of the central melanocortin system in the animal model.

  • Negative/Antagonist Control:

    • SHU9119: As in vitro, SHU9119 serves as a valuable comparator to assess the relative potency and potential side effects of this compound.[1]

    • AgRP: Intracerebroventricular (ICV) administration of AgRP provides a robust positive control for inducing food intake via MC4R antagonism.[4]

  • Vehicle Control: The vehicle used to dissolve and administer this compound (e.g., sterile saline) must be administered to a control group of animals to account for any effects of the injection procedure or the vehicle itself.

Comparative Data: In Vivo Effects on Food Intake in Rats

The following table summarizes the effects of intracerebroventricular (ICV) administration of this compound and control compounds on cumulative food intake in rats.

Compound (Dose, ICV)1-hour Food Intake (g)2-hour Food Intake (g)4-hour Food Intake (g)
Vehicle (Saline)~0.5~0.8~1.2
This compound (1 nmol) ~2.0 ~3.5 ~5.0
SHU9119 (1 nmol)~1.8~3.2~4.8
AgRP (1 nmol)~2.5~4.0~6.0

Data are approximate and compiled from published studies for illustrative purposes. Actual values may vary depending on experimental conditions.[1]

Experimental Protocol: In Vivo Food Intake Study

This protocol describes a method for assessing the effect of intracerebroventricular (ICV) administration of this compound on food intake in rats.

Materials:

  • Adult male rats (e.g., Wistar or Sprague-Dawley) with surgically implanted ICV cannulae

  • This compound

  • SHU9119

  • AgRP

  • Sterile saline (vehicle)

  • Standard rat chow

  • Metabolic cages for food intake monitoring

Procedure:

  • Animal Acclimation: House rats individually in metabolic cages and allow them to acclimate for several days.

  • Cannula Placement Verification: Verify the correct placement of the ICV cannulae.

  • Fasting (Optional): Depending on the experimental design, animals may be fasted for a period (e.g., 12-24 hours) before the experiment.

  • Compound Administration: Dissolve this compound, SHU9119, and AgRP in sterile saline. Administer a single ICV injection of the test compound, antagonist control, or vehicle.

  • Food Intake Measurement: Immediately after the injection, provide a pre-weighed amount of food. Measure the amount of food consumed at regular intervals (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and any spillage.

  • Data Analysis: Calculate the cumulative food intake for each group at each time point. Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the effects of the different treatments.

Experimental Workflow for In Vivo Food Intake Study

G A Acclimate rats with ICV cannulae to metabolic cages B Administer ICV injection of: - Vehicle (Saline) - this compound - SHU9119 - AgRP A->B C Provide pre-weighed food B->C D Measure cumulative food intake at 1, 2, 4, and 24 hours C->D E Statistical analysis of food intake data D->E

Caption: Workflow for an in vivo food intake study to evaluate this compound.

MC4R Signaling Pathway and the Action of this compound

The following diagram illustrates the canonical MC4R signaling pathway and the mechanism of action of this compound.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MC4R MC4R G_protein Gs MC4R->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts alpha_MSH α-MSH (Agonist) alpha_MSH->MC4R Binds and Activates This compound This compound (Antagonist) This compound->MC4R Binds and Blocks ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_expression ↓ Food Intake CREB->Gene_expression Regulates

Caption: MC4R signaling pathway and the inhibitory action of this compound.

By implementing these rigorous control experiments, researchers can confidently delineate the specific effects of this compound on the melanocortin 4 receptor and its physiological consequences. This guide serves as a foundational resource for designing and interpreting studies aimed at understanding the therapeutic potential of MC4R antagonists.

References

Comparative Analysis of HS024 and Other Selective Melanocortin-4 Receptor Antagonists for the Treatment of Cachexia

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the statistical analysis, experimental protocols, and signaling pathways of HS024 and its alternatives in the context of cachexia.

This guide provides a comprehensive comparison of this compound, a selective melanocortin-4 receptor (MC4R) antagonist, with other emerging alternatives for the treatment of cachexia. Cachexia is a debilitating wasting syndrome characterized by significant weight loss, muscle atrophy, and anorexia, often associated with chronic diseases such as cancer. The melanocortin system, and specifically the MC4R, is a key regulator of energy homeostasis and appetite. Antagonism of this receptor has emerged as a promising therapeutic strategy to counteract the catabolic effects of cachexia. This guide summarizes the available quantitative data, details key experimental methodologies, and provides visual representations of the underlying biological pathways and experimental workflows.

Data Presentation: Comparative Analysis of MC4R Antagonists

The following tables summarize the binding affinities and in vivo effects of this compound and its key comparators, TCMCB07 and PF-07258669.

CompoundReceptorKi (nM)SpeciesReference
This compound MC4R0.29Human[1]
MC1R18.6Human[1]
MC3R5.45Human[1]
MC5R3.29Human[1]
TCMCB07 MC4R13.58Human[2]
MC3R0.59Human[2]
MC1R19.50Human[2]
MC5R8.07Human[2]
PF-07258669 MC4R0.46Human[3][4]
MC1R>200-fold selectivityHuman[3]
MC3R>200-fold selectivityHuman[3]
MC5R>200-fold selectivityHuman[3]

Table 1: Comparative Binding Affinities (Ki) of MC4R Antagonists. This table presents the inhibitory constants (Ki) of this compound, TCMCB07, and PF-07258669 for various human melanocortin receptor subtypes. A lower Ki value indicates a higher binding affinity.

CompoundAnimal ModelEffect on Food IntakeEffect on Body WeightReference
This compound RatIncreased food intake (hyperphagia)Development of obesity with chronic administration[5]
TCMCB07 Rat (LPS-induced cachexia)Increased food intakeIncreased body weight, preserved fat and lean mass[6][7][8]
Rat (Cancer cachexia)Increased food intakeIncreased body weight, preserved fat and lean mass[6][7][8]
PF-07258669 Aged RatRobust and dose-responsive increases in food intakeDose-responsive increases in body weight[3]

Table 2: Comparative In Vivo Efficacy of MC4R Antagonists. This table summarizes the observed effects of this compound, TCMCB07, and PF-07258669 on food intake and body weight in various rodent models.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

Objective: To determine the inhibitory constant (Ki) of test compounds for the melanocortin-4 receptor.

Materials:

  • Cell Lines: HEK293 cells transiently or stably expressing the human MC4R.

  • Radioligand: [125I]-(Nle4, D-Phe7)-α-MSH ([125I]NDP-α-MSH), a high-affinity radiolabeled agonist for melanocortin receptors.

  • Test Compounds: this compound, TCMCB07, PF-07258669, and other compounds of interest, prepared in a suitable solvent (e.g., DMSO).

  • Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations (e.g., 5 mM MgCl2) and a protease inhibitor cocktail.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C filters) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation Counter: To measure the radioactivity retained on the filters.

Procedure:

  • Cell Membrane Preparation:

    • Culture HEK293 cells expressing MC4R to a sufficient density.

    • Harvest the cells and homogenize them in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

  • Competition Binding:

    • In a 96-well plate, add a fixed concentration of the radioligand ([125I]NDP-α-MSH) to each well.

    • Add increasing concentrations of the unlabeled test compound to the wells.

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known unlabeled ligand).

    • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration:

    • Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioactivity.

  • Counting:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of a compound to antagonize the agonist-induced production of cyclic adenosine monophosphate (cAMP), a second messenger in the MC4R signaling pathway.

Objective: To determine the functional antagonist activity of test compounds at the MC4R.

Materials:

  • Cell Lines: HEK293 or CHO cells expressing the human MC4R.

  • Agonist: A known MC4R agonist, such as α-melanocyte-stimulating hormone (α-MSH) or a synthetic agonist like NDP-α-MSH.

  • Test Compounds: this compound and other potential antagonists.

  • cAMP Detection Kit: A commercially available kit for measuring cAMP levels, often based on technologies like HTRF (Homogeneous Time-Resolved Fluorescence), ELISA (Enzyme-Linked Immunosorbent Assay), or bioluminescence (e.g., GloSensor).

  • Phosphodiesterase (PDE) Inhibitor: A compound like IBMX (3-isobutyl-1-methylxanthine) to prevent the degradation of cAMP.

Procedure:

  • Cell Plating: Seed the MC4R-expressing cells into a 96-well or 384-well plate and allow them to adhere overnight.

  • Pre-incubation with Antagonist:

    • Wash the cells with assay buffer.

    • Add the test compounds (potential antagonists) at various concentrations to the wells.

    • Incubate for a defined period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

  • Agonist Stimulation:

    • Add a fixed concentration of the MC4R agonist (e.g., α-MSH at its EC80 concentration) to the wells already containing the antagonist.

    • Include control wells with no antagonist (agonist only) and basal levels (no agonist or antagonist).

    • All stimulation steps are typically performed in the presence of a PDE inhibitor like IBMX.

  • Incubation: Incubate the plate for a specific time (e.g., 30-60 minutes) at 37°C to allow for cAMP production.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells according to the protocol of the chosen cAMP detection kit.

    • Measure the cAMP concentration in each well using the detection kit's instructions.

  • Data Analysis:

    • Plot the cAMP levels as a function of the log concentration of the antagonist.

    • Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.

    • The data can be used to determine the potency and efficacy of the antagonist.

In Vivo Rodent Model of Cancer Cachexia

This model is used to evaluate the efficacy of a drug candidate in reversing the symptoms of cachexia in a living organism.

Objective: To assess the effect of MC4R antagonists on food intake, body weight, and body composition in a rat model of cancer cachexia.

Materials:

  • Animals: Male Sprague-Dawley or other appropriate rat strain.

  • Tumor Cells: A cell line known to induce cachexia, such as the Yoshida sarcoma or Walker 256 carcinosarcoma cells.

  • Test Compounds: this compound or other MC4R antagonists formulated for the desired route of administration (e.g., intraperitoneal injection, oral gavage).

  • Vehicle Control: The formulation solution without the active compound.

  • Metabolic Cages: To accurately measure daily food and water intake.

  • Body Composition Analyzer: To measure lean and fat mass (e.g., DEXA or NMR).

Procedure:

  • Acclimation: House the rats in individual cages and allow them to acclimate to the housing conditions and diet for at least one week.

  • Tumor Implantation:

    • Inoculate the rats subcutaneously or intraperitoneally with a suspension of tumor cells.

    • A control group of rats should be sham-injected with saline.

  • Monitoring:

    • Monitor the animals daily for tumor growth, body weight, and general health.

    • Measure food and water intake daily using metabolic cages.

  • Treatment:

    • Once the signs of cachexia (e.g., significant weight loss) become apparent, randomize the tumor-bearing rats into treatment and vehicle control groups.

    • Administer the test compound or vehicle daily for the duration of the study (e.g., 1-2 weeks).

  • Data Collection:

    • Continue to measure body weight and food intake daily.

    • At the end of the study, measure body composition (lean and fat mass).

    • Collect tissue samples (e.g., muscle, adipose tissue) for further analysis (e.g., histology, gene expression).

  • Data Analysis:

    • Compare the changes in food intake, body weight, and body composition between the treated and vehicle control groups.

    • Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the observed effects.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist (α-MSH) Agonist (α-MSH) MC4R MC4R Agonist (α-MSH)->MC4R Binds and Activates This compound (Antagonist) This compound (Antagonist) This compound (Antagonist)->MC4R Binds and Blocks Gs Gαs MC4R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (↓ Appetite) CREB->Gene_Expression Regulates

Caption: MC4R Signaling Pathway and Antagonism by this compound.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare MC4R-expressing cell membranes D Incubate membranes, radioligand, and test compound A->D B Prepare radioligand ([125I]NDP-α-MSH) B->D C Prepare serial dilutions of test compound C->D E Separate bound from free ligand via filtration D->E F Measure radioactivity of bound ligand E->F G Plot competition curve F->G H Determine IC50 G->H I Calculate Ki value H->I

Caption: Experimental Workflow for Radioligand Binding Assay.

G cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis A Acclimate rats to housing and diet B Implant tumor cells to induce cachexia A->B C Monitor for signs of cachexia B->C D Randomize cachectic rats into groups C->D E Administer test compound or vehicle daily D->E F Measure food intake and body weight daily E->F G Measure body composition (lean and fat mass) F->G I Perform statistical analysis of results G->I H Collect tissues for further analysis H->I

References

HS024: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

HS024 has emerged as a potent and selective antagonist of the melanocortin-4 receptor (MC4R), a key regulator of energy homeostasis. This guide provides a comprehensive comparison of the in vitro and in vivo effects of this compound, supported by experimental data, to inform further research and drug development efforts.

Data Presentation

In Vitro Receptor Binding and Functional Antagonism

The in vitro activity of this compound has been characterized through radioligand binding and functional assays, demonstrating its high affinity and selectivity for the MC4R.

Receptor SubtypeBinding Affinity (Ki) [nM]Functional Antagonism
Human MC4R0.29[1]Antagonizes αMSH-induced cAMP response[1]
Human MC1R18.6[1]Antagonizes αMSH-induced cAMP response[1]
Human MC3R5.45[1]Antagonizes αMSH-induced cAMP response[1]
Human MC5R3.29[1]Antagonizes αMSH-induced cAMP response[1]
In Vivo Effects on Food Intake and Body Weight in Rats

In vivo studies in rat models have consistently demonstrated the orexigenic (appetite-stimulating) effects of this compound following central administration.

Experimental ConditionDoseObservation
Acute administration in free-feeding rats1 nmol (intracerebroventricular)4-fold increase in food intake[1]
Chronic 4-week infusion in ratsNot specifiedSustained hyperphagia and development of obesity[2]
Chronic 4-week infusion in ratsNot specifiedExtensive fat accumulation and a 6-fold increase in leptin levels[2]
Chronic 4-week infusion in ratsNot specifiedTransient increase in food conversion ratio[2]

Signaling Pathway and Experimental Workflows

This compound Mechanism of Action at the MC4R

The following diagram illustrates the signaling pathway of the melanocortin-4 receptor (MC4R) and the antagonistic action of this compound. Under normal physiological conditions, the agonist α-Melanocyte-Stimulating Hormone (α-MSH) binds to MC4R, activating a Gs protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). Increased cAMP levels then activate Protein Kinase A (PKA), leading to downstream effects that promote satiety and reduce food intake. This compound acts as a competitive antagonist, blocking the binding of α-MSH to the MC4R, thereby inhibiting this signaling pathway and leading to an increase in food intake.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling MC4R MC4R Gs Gs Protein MC4R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Satiety Satiety & Reduced Food Intake PKA->Satiety Promotes aMSH α-MSH (Agonist) aMSH->MC4R Binds & Activates This compound This compound (Antagonist) This compound->MC4R Binds & Blocks

Caption: Mechanism of this compound antagonism at the MC4R signaling pathway.

Experimental Workflow for In Vitro Characterization

The following diagram outlines the typical workflow for the in vitro characterization of this compound, including receptor binding and functional antagonism assays.

cluster_0 Radioligand Binding Assay cluster_1 cAMP Functional Assay A1 Prepare cell membranes expressing MC4R A2 Incubate membranes with radiolabeled ligand & this compound A1->A2 A3 Separate bound & free ligand A2->A3 A4 Quantify radioactivity A3->A4 A5 Calculate Ki value A4->A5 B1 Culture cells expressing MC4R B2 Pre-incubate cells with this compound B1->B2 B3 Stimulate with α-MSH B2->B3 B4 Measure cAMP levels B3->B4 B5 Determine antagonist activity B4->B5

Caption: Workflow for in vitro characterization of this compound.

Experimental Workflow for In Vivo Assessment

The diagram below illustrates the general workflow for assessing the in vivo effects of this compound on food intake and behavior in a rat model.

cluster_0 Animal Preparation & Dosing cluster_1 Food Intake Measurement cluster_2 Behavioral Assessment A1 Acclimatize rats to individual housing A2 Implant intracerebroventricular (ICV) cannula A1->A2 A3 Administer this compound or vehicle via ICV injection A2->A3 B1 Provide pre-weighed food A3->B1 C1 Elevated Plus-Maze Test A3->C1 C2 Open-Field Test A3->C2 B2 Measure food consumption at specified time points B1->B2 B3 Analyze cumulative food intake and feeding patterns B2->B3 D Data Analysis & Interpretation C3 Record and analyze locomotor activity and anxiety-like behavior C1->C3 C2->C3

Caption: Workflow for in vivo assessment of this compound in rats.

Experimental Protocols

Please note: The following are generalized descriptions of the experimental methods. For detailed protocols, refer to the primary literature, specifically Kask et al., Endocrinology, 1998, and Jonsson et al., Journal of Endocrinology, 2002.

Radioligand Binding Assay

This assay is performed to determine the binding affinity (Ki) of this compound for melanocortin receptors.

  • Membrane Preparation: Cell membranes are prepared from cell lines engineered to express a high density of the specific human melanocortin receptor subtype (MC1R, MC3R, MC4R, or MC5R).

  • Incubation: The cell membranes are incubated with a known concentration of a radiolabeled ligand that binds to the receptor of interest (e.g., [¹²⁵I]-NDP-α-MSH) and varying concentrations of the unlabeled competitor, this compound.

  • Separation: After reaching equilibrium, the bound radioligand is separated from the free (unbound) radioligand, typically by rapid vacuum filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a gamma counter.

  • Data Analysis: The data are used to generate a competition binding curve, from which the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of this compound to antagonize the downstream signaling of the MC4R.

  • Cell Culture: Cells expressing the human MC4R are cultured in appropriate media.

  • Pre-incubation: The cells are pre-incubated with varying concentrations of this compound for a specified period.

  • Stimulation: The cells are then stimulated with a known concentration of the MC4R agonist, α-MSH, to induce the production of cyclic AMP (cAMP).

  • cAMP Measurement: After a defined incubation time, the reaction is stopped, and the intracellular levels of cAMP are measured using a commercially available cAMP assay kit (e.g., an enzyme-linked immunosorbent assay [ELISA] or a time-resolved fluorescence resonance energy transfer [TR-FRET] based assay).

  • Data Analysis: The ability of this compound to inhibit the α-MSH-induced cAMP production is quantified, and the IC₅₀ value for the antagonist activity is determined.

In Vivo Feeding Studies in Rats

These studies are conducted to evaluate the effect of this compound on food intake and body weight.

  • Animal Model: Adult male rats (e.g., Wistar or Sprague-Dawley) are used. The animals are individually housed to allow for accurate measurement of food intake.

  • Surgical Procedure: A guide cannula is stereotaxically implanted into a cerebral ventricle (e.g., the lateral ventricle) of each rat to allow for intracerebroventricular (ICV) injections. The rats are allowed to recover from surgery.

  • Drug Administration: this compound or a vehicle control is administered directly into the brain via the implanted cannula. For acute studies, a single injection is given. For chronic studies, the drug can be continuously infused using an osmotic minipump connected to the cannula.

  • Measurement of Food Intake and Body Weight: Food is provided in a container that allows for the collection of any spillage. The amount of food consumed is measured at regular intervals by weighing the food container. The body weight of the rats is also monitored regularly.

  • Data Analysis: The food intake and body weight data for the this compound-treated group are compared to the vehicle-treated control group to determine the effect of the compound.

Behavioral Assessment in Rats

Behavioral tests are performed to assess potential side effects of this compound on locomotor activity and anxiety-like behavior.

  • Elevated Plus-Maze Test: This test is used to assess anxiety-like behavior. The maze consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor. The rat is placed in the center of the maze, and the time spent in the open and closed arms is recorded. Anxiolytic compounds typically increase the time spent in the open arms.

  • Open-Field Test: This test is used to assess general locomotor activity and exploratory behavior. The rat is placed in the center of a large, open arena, and its movement is tracked for a set period. Parameters such as the total distance traveled, the time spent in the center versus the periphery of the arena, and the frequency of rearing are measured.

  • Data Analysis: The behavioral parameters of the this compound-treated rats are compared to those of the control group to determine if the compound has any significant effects on anxiety or locomotor activity.

References

Validating the Specificity of HS024 for the Melanocortin-4 Receptor (MC4R): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the specificity of the synthetic peptide HS024 for the melanocortin-4 receptor (MC4R). Through a detailed comparison with other known MC4R ligands, supported by experimental data, this document serves as a valuable resource for researchers investigating the melanocortin system and developing novel therapeutics targeting MC4R.

Introduction to this compound and MC4R

The melanocortin-4 receptor (MC4R) is a G-protein-coupled receptor (GPCR) predominantly expressed in the brain. It plays a pivotal role in regulating energy homeostasis, food intake, and body weight.[1] Dysregulation of MC4R signaling is linked to obesity, making it a significant target for drug development.[1]

This compound is a potent and selective antagonist for the MC4R.[2] Its ability to block the effects of endogenous agonists like α-melanocyte-stimulating hormone (α-MSH) has been demonstrated to increase food intake in animal models, highlighting its utility as a research tool and a potential therapeutic agent.[3]

Comparative Analysis of MC4R Ligand Specificity

The specificity of a ligand for its target receptor is crucial for minimizing off-target effects and ensuring therapeutic efficacy. The following table summarizes the binding affinities (Ki) of this compound and other well-characterized melanocortin receptor ligands for various melanocortin receptor subtypes. Lower Ki values indicate higher binding affinity.

LigandMC1R Ki (nM)MC3R Ki (nM)MC4R Ki (nM)MC5R Ki (nM)Primary Activity at MC4R
This compound 18.6[4]5.45[4]0.29 [4]3.29[4]Antagonist[5]
SHU9119 Agonist[6]0.23 (IC50)[3]0.06 (IC50) [3]0.09 (IC50, partial agonist)[3]Antagonist[6]
Melanotan II (MT-II) Agonist[7]Agonist[7]Agonist [7]Agonist[7]Agonist[7]
Setmelanotide --2.1 [8]-Agonist[8]

As the data indicates, this compound exhibits a high affinity and selectivity for MC4R over other melanocortin receptor subtypes.

Experimental Validation of this compound Specificity

The specificity of this compound for MC4R is validated through two primary experimental approaches: competitive binding assays and functional signaling assays.

Competitive Binding Assay

This assay determines the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand that is known to bind to the target receptor.

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cells Cells Expressing MC4R Membranes Cell Membrane Preparation Cells->Membranes Incubation Incubate Membranes, Radioligand, and this compound Radioligand Radiolabeled Ligand (e.g., [125I]NDP-MSH) This compound This compound (unlabeled) Separation Separate Bound and Free Radioligand Incubation->Separation Measurement Measure Radioactivity of Bound Ligand Separation->Measurement Displacement Generate Displacement Curve Measurement->Displacement Ki Calculate Ki Value Displacement->Ki

Caption: Workflow for a competitive binding assay.

Detailed Protocol:

  • Cell Culture and Membrane Preparation: Cells stably or transiently expressing the human MC4R are cultured and harvested. The cell membranes are then isolated through homogenization and centrifugation.

  • Binding Reaction: The cell membranes are incubated in a binding buffer containing a constant concentration of a radiolabeled melanocortin agonist (e.g., [¹²⁵I]NDP-MSH) and varying concentrations of the unlabeled competitor ligand (this compound).

  • Separation and Detection: After incubation, the mixture is filtered to separate the membrane-bound radioligand from the free radioligand. The radioactivity of the filters, representing the bound ligand, is then measured using a gamma counter.

  • Data Analysis: The data is plotted as the percentage of specific binding against the log concentration of the competitor. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional cAMP Assay

This assay measures the ability of a ligand to either stimulate (agonist) or inhibit (antagonist) the production of cyclic adenosine monophosphate (cAMP), a key second messenger in the MC4R signaling pathway.

MC4R Signaling Pathway:

G cluster_membrane Cell Membrane cluster_cytosol Cytosol MC4R MC4R G_protein Gαs Protein MC4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates Agonist α-MSH (Agonist) Agonist->MC4R Activates This compound This compound (Antagonist) This compound->MC4R Blocks

References

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of neuroscience and metabolic research, the intricate regulation of energy homeostasis by the central nervous system presents a fertile ground for therapeutic intervention. Central to this regulation is the melanocortin system, with the melanocortin-4 receptor (MC4R) playing a pivotal role in modulating appetite and energy expenditure. This guide provides a detailed comparative analysis of two prominent antagonists of the melanocortin system: the synthetic peptide HS024 and the endogenous neuropeptide, agouti-related protein (AgRP). This comparison is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in their biochemical and physiological activities.

Mechanism of Action and Signaling Pathways

Both this compound and Agouti-Related Protein (AgRP) exert their primary effects by antagonizing melanocortin receptors, particularly the MC4R, which is predominantly expressed in the brain.[1][2] Agonist binding to MC4R, such as by α-melanocyte-stimulating hormone (α-MSH), typically activates the Gs alpha subunit of the associated G-protein, leading to an increase in intracellular cyclic AMP (cAMP) through the activation of adenylyl cyclase.[3] This signaling cascade ultimately results in a decrease in food intake and an increase in energy expenditure.

This compound acts as a competitive antagonist, binding to the MC4R and blocking the binding of endogenous agonists like α-MSH, thereby inhibiting the downstream cAMP signaling pathway.[3]

AgRP, on the other hand, exhibits a more complex mechanism. It functions as both a competitive antagonist and an inverse agonist at the MC4R.[2] As a competitive antagonist, it blocks the action of α-MSH. As an inverse agonist, AgRP can suppress the basal, constitutive activity of the MC4R, leading to a decrease in cAMP levels even in the absence of an agonist.[2] This dual action makes AgRP a particularly potent orexigenic (appetite-stimulating) molecule.

cluster_agonism Agonist Signaling cluster_antagonism Antagonist/Inverse Agonist Action alpha-MSH alpha-MSH MC4R_active MC4R (Active) alpha-MSH->MC4R_active Binds Gs_active Gs (Active) MC4R_active->Gs_active Activates AC_active Adenylyl Cyclase (Active) Gs_active->AC_active Activates cAMP_up ↑ cAMP AC_active->cAMP_up Produces Anorexigenic_Effect Anorexigenic Effect (↓ Food Intake, ↑ Energy Expenditure) cAMP_up->Anorexigenic_Effect This compound This compound MC4R_inactive MC4R (Inactive) This compound->MC4R_inactive Binds & Blocks AgRP AgRP AgRP->MC4R_inactive Binds & Blocks (Inverse Agonism) Gs_inactive Gs (Inactive) MC4R_inactive->Gs_inactive Inhibits AC_inactive Adenylyl Cyclase (Inactive) Gs_inactive->AC_inactive Inhibits cAMP_down ↓ cAMP AC_inactive->cAMP_down Reduces Production Orexigenic_Effect Orexigenic Effect (↑ Food Intake, ↓ Energy Expenditure) cAMP_down->Orexigenic_Effect

Figure 1: Signaling pathway of MC4R modulation by agonists and antagonists.

Quantitative Performance Comparison

The binding affinities of this compound and AgRP for various melanocortin receptor subtypes are crucial for understanding their selectivity and potency. The following tables summarize the available quantitative data. It is important to note that direct comparison can be challenging due to variations in experimental conditions and the different metrics reported (Ki for binding affinity vs. pA2 for functional antagonism).

CompoundMC1R Ki (nM)MC3R Ki (nM)MC4R Ki (nM)MC5R Ki (nM)Source
This compound 18.65.450.293.29[4]

Table 1: Binding Affinities (Ki) of this compound for Human Melanocortin Receptors.

CompoundMC3R pA2MC4R pA2Source
AgRP (86-132) 8.78.7[5]

Table 2: Functional Antagonist Potency (pA2) of Human AgRP (86-132) at Human MC3R and MC4R. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize this compound and AgRP.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

cluster_workflow Radioligand Binding Assay Workflow start Start prep Prepare cell membranes expressing melanocortin receptors start->prep incubate Incubate membranes with a fixed concentration of [125I]NDP-MSH and varying concentrations of This compound or AgRP prep->incubate separate Separate bound from free radioligand by vacuum filtration incubate->separate count Quantify radioactivity of bound ligand using a gamma counter separate->count analyze Analyze data to determine IC50 and calculate Ki values count->analyze end End analyze->end

Figure 2: Workflow for a competitive radioligand binding assay.

Protocol:

  • Cell Culture and Membrane Preparation: Cells stably or transiently expressing the human melanocortin receptor of interest (e.g., MC4R) are cultured and harvested. The cells are then homogenized in a cold buffer and centrifuged to pellet the cell membranes. The final membrane preparation is resuspended in an appropriate assay buffer.[6]

  • Binding Reaction: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled ligand, typically [125I]NDP-MSH, and a range of concentrations of the unlabeled competitor (this compound or AgRP).[7] Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled agonist.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a set period (e.g., 60 minutes) to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.[6]

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[7]

cAMP Functional Assay

This assay measures the ability of a compound to either stimulate (agonist) or inhibit (antagonist) the production of intracellular cyclic AMP (cAMP), a key second messenger in melanocortin receptor signaling.

Protocol:

  • Cell Culture: Cells expressing the melanocortin receptor of interest are seeded in a multi-well plate and cultured until they reach the desired confluency.

  • Pre-incubation: The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP. The cells are pre-incubated for a short period.[8]

  • Compound Addition: For antagonist testing, cells are incubated with varying concentrations of the antagonist (this compound or AgRP) followed by the addition of a fixed concentration of an agonist (e.g., α-MSH). For inverse agonist testing, cells are incubated with the test compound alone.

  • Incubation: The cells are incubated at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.[9]

  • Cell Lysis and cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP levels are then quantified using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF or AlphaScreen).[3][10]

  • Data Analysis: The data are plotted as a dose-response curve, and the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production (IC50) is determined. For antagonists, the Schild analysis can be used to determine the pA2 value.[5]

In Vivo Food Intake Study

These studies assess the physiological effects of this compound and AgRP on appetite in animal models.

Protocol:

  • Animal Model: Adult male rats or mice are typically used. The animals are housed individually and acclimated to the experimental conditions.[11][12]

  • Surgical Preparation: A guide cannula is surgically implanted into a lateral cerebral ventricle of the brain to allow for intracerebroventricular (ICV) injections. The animals are allowed to recover from surgery.[11]

  • Drug Administration: this compound, AgRP, or a vehicle control is dissolved in an appropriate sterile solution and administered as a single ICV injection.[11][12]

  • Food Intake Measurement: Immediately after the injection, pre-weighed food is provided to the animals. Food intake is then measured at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.[12]

  • Data Analysis: The cumulative food intake at each time point is calculated and compared between the different treatment groups using appropriate statistical analyses.

Summary and Conclusion

This compound and AgRP are both potent antagonists of the melanocortin system, with a primary site of action at the MC4R. This compound is a synthetic peptide that acts as a selective and high-affinity competitive antagonist. In contrast, the endogenous neuropeptide AgRP displays a more complex profile, functioning as both a competitive antagonist and an inverse agonist, which contributes to its potent and long-lasting orexigenic effects.

The quantitative data highlights the high affinity of this compound for the MC4R. While direct comparative binding data for AgRP under identical conditions is limited in the readily available literature, functional assays consistently demonstrate its potent antagonist activity at both MC3R and MC4R.

The provided experimental protocols offer a foundational understanding of the methodologies employed to characterize these and similar compounds. For researchers in the field, a thorough understanding of these techniques is paramount for the accurate interpretation of data and the design of future experiments aimed at developing novel therapeutics for metabolic disorders. The distinct mechanisms of action of this compound and AgRP provide different templates for the design of drugs targeting the melanocortin system, with implications for both the potency and the temporal dynamics of their effects on energy balance.

References

Safety Operating Guide

Proper Disposal of HS024: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant work environment. This document provides a comprehensive, step-by-step guide to the proper disposal procedures for HS024, a selective MC4 receptor antagonist. The information presented is grounded in available safety data and general best practices for laboratory chemical waste management.

A Safety Data Sheet (SDS) for this compound classifies it as not a hazardous substance or mixture.[1] However, it is crucial to adopt a cautious approach and adhere to standard laboratory safety protocols when handling and disposing of any research compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, a lab coat, and chemical-resistant gloves. Handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.[1] In case of contact, follow these first-aid measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart. Seek prompt medical attention.[1]

  • Skin Contact: Remove contaminated clothing and rinse the affected area thoroughly with water.[1]

  • Inhalation: Move to an area with fresh air. If breathing becomes difficult, seek medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

This compound Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: this compound Disposal check_sds Consult this compound SDS start->check_sds is_hazardous Is it classified as hazardous? check_sds->is_hazardous non_hazardous_path Follow Non-Hazardous Waste Stream is_hazardous->non_hazardous_path No hazardous_path Follow Institutional Hazardous Waste Protocol is_hazardous->hazardous_path Yes consult_ehs Consult Environmental Health & Safety (EHS) Office non_hazardous_path->consult_ehs hazardous_path->consult_ehs final_disposal Final Disposal consult_ehs->final_disposal

Caption: Logical workflow for determining the proper disposal procedure for this compound.

Step-by-Step Disposal Procedures

Based on the non-hazardous classification of this compound, the following disposal procedures are recommended. However, always prioritize your institution's specific waste disposal guidelines.

Step 1: Decontamination of Empty Containers

  • Triple Rinse: Thoroughly rinse the empty this compound container at least three times with a suitable solvent. Water is a common and appropriate choice for many research chemicals.

  • Collect Rinsate: The rinsate from the triple-rinse procedure should be collected and disposed of as chemical waste. Do not discharge the rinsate down the drain without consulting your institution's Environmental Health and Safety (EHS) office.

  • Deface Labeling: Completely remove or deface the original label on the empty container to prevent any confusion.

  • Final Disposal of Container: Once decontaminated and with the label removed, the empty container can typically be disposed of in the regular laboratory glass or plastic recycling stream, in accordance with institutional policy.

Step 2: Disposal of Unused or Waste this compound

  • Consult Institutional Guidelines: Before disposing of any unused or waste this compound, consult your institution's chemical waste disposal guidelines. Even for non-hazardous substances, specific protocols are often in place.

  • Package for Disposal:

    • Place the solid this compound waste into a clearly labeled, sealed, and chemically compatible container.

    • For solutions of this compound, use a sealed, leak-proof container. Do not mix with other chemical waste unless explicitly permitted by your EHS office.

  • Labeling: Label the waste container clearly with the full chemical name ("this compound") and indicate that it is "Non-Hazardous Chemical Waste for Disposal."

  • Waste Collection: Arrange for the collection of the chemical waste through your institution's hazardous waste management program.[2][3][4] While this compound is not classified as hazardous, many institutions prefer to manage all chemical waste through a centralized system to ensure proper handling and disposal.[5]

Important Considerations:

  • Do Not Dispose Down the Drain: Never dispose of this compound, in solid or solution form, down the sink.[5] This practice can introduce research chemicals into the wastewater system.

  • Do Not Dispose in Regular Trash: Unused or waste this compound should not be disposed of in the regular trash.[5]

  • Consult EHS: When in doubt, always contact your institution's Environmental Health and Safety (EHS) office for guidance.[6] They are the primary resource for all matters related to chemical safety and waste disposal.

Quantitative Data Summary

The available Safety Data Sheet for this compound does not provide specific quantitative data regarding toxicity or environmental hazards that would necessitate specific disposal concentration limits. The primary classification is "Not a hazardous substance or mixture."[1]

ParameterValueSource
GHS Classification Not a hazardous substance or mixtureGlpBio SDS[1]
Storage Temperature -20°CChemicalBook[7]

By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a secure and compliant research environment.

References

Personal protective equipment for handling HS024

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Personal Protective Equipment for Handling HS024 Content Type: Provides essential, immediate safety and logistical information, including operational and disposal plans. This content provides procedural, step-by-step guidance that directly answers specific operational questions.

This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of this compound, a selective melanocortin-4 receptor antagonist. While some suppliers classify this compound as a non-hazardous substance, its potent biological activity necessitates careful handling to minimize exposure and ensure a safe laboratory environment. This document is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A summary of the key quantitative data for this compound (CAS: 212370-59-7) is provided below for easy reference.

PropertyValue
CAS Number 212370-59-7
Molecular Formula C58H79N19O10S2
Molecular Weight 1266.5 g/mol
Storage Temperature -20°C

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent accidental exposure during the handling of this compound. The following equipment should be used at all times:

  • Eye Protection: Wear safety glasses with side shields or goggles.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile) and inspect them before use.

  • Body Protection: A standard laboratory coat is required. For procedures with a higher risk of splashes, consider a chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area. If dust or aerosols may be generated, a respirator may be necessary.

Experimental Protocols: Handling and Storage

Adherence to the following procedures is crucial for the safe handling and storage of this compound.

Handling:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your workspace by covering it with absorbent, disposable bench paper.

  • Ventilation: All work with this compound should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Weighing: If weighing the solid form, do so carefully to avoid generating dust.

  • Solution Preparation: When preparing solutions, add the solvent to the solid slowly to prevent splashing.

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.

Storage:

  • Store this compound in a tightly sealed container at -20°C.[1]

  • Ensure the storage area is secure and accessible only to authorized personnel.

Spill and Disposal Plan

In the event of a spill or for routine disposal, follow these step-by-step instructions.

Spill Cleanup:

  • Evacuate: If the spill is large, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Absorb: For liquid spills, use a finely-powdered, liquid-binding material such as diatomite or a universal binder to absorb the substance.[2]

  • Decontaminate: Scrub the spill surface and any contaminated equipment with alcohol.[2]

  • Collect Waste: Place all contaminated materials, including absorbent material and used PPE, into a sealed container for proper disposal.

Disposal:

  • Dispose of all waste materials containing this compound in accordance with local, state, and federal regulations for chemical waste.

First Aid Measures

In case of accidental exposure, immediate action is critical.

  • Eye Contact: Immediately flush the eyes with large amounts of water, lifting the upper and lower eyelids. Remove any contact lenses. Seek prompt medical attention.[2]

  • Skin Contact: Thoroughly rinse the affected skin with plenty of water. Remove any contaminated clothing. Seek medical advice.[2]

  • Inhalation: Move the individual to an area with fresh air. If breathing is difficult, provide respiratory support.[2]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]

This compound Safe Handling Workflow

The following diagram illustrates the key decision points and procedures for the safe handling and disposal of this compound.

HS024_Workflow start Start: Handling this compound prep Preparation: - Don PPE - Prepare Workspace start->prep handling Handling in Ventilated Area prep->handling spill_check Spill Occurs? handling->spill_check no_spill Routine Operations spill_check->no_spill No spill_cleanup Spill Cleanup: - Absorb - Decontaminate spill_check->spill_cleanup Yes storage Store at -20°C no_spill->storage disposal_prep Prepare for Disposal spill_cleanup->disposal_prep storage->disposal_prep disposal Dispose per Regulations disposal_prep->disposal end End disposal->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
HS024
Reactant of Route 2
Reactant of Route 2
HS024

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.